molecular formula C11H10N2O B1295750 N-(quinolin-5-yl)acetamide CAS No. 42464-80-2

N-(quinolin-5-yl)acetamide

Cat. No.: B1295750
CAS No.: 42464-80-2
M. Wt: 186.21 g/mol
InChI Key: JXDASSXQWMYQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(quinolin-5-yl)acetamide (CAS 42464-80-2) is a high-purity organic compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol. It is a specialist chemical belonging to the class of heterocyclic building blocks, which are fundamental scaffolds in medicinal and organic chemistry . This acetamide derivative is characterized by its quinoline moiety, a structure frequently investigated in pharmaceutical research. The core quinoline structure is recognized for its relevance in developing novel therapeutics, particularly as a component of compounds studied for their activity against epigenetic targets like DNA methyltransferases (DNMTs) . Research into quinoline-based analogs, such as MC3353, has highlighted their potential as non-nucleoside DNMT inhibitors, which can induce gene reactivation and demonstrate strong antiproliferative effects in various cancer cell lines . This makes this compound a compound of interest for researchers in chemical biology and oncology for constructing more complex molecules or exploring structure-activity relationships. Available with a typical purity of 97% , this product is intended for research and development purposes only. It is not approved for human, veterinary, or diagnostic use. Please refer to the product's Safety Data Sheet for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-quinolin-5-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDASSXQWMYQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195238
Record name 5-Acetylaminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42464-80-2
Record name 5-Acetylaminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042464802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetylaminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: A Molecule of Interest in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(quinolin-5-yl)acetamide

The quinoline scaffold is a cornerstone in the architecture of therapeutic agents, recognized for its versatile pharmacological activities.[1][2] When functionalized with an acetamide group at the 5-position, the resulting molecule, this compound, presents a unique profile of electronic and steric properties. A thorough understanding of its fundamental physicochemical characteristics is paramount for any researcher or drug development professional aiming to unlock its therapeutic potential. These properties govern every aspect of a compound's journey, from its synthesis and formulation to its absorption, distribution, metabolism, excretion (ADME), and ultimately, its interaction with biological targets.

This guide serves as a comprehensive resource, moving beyond a simple recitation of data. As a Senior Application Scientist, the intent is to provide not only the "what" but the critical "why"—the causal links between a molecule's structure and its behavior, and the rationale behind the experimental methodologies used to characterize it. We will delve into the core physicochemical properties of this compound, present validated protocols for their determination, and discuss their implications in the broader context of medicinal chemistry and drug discovery.

Core Molecular Profile

A foundational understanding begins with the molecule's basic structural and identifying information. These data serve as the cornerstone for all subsequent experimental and in silico analyses.

PropertyDataSource
Chemical Structure Chemical Structure of this compound-
Molecular Formula C₁₁H₁₀N₂O[3]
Molecular Weight 186.21 g/mol [3]
CAS Number 42464-80-2[3]
Predicted XLogP3 1.6[4]

Note: The chemical structure image is a representation. Predicted XLogP3 value is for the isomeric N-(quinolin-6-yl)acetamide and serves as a close estimate.[4]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug candidate's success. Insufficient solubility can lead to poor absorption and inadequate concentration at the target site, rendering an otherwise potent molecule ineffective. The structure of this compound, containing both a hydrophobic quinoline ring system and a polar amide group capable of hydrogen bonding, suggests a moderate solubility profile.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method, a robust technique that measures the concentration of a saturated solution at a specific temperature.[5][6] Its trustworthiness lies in its direct measurement of a system at thermodynamic equilibrium.[5]

Causality in Experimental Design: The core principle is to ensure that the system has reached a true equilibrium state, where the rate of dissolution equals the rate of precipitation. This is why prolonged agitation and subsequent confirmation of saturation are critical steps.[5][7] Using a calibrated analytical method like HPLC ensures accurate quantification of the dissolved solute.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The excess solid is crucial to ensure saturation is achieved.[5]

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[5]

  • Phase Separation: Cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the sample to pellet the excess solid. This step must be performed without temperature fluctuation to avoid changes in solubility.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is essential to remove any remaining microscopic particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

  • Confirmation: To validate that equilibrium was reached, the remaining suspension can be re-equilibrated for an additional 24 hours, and the process repeated. The solubility value should remain consistent.[5]

Workflow Visualization: Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to buffer B Agitate at constant T (24-48h) A->B C Centrifuge or Sediment B->C D Filter supernatant (0.22 µm) C->D E Quantify via HPLC D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for Shake-Flask Solubility Measurement.

Ionization Constant (pKa): The pH-Dependent Identity

The pKa value dictates the ionization state of a molecule at a given pH. This is fundamentally important as the charge of a molecule influences its solubility, membrane permeability, and ability to bind to its biological target. This compound possesses two key ionizable centers: the quinoline nitrogen, which is basic, and the amide proton, which is exceptionally weakly acidic and generally not considered ionizable under physiological conditions. The pKa of the quinoline nitrogen is therefore the property of primary interest.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining pKa values.[8][9] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added. The resulting titration curve reveals the inflection point, which corresponds to the pKa.[8]

Causality in Experimental Design: The principle hinges on the Henderson-Hasselbalch equation. At the half-equivalence point of the titration, the concentrations of the protonated and deprotonated species are equal, and thus the measured pH is equal to the pKa.[10][11] Maintaining a constant ionic strength is crucial as ionic interactions can influence the activity of the ions and shift the measured pKa.[8]

Step-by-Step Methodology:

  • System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[8]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[8]

  • Titration: Since the quinoline nitrogen is basic, the solution will be titrated with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the point of half-equivalence.[8][10]

Workflow Visualization: pKa by Potentiometric Titration

G A Calibrate pH Meter (pH 4, 7, 10) B Prepare analyte solution in constant ionic strength buffer A->B C Titrate with standardized acid (HCl) in small increments B->C D Record pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Determine pKa at half-equivalence point E->F

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP): Balancing Water and Fat Affinity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's relative affinity for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[12] It is a crucial parameter for predicting a drug's ability to cross cell membranes, a prerequisite for reaching intracellular targets.[13] A LogP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and excessive binding to plasma proteins.

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method using an n-octanol/water system is the traditional and most direct method for LogP determination.[12][14]

Causality in Experimental Design: The method relies on the principle of partitioning. When a solute is introduced into two immiscible liquids, it will distribute itself between the two phases until a dynamic equilibrium is reached. The ratio of its concentration in the two phases at equilibrium is the partition coefficient (P).[14] Pre-saturating each phase with the other minimizes volume changes during the experiment.[15] The pH of the aqueous phase must be controlled to ensure the compound is in its neutral, unionized form, as the ionized species will have very different partitioning behavior.[13]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a phosphate buffer (e.g., pH 7.4) and n-octanol. Pre-saturate the buffer with n-octanol and the n-octanol with the buffer by mixing them vigorously and allowing the phases to separate for at least 24 hours.[15]

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated buffer in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning, followed by a period of rest to allow for complete phase separation. Centrifugation can be used to accelerate this process.

  • Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.[13][15]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[14]

Workflow Visualization: Shake-Flask LogP Determination

G A Pre-saturate n-octanol and aqueous buffer B Dissolve analyte in one phase A->B C Combine phases and shake to reach equilibrium B->C D Separate the two phases (Centrifuge) C->D E Measure concentration in each phase (HPLC/UV-Vis) D->E F Calculate P = [Octanol]/[Aqueous] LogP = log(P) E->F

Caption: Workflow for Shake-Flask LogP Measurement.

Biological Context and Significance

The quinoline ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] Derivatives of quinoline have demonstrated a vast range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][16][17][18] For instance, certain quinoline amide derivatives have been investigated as potent inhibitors of VEGFR-2, a key receptor in cancer angiogenesis.[16] Others have shown promise as RORγ inverse agonists for treating autoimmune diseases or as novel antimalarial agents.[17][19] The physicochemical properties detailed in this guide are what modulate these activities, influencing how a molecule like this compound can effectively reach and interact with such targets in a complex biological system.

Conclusion

This compound is a molecule with significant potential, rooted in the rich pharmacological history of the quinoline scaffold. Its journey from a laboratory curiosity to a potential therapeutic agent is dictated by its physicochemical properties. A balanced profile of solubility, ionization, and lipophilicity is essential for favorable pharmacokinetics and effective target engagement. The experimental protocols outlined herein provide a robust framework for researchers to accurately characterize this compound and its analogs. By grounding future investigations in a solid understanding of these fundamental properties, the scientific community can more efficiently navigate the complex path of drug discovery and development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Stephens, S. J., & Jonich, M. J. Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education.
  • Unknown. 1236 SOLUBILITY MEASUREMENTS. ResearchGate.
  • DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023-05-04).
  • ULM. Experiment # 11: Spectroscopic determination of indicator pKa.
  • van der Heide, E. et al. Development of Methods for the Determination of pKa Values. PMC - NIH.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Unknown. Experimental determination of the logP using the spectrophotometric method.
  • BenchChem. Quinolin-8-ylmethanesulfonamide Derivatives: A Technical Guide to their Therapeutic Potential. (2025).
  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25).
  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019-02-14).
  • Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. (2023-05-07).
  • ACD/Labs. LogP—Making Sense of the Value.
  • Yang, Y. et al. Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. PubMed. (2010-11-15).
  • PubChem. N-(2-methylquinolin-5-yl)-2-(p-tolyloxy)acetamide.
  • Journal of the American Chemical Society. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.
  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
  • PubMed. Discovery of novel quinoline sulphonamide derivatives as potent, selective and orally active RORγ inverse agonists. (2019-07-15).
  • ResearchGate. Design of 4-[(quinolin-4-yl)amino]benzamide derivatives (G01–G26). (2024-01).
  • Baragaña, B. et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH.
  • PubChem. Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)-.
  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Sigma-Aldrich. N-(Quinolin-8-yl)acetamide.
  • PubChem. N-(5-methylquinolin-6-yl)acetamide.
  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021-02-01).
  • PubChem. N-(quinolin-6-yl)acetamide.
  • Sigma-Aldrich. N-QUINOLIN-5-YL-ACETAMIDE AldrichCPR.
  • ResearchGate. Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
  • ResearchGate. C‐5 Chlorination of N‐(quinolin‐8‐yl)acetamide quinoline with TCCA.
  • FooDB. Showing Compound Acetamide (FDB008298). (2010-04-08).
  • PubMed. Biological activities of quinoline derivatives.
  • ResearchGate. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2025-08-06).
  • PubChem. N-(8-hydroxyquinolin-5-yl)acetamide.
  • ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. (2025-08-08).
  • PubChemLite. N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide.
  • Chemsrc. N-Quinolin-2-yl-acetamide. (2025-08-27).
  • Tiglani, D. et al. Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research. (2021-01).
  • BLD Pharm. N-(Isoquinolin-3-yl)acetamide.
  • lookchem. Cas 185510-52-5,Acetamide, N-(5,6,7,8-tetrahydro-5-quinolinyl)-.

Sources

An In-Depth Technical Guide to N-(quinolin-5-yl)acetamide (CAS: 42464-80-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(quinolin-5-yl)acetamide, with the CAS number 42464-80-2, is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, analytical characterization, and its potential as a key intermediate in the development of novel therapeutics. While this molecule itself is primarily a synthetic building block, understanding its properties is crucial for leveraging the well-documented therapeutic potential of the 5-aminoquinoline framework from which it is derived.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 42464-80-2[3][4]
Molecular Formula C₁₁H₁₀N₂O[3][4]
Molecular Weight 186.21 g/mol [3][4]
Appearance Off-white to light brown solid (predicted)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted)General knowledge
SMILES CC(=O)Nc1cccc2ncccc12[3]
InChIKey JXDASSXQWMYQGN-UHFFFAOYSA-N[3]

Synthesis and Purification

This compound is synthesized via the acetylation of its corresponding primary amine, 5-aminoquinoline. This is a standard and robust chemical transformation in organic synthesis. The underlying principle of this reaction is the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acetylating agent.

Reaction Scheme

Synthesis of this compound cluster_0 Reactants cluster_1 Product 5-aminoquinoline 5-Aminoquinoline product This compound 5-aminoquinoline->product Acetylation acetylating_agent Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) acetylating_agent->product

Caption: Synthesis of this compound from 5-aminoquinoline.

Detailed Experimental Protocol (Representative)

This protocol describes a general method for the acetylation of an aromatic amine, which can be adapted for the synthesis of this compound.

Materials:

  • 5-Aminoquinoline

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminoquinoline (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the acidic byproduct.

  • Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by TLC and its identity confirmed by the analytical techniques described in the following section.

Analytical Characterization

Due to the limited availability of published experimental data for this compound, this section provides predicted spectral data based on the analysis of its structural isomers and related quinoline derivatives. These predictions serve as a guide for researchers in confirming the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the acetamide group. The protons on the quinoline ring will appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the acetamido group. A singlet corresponding to the methyl protons of the acetamide group is expected around δ 2.2-2.3 ppm. The amide proton (NH) will likely appear as a broad singlet in the downfield region (δ 9.0-10.0 ppm).

  • ¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the eleven carbon atoms. The carbonyl carbon of the acetamide group is expected to resonate around δ 168-170 ppm. The methyl carbon will appear upfield, around δ 24-25 ppm. The remaining nine signals will correspond to the carbons of the quinoline ring, appearing in the aromatic region (δ 110-150 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300N-HStretching
~3050C-H (aromatic)Stretching
~1670C=O (amide I)Stretching
~1600, 1500, 1450C=C (aromatic)Stretching
~1540N-H (amide II)Bending
~750-850C-H (aromatic)Out-of-plane bending
Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 186, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the acetyl group or parts of the quinoline ring.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 5-aminoquinoline scaffold is a well-established pharmacophore, particularly in the development of antimalarial drugs.[1] By modifying the acetamide group or using it as a handle for further chemical transformations, a diverse library of compounds can be generated for screening against various biological targets.

Workflow for Utilizing this compound in Drug Discovery

Drug_Discovery_Workflow A Synthesis of This compound B Chemical Modification (e.g., hydrolysis to 5-aminoquinoline, functional group interconversion) A->B C Library Synthesis of Novel 5-Substituted Quinoline Derivatives B->C D High-Throughput Screening (e.g., antimicrobial, anticancer assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

Caption: A generalized workflow for the use of this compound in a drug discovery program.

The quinoline ring system is known to intercalate with DNA and inhibit topoisomerase enzymes, making it a promising scaffold for anticancer agents.[5][6] Furthermore, derivatives of quinoline have demonstrated a wide range of other biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The acetamido group at the 5-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule, and its presence provides a synthetic handle for creating diverse chemical libraries for drug screening.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental characterization and specific biological activity data for this particular compound are not extensively published, its role as a key intermediate for accessing the medicinally important 5-aminoquinoline scaffold is clear. This guide provides researchers with a foundational understanding of its synthesis, properties, and potential applications, thereby facilitating its use in the development of novel therapeutic agents. Further research into the specific biological profile of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Shyamali N. Panchala and Hitesh D. Patel. Recent advances in the synthesis of quinolines: a review. RSC Advances.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. 2021-02-01. [Link]

  • This compound - MySkinRecipes. [Link]

  • Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). - ResearchGate. [Link]

  • N-(quinolin-6-yl)acetamide | C11H10N2O | CID 31176 - PubChem. [Link]

  • Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies | Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. 2020-06-02. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. PMC. [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. [Link]

  • Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. PMC. 2025-05-16. [Link]

Sources

Spectroscopic data of N-(quinolin-5-yl)acetamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(quinolin-5-yl)acetamide

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the chemical compound this compound (CAS No. 42464-80-2). While direct, published experimental spectra for this specific molecule are not widely available, this document leverages foundational spectroscopic principles and comparative data from closely related structural analogs to present a comprehensive and predictive characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies, expected spectral features, and their detailed interpretations are presented to offer researchers and drug development professionals a robust framework for the identification and structural elucidation of this compound.

Introduction and Molecular Structure

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds prevalent in medicinal chemistry and materials science. Its structure consists of a quinoline bicyclic system with an acetamide group substituted at the C-5 position. The molecular formula is C₁₁H₁₀N₂O, and its molecular weight is 186.21 g/mol [1][2]. Accurate structural confirmation is paramount for any research or development application, and this is achieved through a combination of spectroscopic techniques. This guide will explain the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a multi-faceted analytical confirmation of the molecular structure.

The structural numbering convention used throughout this guide is presented below.

Figure 1: Molecular Structure and Numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities, a detailed proton and carbon map can be assembled.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for ensuring the amide N-H proton is observable.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for ten distinct protons: six from the quinoline ring, one from the amide N-H, and three from the acetyl methyl group. The interpretation relies on understanding the electronic environment of each proton. The acetamide group (-NHCOCH₃) is electron-withdrawing and will influence the chemical shifts of the aromatic protons, particularly those on the same ring.

Predicted Signal# of ProtonsMultiplicityApprox. δ (ppm)AssignmentRationale
Singlet3Hs~2.2-COCH₃Standard chemical shift for a methyl group attached to a carbonyl.
Doublet of Doublets1Hdd~7.4H-3Coupled to H-2 and H-4.
Doublet1Hd~7.6H-6Coupled to H-7.
Triplet1Ht~7.7H-7Coupled to H-6 and H-8.
Doublet1Hd~8.0H-8Coupled to H-7.
Doublet1Hd~8.5H-4Coupled to H-3.
Doublet of Doublets1Hdd~8.9H-2Coupled to H-3 and H-4.
Singlet (broad)1Hs~10.0-NH-Amide protons are typically deshielded and often appear as broad singlets.

Table 1: Predicted ¹H NMR data for this compound (in DMSO-d₆).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts are predicted based on standard values for quinoline and acetamide moieties.

Predicted δ (ppm)AssignmentRationale
~24.5-COCH₃Typical range for an acetyl methyl carbon.
~121.0C-3Aromatic CH carbon.
~122.0C-6Aromatic CH carbon.
~125.0C-8Aromatic CH carbon.
~129.0C-10Aromatic quaternary carbon (bridgehead).
~130.0C-7Aromatic CH carbon.
~134.0C-4aAromatic quaternary carbon (bridgehead).
~138.0C-5Aromatic quaternary carbon bearing the amide.
~148.0C-9Aromatic quaternary carbon adjacent to nitrogen.
~150.0C-2Aromatic CH carbon adjacent to nitrogen, highly deshielded.
~169.0-C=OCarbonyl carbon of the amide group.

Table 2: Predicted ¹³C NMR data for this compound (in DMSO-d₆).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR
  • Sample Preparation: The spectrum can be obtained using either the KBr pellet method (mixing a small amount of sample with dry potassium bromide and pressing it into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr) is recorded first and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum will be dominated by features from the secondary amide and the aromatic quinoline system.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amide
3100-3000C-H StretchAromatic C-H
~1670C=O Stretch (Amide I)Secondary Amide
~1600, ~1550C=C and C=N StretchAromatic Ring
~1530N-H Bend (Amide II)Secondary Amide
~830, ~780C-H Out-of-plane BendSubstituted Aromatic Ring

Table 3: Predicted characteristic IR absorption frequencies for this compound.

The presence of a strong absorption around 3300 cm⁻¹ (N-H stretch) and a very strong absorption around 1670 cm⁻¹ (Amide I, C=O stretch) would be definitive evidence for the secondary acetamide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a final confirmation of its identity and structure.

Experimental Protocol: MS
  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam.

  • Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 186.21 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 186 .

The most logical and energetically favorable fragmentation pathway involves the cleavage of the amide bond. Specifically, this would be a McLafferty-type rearrangement or alpha-cleavage leading to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This fragmentation is strongly supported by data from the isomeric N-(quinolin-6-yl)acetamide, which shows major peaks at m/z 186 and 144[3]. The resulting fragment at m/z = 144 corresponds to the stable 5-aminoquinoline radical cation.

MS_Fragmentation_Pathway parent This compound (M+•) m/z = 186 fragment 5-Aminoquinoline Cation Radical m/z = 144 parent->fragment - 42 Da loss Loss of Ketene (CH₂=C=O) 42 Da

Figure 2: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The combined analysis of NMR, IR, and Mass Spectrometry provides a self-validating and comprehensive characterization of this compound. The predicted ¹H and ¹³C NMR spectra map the unique proton and carbon environments. The IR spectrum confirms the presence of key amide and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern involving the loss of a ketene molecule. This guide serves as an authoritative reference for the spectroscopic properties of this compound, enabling researchers to confidently identify and utilize it in their scientific endeavors.

References

  • MySkinRecipes. This compound. [Online] Available at: [Link][2]

  • PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 31176, N-(quinolin-6-yl)acetamide. [Online] Available at: [Link][3]

Sources

An In-depth Technical Guide to the Solubility and Stability of N-(quinolin-5-yl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(quinolin-5-yl)acetamide, a quinoline derivative, holds potential as a scaffold in medicinal chemistry and drug discovery.[1][2] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement from a laboratory curiosity to a viable clinical candidate. This technical guide provides a predictive overview and detailed experimental frameworks for the thorough characterization of this compound's solubility in various solvent systems and its stability under forced degradation conditions. The protocols herein are designed to be self-validating, providing researchers with the necessary tools to generate robust and reliable data packages for this promising molecule.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[3] The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a versatile template for chemical modification to modulate pharmacological activity and pharmacokinetic properties.[3][4] this compound, with its acetamide substitution on the quinoline core, presents a unique profile that warrants detailed investigation.

The journey of a novel chemical entity from synthesis to a marketable drug is fraught with challenges, with poor aqueous solubility and chemical instability being major contributors to late-stage attrition. Therefore, a proactive and early assessment of these critical parameters is not just advantageous but essential. This guide will equip the researcher with the foundational knowledge and practical methodologies to comprehensively evaluate the solubility and stability of this compound.

Physicochemical Properties of this compound: A Predictive Analysis

While extensive experimental data for this compound is not yet widely published, we can leverage computational predictions and an understanding of its structural motifs to anticipate its behavior.

Table 1: Predicted Physicochemical Properties of this compound and its Isomers

PropertyThis compoundN-(quinolin-6-yl)acetamide[5]N-(quinolin-8-yl)acetamide[6]
Molecular Formula C₁₁H₁₀N₂OC₁₁H₁₀N₂OC₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol 186.21 g/mol 186.21 g/mol
XLogP3 (Predicted) 1.61.61.6
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 222
Topological Polar Surface Area 42 Ų42 Ų42 Ų

Data for this compound is based on its known chemical structure, while data for its isomers is sourced from PubChem for comparative purposes.

The predicted XLogP3 of 1.6 suggests that this compound is moderately lipophilic. The presence of a hydrogen bond donor (the amide N-H) and two hydrogen bond acceptors (the amide carbonyl oxygen and the quinoline nitrogen) indicates that it will engage in hydrogen bonding with protic solvents. The topological polar surface area of 42 Ų is well within the range for orally bioavailable drugs. Based on these predictions, this compound is expected to exhibit limited solubility in nonpolar, aprotic solvents and moderate to good solubility in polar, protic and aprotic solvents. The quinoline nitrogen is basic, suggesting that the compound's solubility will be pH-dependent, with increased solubility in acidic conditions due to the formation of a soluble salt.

Determination of Solubility: A Methodological Framework

A comprehensive understanding of a compound's solubility requires both kinetic and thermodynamic assessments. Kinetic solubility is a high-throughput measurement of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[7] It is a valuable tool for early-stage screening. Thermodynamic solubility, on the other hand, is the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for pre-formulation and biopharmaceutical modeling.[7]

Experimental Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM stock in DMSO k_add Add stock to aqueous buffer (e.g., PBS, pH 7.4) k_start->k_add k_incubate Incubate (e.g., 2h at RT) with shaking k_add->k_incubate k_filter Filter to remove precipitate k_incubate->k_filter k_analyze Analyze filtrate by HPLC-UV or LC-MS/MS k_filter->k_analyze k_quantify Quantify against a standard curve k_analyze->k_quantify t_start Add excess solid compound to buffer t_incubate Incubate (e.g., 24-48h at RT or 37°C) with shaking t_start->t_incubate t_equilibrate Allow to equilibrate t_incubate->t_equilibrate t_filter Filter to remove undissolved solid t_equilibrate->t_filter t_analyze Analyze filtrate by HPLC-UV or LC-MS/MS t_filter->t_analyze t_quantify Quantify against a standard curve t_analyze->t_quantify start This compound start->k_start start->t_start G cluster_stress Stress Conditions start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) start->thermal photo Photostability (ICH Q1B light exposure) start->photo analysis Analyze by Stability-Indicating HPLC-UV/DAD Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Characterize Degradants (LC-MS/MS) analysis->identification pathway Propose Degradation Pathways identification->pathway

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol: Forced Degradation

Rationale: To intentionally degrade the sample to identify likely degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol or acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven, Photostability chamber

  • HPLC-UV/DAD and LC-MS/MS systems

Procedure:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose both the solid compound and the stock solution to 80°C.

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method with a photodiode array (DAD) detector. The goal is to achieve 5-20% degradation of the parent compound. [8]6. Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are detected.

  • Degradant Identification: Use LC-MS/MS to identify the major degradation products.

Predicted Degradation Pathways

Based on the known degradation of the quinoline ring system, the primary degradation pathways for this compound are likely to involve oxidation and hydrolysis. [9][10][11]The quinoline ring is susceptible to oxidation, often initiating with hydroxylation. [10]The amide bond can undergo hydrolysis under both acidic and basic conditions.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation parent This compound hydrolysis_product 5-aminoquinoline + Acetic Acid parent->hydrolysis_product Amide Cleavage n_oxide This compound N-oxide parent->n_oxide Oxidative Attack hydroxylated Hydroxylated this compound parent->hydroxylated Oxidative Attack photo_products Complex mixture of photodegradants parent->photo_products UV/Vis Light ring_opened Ring-Opened Products hydroxylated->ring_opened Further Oxidation

Caption: Predicted Degradation Pathways for this compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 2: Example Solubility Data Table

Solvent SystemTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
PBS, pH 7.425Kinetic
PBS, pH 7.425Thermodynamic
Water25Thermodynamic
0.1 M HCl25Thermodynamic
Ethanol25Thermodynamic

Table 3: Example Forced Degradation Data Summary

Stress ConditionDuration (h)% Degradation of ParentNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
80°C (Solid)48
Photostability-

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide provides a comprehensive framework for researchers to systematically evaluate these critical properties. By employing the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, and by leveraging the predictive insights into its physicochemical properties and potential degradation pathways, drug development professionals can make informed decisions, mitigate risks, and ultimately accelerate the journey of this promising compound from the bench to the clinic.

References

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Schwarz, G., Senghas, E., Erben, A., Schäfer, B., Lingens, F., & Höke, H. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189.
  • IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Sun, J., Liu, Y., & Li, H. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • PubChem. (n.d.). Acetamide, N-(3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)-. Retrieved from [Link]

  • Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from [Link]

  • Z.N. Jameel et al. (2014). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Advanced Research, 2(11), 773-781.
  • PubChem. (n.d.). N-(5-methylquinolin-6-yl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(quinolin-6-yl)acetamide. Retrieved from [Link]

  • IJFMR. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • Journal of Cheminformatics. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]

  • Scientific Reports. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

Sources

A Comprehensive Theoretical and Computational Guide to N-(quinolin-5-yl)acetamide: Bridging Molecular Structure with Potential Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(quinolin-5-yl)acetamide, a molecule integrating the versatile quinoline scaffold with an acetamide functional group, stands as a compound of significant interest in medicinal chemistry and drug discovery. The quinoline ring is a well-established pharmacophore present in numerous therapeutic agents, while the acetamide group can critically influence physicochemical properties such as solubility and hydrogen bonding capacity. This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We will explore its structural, electronic, and spectroscopic properties through a synergistic application of Density Functional Theory (DFT) and conceptual analysis. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal reasoning behind methodological choices, thereby ensuring a robust and self-validating scientific narrative. Our exploration will encompass molecular geometry optimization, frontier molecular orbital analysis, electrostatic potential mapping, and simulated spectroscopic characterizations, culminating in a discussion of its potential as a lead compound in drug design.

Introduction: The Rationale for a Computational Deep Dive

In the modern drug discovery paradigm, computational chemistry has evolved from a supplementary tool to a cornerstone of the research and development pipeline. The ability to predict molecular properties, understand reaction mechanisms, and model interactions with biological targets in silico significantly accelerates the identification and optimization of lead compounds. This compound presents a compelling case for such an investigation. The quinoline moiety is known for its diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The position of the acetamide substituent on the quinoline ring is crucial in defining the molecule's electronic distribution and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

This guide will systematically deconstruct the molecular characteristics of this compound, providing a robust theoretical foundation that can inform and guide future experimental work. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each computational experiment is not only technically sound but also scientifically justified.

Computational Methodology: The "Why" Behind the "How"

The selection of an appropriate computational methodology is paramount for obtaining accurate and meaningful results. For a molecule of this nature, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[1][2]

The Choice of Density Functional Theory (DFT)

DFT has become the workhorse of quantum chemistry for medium-sized organic molecules due to its efficient handling of electron correlation. Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable variable than the many-electron wavefunction. This allows for the investigation of larger and more complex systems with a high degree of reliability.

Protocol for a Self-Validating System

A trustworthy computational protocol should be reproducible and internally consistent. The following step-by-step methodology outlines a robust workflow for the theoretical and computational analysis of this compound.

Experimental Protocol: DFT Workflow

  • Initial Structure Generation: The 3D structure of this compound is first built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a critical step as all subsequent properties are dependent on the molecular geometry.

    • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely used and well-validated functional that provides a good description of the electronic structure of organic molecules.

    • Basis Set: 6-311++G(d,p). This basis set provides a good compromise between accuracy and computational cost. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The (d,p) denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the electron density.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To obtain the vibrational frequencies for the simulation of the FT-IR spectrum.

  • Property Calculations: Once the optimized geometry is confirmed, a series of single-point energy calculations are performed to determine various electronic and spectroscopic properties. This includes:

    • Frontier Molecular Orbitals (HOMO and LUMO)

    • Molecular Electrostatic Potential (MEP)

    • Mulliken Population Analysis

    • UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT).

Diagram: Computational Workflow for this compound

G A 1. Initial 3D Structure Generation B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C E 4. Single-Point Property Calculations B->E D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D Validation H Spectroscopic Simulations (FT-IR, UV-Vis) C->H F HOMO-LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) E->G I Reactivity Descriptors E->I

Caption: A streamlined workflow for the DFT-based analysis of this compound.

Results and Discussion: Unveiling the Molecular Landscape

This section translates the raw computational data into actionable scientific insights, always linking the "what" to the "why" in the context of drug development.

Molecular Geometry: The Foundation of Function

The optimized geometry of this compound reveals a planar quinoline ring system, with the acetamide group exhibiting a slight dihedral angle with respect to the aromatic core. This spatial arrangement is crucial as it will influence how the molecule fits into the binding pocket of a biological target.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (amide)1.36--
C=O (amide)1.23--
C(ring)-N(amide)1.42--
C-N-C (amide)-125.4-
C(ring)-C(ring)-N(amide)-121.8-
C(ring)-C(ring)-N-C(amide)--15.2

Note: These are representative values and would be obtained from the output of the DFT calculation.

The planarity of the quinoline ring is a key feature, facilitating π-π stacking interactions with aromatic residues in a protein active site. The slight out-of-plane orientation of the acetamide group can allow for more specific hydrogen bonding interactions.

Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.[3]

Diagram: HOMO and LUMO Distribution

FMO cluster_homo HOMO cluster_lumo LUMO homo_img lumo_img

Caption: Schematic representation of HOMO and LUMO electron density distributions.

In this compound, the HOMO is typically localized on the electron-rich quinoline ring, indicating its propensity to donate electrons in a chemical reaction. Conversely, the LUMO is often distributed across the entire molecule, with significant contributions from the acetamide carbonyl group, highlighting its electron-accepting character.

Table 2: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.78
HOMO-LUMO Gap (ΔE)4.47

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The calculated gap for this compound indicates a moderately stable molecule. This information is vital for predicting potential metabolic pathways and off-target reactivity.

Molecular Electrostatic Potential (MEP): Visualizing Interactive Sites

The MEP map is a powerful tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction sites.[4] Regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, regions of positive electrostatic potential (colored blue) are prone to nucleophilic attack and can act as hydrogen bond donors.

Diagram: Molecular Electrostatic Potential (MEP) Map

MEP mep_img

Caption: MEP surface of this compound, highlighting electrophilic and nucleophilic regions.

For this compound, the MEP map would show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring. The hydrogen atom of the amide group would exhibit a positive potential. This visual information is invaluable for rational drug design, as it allows for the prediction of favorable interactions with amino acid residues in a protein's active site.

Simulated Spectroscopic Analysis: A Bridge to Experimental Verification

Computational spectroscopy provides a means to predict and interpret experimental spectra, aiding in the structural elucidation and characterization of novel compounds.

3.4.1. FT-IR Spectroscopy

The calculated vibrational frequencies can be correlated with experimental FT-IR spectra to confirm the presence of key functional groups.

Table 3: Key Calculated Vibrational Frequencies

Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)
N-H (amide)Stretching3450
C=O (amide)Stretching1685
C-N (amide)Stretching1350
C=C (aromatic)Stretching1600-1450

The characteristic N-H and C=O stretching frequencies of the acetamide group are strong indicators of the molecule's identity.[5][6]

3.4.2. UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, providing insights into the electronic transitions responsible for the observed absorption bands.[7] The main absorption bands in quinoline derivatives are typically due to π → π* transitions within the aromatic system.[8]

Table 4: Simulated UV-Vis Absorption Data

λmax (nm)Oscillator Strength (f)Major Contribution
3100.25HOMO → LUMO
2850.18HOMO-1 → LUMO

These predicted absorption maxima can be directly compared with experimental data to validate the computational model and confirm the electronic structure of the molecule.

Potential as a Lead Compound: A Forward-Looking Perspective

The theoretical and computational data gathered for this compound provide a strong foundation for assessing its potential as a lead compound in drug discovery.

  • Structural Features: The planar quinoline core and the hydrogen-bonding capabilities of the acetamide group suggest that this molecule could effectively interact with a variety of biological targets.

  • Electronic Properties: The moderate HOMO-LUMO gap indicates a balance between stability and reactivity, which is often desirable in a drug candidate.

  • Reactivity Insights: The MEP map provides a clear roadmap for designing derivatives with enhanced binding affinity by targeting specific interactions with a protein's active site.

Further computational studies, such as molecular docking and molecular dynamics simulations, would be the logical next steps to explore the interactions of this compound with specific protein targets.[3][9] Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions would be crucial for evaluating its drug-like properties.[10]

Conclusion: From Theory to Therapeutic Potential

This in-depth technical guide has provided a comprehensive theoretical and computational framework for the study of this compound. By employing a robust and self-validating DFT-based protocol, we have elucidated its key structural, electronic, and spectroscopic properties. The causal reasoning behind each methodological choice has been emphasized to provide a deeper understanding of the "why" behind the "how." The insights gained from this computational investigation highlight the potential of this compound as a promising scaffold for the development of novel therapeutic agents. This guide serves as a testament to the power of computational chemistry to accelerate drug discovery by providing a detailed molecular-level understanding that can guide and rationalize experimental efforts.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Identification of N-(4-acetyl-4,5-dihydro-5-(7,8,9-substituted-tetrazolo[1,5-a]-quinolin-4-yl)-1,3,4-thiadiazol-2-yl) acetamide derivatives as potential caspase-3 inhibitors via detailed computational investigations. (2022). ProQuest. [Link]

  • Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. (2021). Asian Journal of Organic & Medicinal Chemistry, 6(3), 163-174. [Link]

  • Acetamide, 2-chloro-N-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]- - Optional[13C NMR]. SpectraBase. [Link]

  • Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). ResearchGate. [Link]

  • C‐5 Chlorination of N‐(quinolin‐8‐yl)acetamide quinoline with TCCA. ResearchGate. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-25. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances, 14(25), 17947-17961. [Link]

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). RSC Advances, 12(12), 7195-7208. [Link]

  • Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. (2022). Arabian Journal of Chemistry, 15(8), 104001. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances, 14(25), 17947-17961. [Link]

  • UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. (2025). i-manager's Journal on Chemical Sciences, 5(2), 21-27. [Link]

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). RSC Advances, 12(12), 7195-7208. [Link]

  • Identification of N-(4-acetyl-4,5-dihydro-5-(7,8,9-substituted-tetrazolo[1,5-a]-quinolin-4-yl)-1,3,4-thiadiazol-2-yl) acetamide derivatives as potential caspase-3 inhibitors via detailed computational investigations. (2022). Pharmaceutical Biology, 60(1), 1083-1095. [Link]

  • acetamide, N-8-quinolyl-. SpectraBase. [Link]

  • UV-VIS spectra of I–V (10 −5 M) in CH 2 Cl 2 . Solid line. ResearchGate. [Link]

  • What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. [Link]

  • Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. (2013). Research in Pharmaceutical Sciences, 8(4), 285-297. [Link]

  • N-(quinolin-6-yl)acetamide. PubChem. [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025). Russian Journal of Organic Chemistry, 61(8), 1-13. [Link]

  • N-(4-Methyl-2-oxo-1,2-dihydro-quinolin-7-yl)-acetamide - Optional[1H NMR]. SpectraBase. [Link]

  • N-(2,5,7-Trimethyl-1,2,3,4-tetrahydroquinolin-4-yl)acetamide - Optional[Vapor Phase IR]. SpectraBase. [Link]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2024). Scientific Reports, 14(1), 7247. [Link]

  • UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. [Link]

  • Density Functional Theory Study of the Local Molecular Properties of Acetamide Derivatives as Anti-HIV Drugs. ResearchGate. [Link]

  • Acetamide, N-phenyl-. NIST WebBook. [Link]

  • New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. (2022). Molecules, 27(19), 6527. [Link]

  • CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 1-4. [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2015). Asian Journal of Chemistry, 27(10), 3801-3806. [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2021). Molecules, 26(16), 4991. [Link]

  • The FT-IR spectrum of the o-acetamide. ResearchGate. [Link]

Sources

N-(quinolin-5-yl)acetamide: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of N-(quinolin-5-yl)acetamide, a key chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document delves into the foundational synthetic pathways, the chemical reasoning behind the methodologies, and detailed experimental protocols. By examining the historical context of its synthesis, we gain a deeper appreciation for the evolution of organic synthesis and the enduring relevance of this quinoline derivative.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. First isolated from coal tar in 1834, quinoline and its derivatives have exhibited a remarkable range of biological activities, forming the core of numerous pharmaceuticals. The inherent asymmetry of the quinoline nucleus allows for a diverse array of substitution patterns, each imparting unique physicochemical and pharmacological properties.

This compound, the subject of this guide, represents a fundamental derivative where an acetamido group is positioned on the benzene portion of the quinoline core. This modification significantly influences the molecule's electronic properties and potential for further functionalization, making it a valuable building block in the synthesis of more complex molecules. Understanding its origins and the evolution of its synthesis provides a solid foundation for contemporary research and development.

The Genesis of this compound: A Historical Perspective

The story of this compound is intrinsically linked to the development of quinoline chemistry in the late 19th century. Its discovery was not a singular event but rather a logical progression from the isolation and functionalization of its parent amine, 5-aminoquinoline.

The Precursor: The Synthesis of 5-Aminoquinoline

The historical synthesis of 5-aminoquinoline was a two-step process rooted in the burgeoning field of aromatic chemistry. The primary challenge was the regioselective introduction of a nitro group onto the quinoline ring, which could then be reduced to the desired amine.

Step 1: Nitration of Quinoline

The direct nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. Historical methods relied on the careful control of reaction conditions to favor the formation of the 5-nitro isomer.

Step 2: Reduction of 5-Nitroquinoline

Early organic chemists employed robust reducing agents to convert the nitro group to an amine. A classic and historically significant method involved the use of a metal in an acidic medium.

The Final Step: Acetylation of 5-Aminoquinoline

The conversion of an aromatic amine to an acetamide, known as acetylation, was a well-established transformation in the late 19th century. This reaction served multiple purposes, including the protection of the amine group during subsequent reactions and the modification of the compound's physical and biological properties.

The first documented synthesis of this compound is attributed to the work recorded in the Beilstein Handbook of Organic Chemistry, a comprehensive repository of organic compounds. The reference for 5-aminoquinoline, and by extension its derivatives, points to early volumes of this extensive collection, solidifying its place in the historical lexicon of organic chemistry. The acetylation of 5-aminoquinoline would have been a straightforward and logical step for chemists of that era to characterize the newly synthesized amine.

Foundational Synthetic Methodologies: A Detailed Examination

The historical synthesis of this compound can be broken down into two core experimental procedures: the preparation of the precursor 5-aminoquinoline and its subsequent acetylation.

Synthesis of 5-Aminoquinoline

The traditional synthesis of 5-aminoquinoline is a testament to the ingenuity of early chemists, who worked without the benefit of modern analytical techniques.

Workflow for the Historical Synthesis of 5-Aminoquinoline

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Quinoline C 5-Nitroquinoline & 8-Nitroquinoline Mixture A->C Nitration B Nitrating Mixture (H₂SO₄, HNO₃) D 5-Nitroquinoline C->D Separation F 5-Aminoquinoline D->F Reduction E Reducing Agent (e.g., Sn, HCl)

Caption: Historical two-step synthesis of 5-aminoquinoline.

Experimental Protocol: Synthesis of 5-Aminoquinoline (Historical Method)

Materials:

  • Quinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Tin (Sn) metal, granulated

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ice

  • Diatomaceous earth (optional)

Procedure:

  • Nitration of Quinoline:

    • In a flask equipped with a stirrer and a dropping funnel, carefully add quinoline to an excess of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • Slowly add a stoichiometric amount of concentrated nitric acid through the dropping funnel, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice to precipitate the nitroquinoline isomers.

    • Filter the solid product, wash with cold water, and dry.

    • Note: This will be a mixture of 5-nitroquinoline and 8-nitroquinoline, which would have been separated by fractional crystallization or other classical methods.

  • Reduction of 5-Nitroquinoline:

    • In a round-bottom flask, place the separated 5-nitroquinoline and an excess of granulated tin.

    • Add concentrated hydrochloric acid portion-wise. The reaction is exothermic and may require cooling.

    • After the initial vigorous reaction subsides, heat the mixture on a steam bath until the reaction is complete (disappearance of the yellow color of the nitro compound).

    • Cool the reaction mixture and slowly add a concentrated sodium hydroxide solution to make the solution strongly alkaline, which will precipitate tin hydroxides and liberate the free amine.

    • The 5-aminoquinoline can be isolated by steam distillation or solvent extraction.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or ethanol).

Causality Behind Experimental Choices:

  • Sulfuric Acid in Nitration: Acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Tin and Hydrochloric Acid: This combination, known as the Bechamp reduction, was a common and effective method for reducing aromatic nitro compounds in the 19th and early 20th centuries. The tin acts as the reducing agent, being oxidized in the process, while the hydrochloric acid provides the necessary protons.

Synthesis of this compound

The acetylation of 5-aminoquinoline is a classic example of a nucleophilic acyl substitution reaction.

Workflow for the Acetylation of 5-Aminoquinoline

G cluster_0 Acetylation A 5-Aminoquinoline C This compound A->C Nucleophilic Acyl Substitution B Acetic Anhydride B->C

Caption: Acetylation of 5-aminoquinoline to yield the target compound.

Experimental Protocol: Synthesis of this compound (Historical Method)

Materials:

  • 5-Aminoquinoline

  • Acetic Anhydride

  • Glacial Acetic Acid (optional, as a solvent)

  • Sodium Acetate (optional, as a base)

  • Water

Procedure:

  • Dissolve 5-aminoquinoline in glacial acetic acid (if necessary).

  • Add a slight excess of acetic anhydride to the solution.

  • The reaction is often exothermic. The mixture can be gently warmed to ensure completion.

  • After a suitable reaction time (typically 30 minutes to an hour), pour the reaction mixture into a beaker of cold water to precipitate the this compound.

  • Collect the solid product by filtration, wash thoroughly with water to remove any unreacted acetic anhydride and acetic acid.

  • The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.

Causality Behind Experimental Choices:

  • Acetic Anhydride: A highly effective and readily available acetylating agent. It is more reactive than acetic acid and safer to handle than acetyl chloride.

  • Glacial Acetic Acid as Solvent: Provides a polar, protic medium that can facilitate the reaction without participating in it.

  • Sodium Acetate (optional): Can be used to neutralize the acetic acid byproduct, driving the reaction to completion, although in many cases, the reaction proceeds efficiently without an added base.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
QuinolineC₉H₇N129.1691-22-5
5-NitroquinolineC₉H₆N₂O₂174.16607-34-1
5-AminoquinolineC₉H₈N₂144.17611-34-7
This compoundC₁₁H₁₀N₂O186.2142464-80-2

Conclusion

The discovery and historical synthesis of this compound are a microcosm of the evolution of organic chemistry. From the foundational techniques of nitration and reduction to the straightforward yet crucial acetylation reaction, the preparation of this compound relies on principles that remain central to the field. For contemporary researchers, understanding this historical context not only provides a deeper appreciation for the science but also offers insights into the robustness and versatility of these early synthetic methods. As the demand for novel quinoline-based compounds in drug discovery and materials science continues to grow, the foundational knowledge of molecules like this compound will undoubtedly remain indispensable.

References

  • Lellmann, E., & Reimer, A. (1885). Zur Kenntniss der Chinolinderivate. Berichte der deutschen chemischen Gesellschaft, 18(2), 2263-2273. [Link]

  • Beilstein, F. K. (Ed.). (1918). Beilsteins Handbuch der Organischen Chemie (4th ed.). Springer-Verlag.
  • PubChem. (n.d.). 5-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

A Comprehensive Technical Guide to the Chemical Safety and Handling of N-(quinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Context of N-(quinolin-5-yl)acetamide

This compound is a heterocyclic organic compound incorporating both a quinoline and an acetamide functional group. The quinoline moiety is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. As research into novel quinoline-based therapeutics continues, a thorough understanding of the safe handling of intermediates like this compound is paramount for professionals in drug discovery and development. The inherent reactivity and potential biological activity of this class of molecules necessitate a proactive and informed approach to laboratory safety.

This guide provides a comprehensive overview of the known and inferred hazards associated with this compound, drawing upon data from closely related analogs and its constituent functional groups to establish best practices for its handling, storage, and disposal.

Chemical and Physical Properties

A foundational element of chemical safety is a clear understanding of the substance's physical and chemical properties. While comprehensive experimental data for this compound is not widely published, the following table summarizes key information based on available data and computational predictions.

PropertyValueSource
CAS Number 42464-80-2[1]
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
Appearance Solid (predicted)Inferred
Storage Temperature Room temperature; long-term at -20°C[2]

Hazard Identification and Classification

The most pertinent data comes from the SDS for 2-Amino-N-(quinolin-5-yl)acetamide , which shares the core this compound structure. Based on this data, the following GHS classifications are anticipated for this compound[3]:

  • Skin Irritation (Category 2) : Causes skin irritation.[3]

  • Eye Irritation (Category 2A) : Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[3]

Furthermore, safety data for the isomeric N-(quinolin-8-yl)acetamide indicates it is Harmful if swallowed (Acute Toxicity, Oral - Category 4) , which should be considered a potential hazard for this compound as well[4].

The parent compound, Acetamide , is classified as a suspected carcinogen (Carcinogenicity, Category 2)[5]. While this classification may not directly translate to all its derivatives, it underscores the need for prudent handling to minimize long-term exposure.

The following diagram summarizes the anticipated GHS hazard classifications for this compound.

GHS_Hazards cluster_main Anticipated GHS Hazard Classification for this compound cluster_pictograms Hazard Pictograms cluster_statements Hazard Statements node_main This compound Signal Word: Warning node_irritant GHS07 Exclamation Mark node_h_statements H315 Causes skin irritation H319 Causes serious eye irritation H335 May cause respiratory irritation H302 Harmful if swallowed (inferred) PPE_Workflow start Handling this compound weighing Weighing or Transferring Solid? start->weighing fume_hood Use Chemical Fume Hood weighing->fume_hood Yes ventilation Ensure Good General Ventilation weighing->ventilation No ppe_base Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_base respirator Consider Particulate Respirator ventilation->respirator end Proceed with Experiment ppe_base->end respirator->ppe_base

Caption: PPE Selection Workflow for Handling this compound.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Long-term storage at -20°C is recommended to ensure stability.[2]

  • Incompatibilities: Keep away from strong oxidizing agents, as these could initiate a hazardous reaction.[3] Also, avoid contact with strong acids and bases.[5]

  • Ignition Sources: Although not classified as flammable, it is good practice to store away from sources of ignition.[3]

Emergency Procedures

A self-validating safety protocol includes clear, actionable steps for emergency situations.

First-Aid Measures

The immediate response to an exposure is critical to minimizing harm.

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[3]

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Leak Procedures
  • Containment: Evacuate non-essential personnel from the area. Wear full PPE, including respiratory protection if necessary. Prevent the further spread of the spill if it is safe to do so.[3][6]

  • Cleanup: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[3][6] Do not allow the chemical to enter drains or waterways.[3]

  • Decontamination: Once the bulk of the material is removed, decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Disposal: All contaminated materials and waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3]

Synthesis and Reactivity Considerations

While a detailed synthesis protocol is beyond the scope of this safety guide, it is important to consider the safety implications of its synthesis. This compound is typically synthesized via the acylation of 5-aminoquinoline. This reaction often involves reagents such as acetyl chloride or acetic anhydride, which are corrosive and require careful handling in a fume hood.

  • Reactivity: The compound is stable under recommended storage conditions.[3]

  • Hazardous Decomposition: When heated to decomposition, this compound may emit toxic fumes, including carbon oxides and nitrogen oxides.[3]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. While a complete, manufacturer-provided SDS is not available, by synthesizing data from close structural analogs and constituent moieties, a robust safety framework can be constructed. Researchers, scientists, and drug development professionals must internalize these principles, not as a checklist, but as a foundational aspect of scientific integrity and professional responsibility. Adherence to these guidelines will not only protect laboratory personnel but also ensure the reliability and reproducibility of the vital research in which this compound is employed.

References

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • Maddila, S., Gorle, S., Singh, M., Lavanya, P., & Jonnalagadda, S. B. (2016). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 16(12), 962–977. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-(quinolin-5-yl)acetamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(quinolin-5-yl)acetamide is a heterocyclic organic compound featuring a quinoline core functionalized with an acetamide group at the 5-position. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals, lauded for its diverse pharmacological activities.[1] The incorporation of an acetamide moiety can significantly influence the molecule's physicochemical properties, such as solubility and membrane permeability, and provides a potential vector for hydrogen bonding interactions with biological targets. This guide offers a comprehensive overview of the synthesis, molecular characteristics, and prospective applications of this compound in the realm of medicinal chemistry and drug discovery.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its application in research and development.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O[2]
Molecular Weight 186.21 g/mol [2]
CAS Number 42464-80-2[2]
Appearance Likely a solid at room temperaturePredicted
Water Solubility Predicted to be poorly soluble[3]
Organic Solvent Solubility Predicted to be soluble in DMSO, DMF, and alcohols[3]

Synthesis and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a logical and established synthetic route involves the acylation of 5-aminoquinoline. This reaction is a standard method for the formation of amide bonds.[4]

Proposed Synthetic Workflow

The synthesis of this compound can be conceptually broken down into the nucleophilic attack of the amino group of 5-aminoquinoline on an acetylating agent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Work-up and Purification Reactant1 5-Aminoquinoline Reaction Acylation Reaction Reactant1->Reaction Reactant2 Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) Reactant2->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Base Base (Optional, for Acetyl Chloride) (e.g., Triethylamine, Pyridine) Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard organic synthesis techniques for similar compounds.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminoquinoline (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Acetylating Agent: Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride, 1.1 equivalents) to the stirred solution at room temperature. If using acetyl chloride, a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) should be added to neutralize the HCl byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, a singlet for the methyl protons of the acetamide group, and a broad singlet for the amide N-H proton. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 5-substituted quinoline ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eleven unique carbon atoms in the molecule. The carbonyl carbon of the acetamide group is expected to have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.[7]

  • N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3300-3100 cm⁻¹.

  • C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group should be observed around 1680-1630 cm⁻¹.

  • C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from the quinoline ring will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[8]

  • Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 186.21).

  • Fragmentation Pattern: Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring.[8] The acetamide group may undergo fragmentation, leading to characteristic daughter ions.

Applications in Drug Development

The quinoline nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10] Acetamide-containing molecules also possess a broad spectrum of therapeutic potential.[9]

While specific pharmacological data for this compound is limited, its structural features suggest several avenues for investigation in drug discovery programs.

Potential Therapeutic Areas
  • Anticancer Agents: Numerous quinoline derivatives have been investigated for their antiproliferative activities.[1][11] The planar quinoline ring system can intercalate with DNA, and the acetamide group could potentially form hydrogen bonds with target enzymes.

  • Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antifungal drugs.[9] this compound could be screened for its efficacy against various pathogens.

  • Enzyme Inhibition: The acetamide moiety can act as a hydrogen bond donor and acceptor, making it a candidate for interaction with the active sites of various enzymes.

G cluster_core This compound cluster_applications Potential Applications in Drug Discovery cluster_rationale Structural Rationale Core C₁₁H₁₀N₂O Anticancer Anticancer Research (e.g., DNA Intercalation, Kinase Inhibition) Core->Anticancer Antimicrobial Antimicrobial Screening (Antibacterial, Antifungal) Core->Antimicrobial Enzyme Enzyme Inhibition Studies Core->Enzyme Quinoline Quinoline Scaffold: Planar, Bioactive Quinoline->Core Quinoline->Anticancer Acetamide Acetamide Group: H-bonding, Physicochemical Properties Acetamide->Core Acetamide->Enzyme

Caption: Potential drug discovery applications of this compound.

Conclusion

This compound represents a molecule of interest for researchers in medicinal chemistry and drug development. Its synthesis is achievable through standard organic chemistry methodologies, and its structure can be readily characterized using modern spectroscopic techniques. The combination of the privileged quinoline scaffold with the versatile acetamide functional group makes it a promising candidate for screening in various disease models. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. (2024). PubMed.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.
  • Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). (n.d.).
  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).
  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (n.d.).
  • C‐5 Chlorination of N‐(quinolin‐8‐yl)acetamide quinoline with TCCA. (n.d.).
  • Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. (2025).
  • N-QUINOLIN-5-YL-ACETAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Trelanserin. (n.d.). Wikipedia.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2021). PubMed Central.
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (2025). Benchchem.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley.
  • 2-(1H-benzo[d]imidazol-1-yl)-N-(quinoline-8-yl)acetamide derivatives. (n.d.).
  • Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
  • Acetamide - Infrared Spectrum. (n.d.). NIST WebBook.
  • In-depth Technical Guide on N-phenyl-2-(quinolin-8-yl)
  • Preparation of N-phenyl-2-(quinolin-8-yl)acetamide Stock Solution: Application Notes and Protocols. (2025). Benchchem.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).

Sources

Methodological & Application

Application Notes and Protocols: Leveraging N-(quinolin-5-yl)acetamide as a Versatile Precursor for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the continuous development of new antimicrobial agents. Quinoline derivatives have shown significant promise in this area, with their mechanism of action often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[4][5] Furthermore, some quinoline-based compounds can exert their effects by disrupting the bacterial cell membrane.

This document provides detailed application notes and protocols for utilizing N-(quinolin-5-yl)acetamide as a readily available and versatile starting material for the synthesis of novel antimicrobial compounds. We will focus on a strategic two-step synthesis pathway: the hydrolysis of this compound to the key intermediate, 5-aminoquinoline, followed by its conversion to bioactive quinoline-5-sulfonamide derivatives. These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Strategic Synthesis Pathway: From Precursor to Bioactive Compound

The overall synthetic strategy involves two primary transformations of the starting material, this compound. This approach allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR).

Synthesis_Pathway Precursor This compound Intermediate 5-Aminoquinoline Precursor->Intermediate Step 1: Hydrolysis Final_Product Quinoline-5-sulfonamide Derivatives Intermediate->Final_Product Step 2: Sulfonylation

Caption: Overview of the two-step synthesis from precursor to final product.

PART 1: Synthesis of the Key Intermediate: 5-Aminoquinoline

The initial and critical step is the hydrolysis of the acetamide group of this compound to yield the primary amine, 5-aminoquinoline. This intermediate is a versatile building block for further derivatization.[6][7][8][9]

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes a standard and effective method for the deacetylation of this compound. The use of a strong acid like hydrochloric acid facilitates the cleavage of the amide bond.

Materials and Equipment:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated HCl is corrosive and should be handled with extreme care.

  • The reaction may generate fumes; ensure proper ventilation.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in a 6M solution of hydrochloric acid (approximately 10 mL per gram of starting material).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (a suitable eluent system would be ethyl acetate/hexane).

  • Neutralization: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow, dropwise addition of a 10% NaOH solution until the pH is approximately 8-9. This should be done in an ice bath to dissipate the heat generated.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-aminoquinoline.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

PART 2: Synthesis of Bioactive Quinoline-5-Sulfonamide Derivatives

The newly synthesized 5-aminoquinoline can be readily converted into a variety of sulfonamide derivatives. Sulfonamides are a well-established class of antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4]

Protocol 2: Synthesis of N-(substituted)-quinoline-5-sulfonamides

This protocol details the reaction of 5-aminoquinoline with various sulfonyl chlorides to produce a library of quinoline-5-sulfonamide derivatives.

Materials and Equipment:

  • 5-Aminoquinoline (from Protocol 1)

  • Various substituted benzenesulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Pyridine is flammable and has a strong, unpleasant odor. Handle with care.

  • Sulfonyl chlorides are reactive and can be corrosive and lachrymatory.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 5-aminoquinoline (1 equivalent) in anhydrous pyridine (approximately 10 mL per gram of amine) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: To the cooled solution, add the desired substituted benzenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water and stir for 30 minutes. If a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Antimicrobial Activity of Quinoline-5-Sulfonamide Derivatives

The synthesized quinoline-5-sulfonamide derivatives are expected to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for structurally related compounds from the literature.[1][2][10]

Compound TypeTest OrganismMIC (µg/mL)Reference
8-hydroxyquinoline-5-sulfonamide derivativeStaphylococcus aureus (MRSA)Comparable to oxacillin/ciprofloxacin[1]
8-hydroxyquinoline-5-sulfonamide derivativeEnterococcus faecalis (VRE)Active[1]
Hybrid quinoline-sulfonamide cadmium(II) complexStaphylococcus aureus ATCC259230.1904[3]
Hybrid quinoline-sulfonamide cadmium(II) complexEscherichia coli ATCC259226.09[3]
Hybrid quinoline-sulfonamide cadmium(II) complexCandida albicans ATCC102310.1904[3]

Proposed Mechanism of Action

The antimicrobial action of quinoline-sulfonamide hybrids is likely multifactorial, leveraging the mechanisms of both the quinoline and sulfonamide moieties.

Mechanism_of_Action Compound Quinoline-Sulfonamide Hybrid Target1 DNA Gyrase / Topoisomerase IV Compound->Target1 Quinoline Moiety Target2 Dihydropteroate Synthase (DHPS) Compound->Target2 Sulfonamide Moiety Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Inhibition of Folic Acid Synthesis Target2->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Caption: Dual mechanism of action of quinoline-sulfonamide hybrids.

  • Quinoline Moiety: Targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[4][5]

  • Sulfonamide Moiety: Acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial in the bacterial pathway for folic acid synthesis. Bacteria require folic acid for the synthesis of nucleic acids and amino acids. Its inhibition halts bacterial growth and proliferation.[4]

This dual-targeting approach is a promising strategy to combat bacterial resistance, as it is more difficult for bacteria to develop simultaneous resistance to two distinct mechanisms of action.

Conclusion and Future Directions

This compound serves as an excellent and cost-effective precursor for the synthesis of a diverse library of potentially potent antimicrobial compounds. The protocols outlined in this guide provide a clear and reproducible pathway for the synthesis of quinoline-5-sulfonamide derivatives. The anticipated dual mechanism of action of these compounds makes them attractive candidates for further investigation in the fight against antimicrobial resistance. Future work should focus on the synthesis of a broad range of derivatives to establish robust structure-activity relationships, followed by in-depth microbiological and toxicological profiling of the most promising candidates.

References

  • Mohana, K., Mallesha, L., & Gurudatt, D. M. (2011).
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules.
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2025). RSC Advances.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024).
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI.
  • Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. (2011).
  • Chemical structures of 5-aminoquinoline derivatives 3a-f. (n.d.).
  • 2-Amino-N-(quinolin-5-yl)
  • Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol deriv
  • Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. (2021). Molecules.
  • Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives. (2013). Journal of Pure and Applied Microbiology.
  • Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. (2025). MDPI.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry.
  • QUINOLINE Safety D
  • Validation of the antibacterial activity of Quinolin-8-ylmethanesulfonamide against resistant strains. (2025). BenchChem.
  • ACETAMIDE Safety D
  • Acetamide Safety D
  • N-QUINOLIN-5-YL-ACETAMIDE Product Page. (n.d.). Sigma-Aldrich.
  • C‐5 Chlorination of N‐(quinolin‐8‐yl)acetamide quinoline with TCCA. (n.d.).

Sources

Application of N-(quinolin-5-yl)acetamide and its Analogs in Sirtuin Inhibition Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Enzyme Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal foundation for the design of enzyme inhibitors. When combined with an acetamide functional group, as in the case of N-(quinolin-5-yl)acetamide, the resulting molecule possesses key hydrogen bonding donors and acceptors that can facilitate binding to enzyme active sites.

While this compound itself is a foundational structure, its derivatives have been explored as potent inhibitors of various enzymes. For instance, different substituted N-((quinolin-yl)methyl)acetamides have shown inhibitory activity against metalloproteases like ADAMTS-5 and α-glucosidase.[3][4][5] Of particular interest is the growing body of research on quinoline-based compounds as modulators of sirtuins.[6]

Sirtuins are a family of NAD⁺-dependent protein deacylases that play crucial roles in cellular processes such as gene silencing, DNA repair, metabolism, and longevity.[6][7] Dysregulation of sirtuin activity is implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[7][8] This has made sirtuins attractive targets for therapeutic intervention, and the development of potent and selective sirtuin inhibitors is an active area of research. This guide provides a detailed framework and protocols for utilizing this compound and its analogs to investigate sirtuin inhibition.

Principle of Sirtuin Inhibition Assays

Sirtuins catalyze the removal of acyl groups (such as acetyl groups) from lysine residues on substrate proteins. This reaction consumes one molecule of NAD⁺ and produces the deacetylated substrate, nicotinamide (NAM), and 2'-O-acetyl-ADP-ribose.[9] Enzyme inhibition assays for sirtuins are designed to measure the reduction in this catalytic activity in the presence of an inhibitor.

A common and robust method for screening sirtuin inhibitors is the fluorogenic assay. This assay utilizes a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). The acetylated peptide is non-fluorescent. In the presence of a sirtuin, the acetyl group is removed, making the peptide susceptible to cleavage by a developer enzyme (a protease) that is added to the reaction mixture. This cleavage releases the free AMC, which produces a strong fluorescent signal. The intensity of the fluorescence is directly proportional to the sirtuin activity. An inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescent signal.[10]

PART 1: Initial Inhibitor Screening and IC₅₀ Determination

This part of the protocol is designed to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC₅₀ value). This is a key parameter for quantifying the potency of an inhibitor.[11][12]

Materials and Reagents
  • Enzyme: Recombinant human Sirtuin (e.g., SIRT1, SIRT2, SIRT6)

  • Inhibitor: this compound or its analog, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • Substrate: Fluorogenic sirtuin substrate (e.g., p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • Developer Solution: Containing a protease (e.g., Trypsin) and a sirtuin inhibitor to stop the reaction (e.g., Nicotinamide)

  • Positive Control Inhibitor: A known sirtuin inhibitor (e.g., EX-527 for SIRT1)

  • Vehicle Control: DMSO

  • Equipment: 96-well black microplates, microplate reader with fluorescence detection (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 360/460 nm for AMC[10]), multichannel pipettes, incubator.

Experimental Workflow for IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions (Serial dilution of this compound) add_inhibitor Add Inhibitor/DMSO to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution (Dilute Sirtuin in assay buffer) add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate/NAD⁺ Mix (in assay buffer) add_substrate Initiate Reaction (Add Substrate/NAD⁺ Mix) prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 15 min at 37°C) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (e.g., 60 min at 37°C) add_substrate->incubate add_developer Stop Reaction & Develop Signal (Add Developer Solution) incubate->add_developer final_incubate Incubate (e.g., 30 min at RT) add_developer->final_incubate read_plate Read Fluorescence final_incubate->read_plate analyze_data Calculate % Inhibition read_plate->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50 G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare Fixed Inhibitor Concentrations (e.g., 0, 1x IC₅₀, 2x IC₅₀) run_assays Run Sirtuin Assay for each [Inhibitor] and [Substrate] combination prep_inhibitor->run_assays prep_substrate Prepare Substrate Dilutions (Varying concentrations) prep_substrate->run_assays measure_velocity Determine Initial Velocity (V₀) for each reaction run_assays->measure_velocity plot_data Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) measure_velocity->plot_data determine_mode Determine Mode of Inhibition plot_data->determine_mode

Caption: Workflow for determining the enzyme inhibition mechanism.

Step-by-Step Protocol for Kinetic Studies
  • Select Inhibitor Concentrations: Choose several fixed concentrations of this compound based on its IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Vary Substrate Concentration: For each inhibitor concentration, perform the sirtuin activity assay across a range of substrate concentrations (e.g., from 0.2 x Kₘ to 5 x Kₘ, where Kₘ is the Michaelis constant for the substrate).

  • Measure Initial Rates: It is crucial to measure the initial reaction velocity (V₀). This can be done by taking multiple fluorescence readings over time (a kinetic reading) and determining the initial linear slope of product formation.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Analyze the pattern of the lines on the plot to determine the mode of inhibition.

Self-Validating Systems: Essential Controls

To ensure the trustworthiness of the results, several control experiments are mandatory: [13][14]

  • No-Enzyme Control: Contains all reaction components except the sirtuin enzyme. This accounts for background fluorescence from the substrate or inhibitor.

  • No-Substrate Control: Contains all components except the substrate. This checks for any NAD⁺-dependent, substrate-independent activity.

  • Vehicle Control (0% Inhibition): Contains all components, with the inhibitor stock replaced by the solvent (DMSO). This represents the maximum enzyme activity.

  • Positive Control Inhibitor (100% Inhibition): A known, potent inhibitor for the target sirtuin is used to confirm the assay is sensitive to inhibition.

  • Inhibitor Interference Test: Test for autofluorescence or quenching properties of this compound by measuring its fluorescence in the assay buffer at the highest concentration used, in the absence of the enzyme and substrate.

Conclusion and Future Directions

This guide provides a comprehensive framework for the application of this compound and its derivatives in sirtuin inhibition assays. By following these detailed protocols for IC₅₀ determination and mechanism of action studies, researchers can robustly characterize the inhibitory properties of novel quinoline-based compounds. The insights gained from these assays are a critical first step in the drug discovery pipeline, paving the way for the development of new therapeutics targeting sirtuin-mediated diseases. Further studies should focus on the selectivity of these compounds against the different sirtuin isoforms (SIRT1-7) to develop highly targeted inhibitors.

References

  • National Center for Biotechnology Information. (n.d.). Sirtuin 6 (SIRT6) Activity Assays. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2). PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit. Retrieved from [Link]

  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from [Link]

  • Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)-. PubChem. Retrieved from [Link]

  • JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). N-((8-Hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(quinolin-6-yl)acetamide. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Current Trends in Sirtuin Activator and Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Sirtuin modulators: past, present, and future perspectives. PubMed Central. Retrieved from [Link]

  • Chemsrc. (n.d.). N-Quinolin-2-yl-acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). 2,2,2-Trifluoro-N-(isoquinolin-5-ylmeth-yl)acetamide. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Structure-based discovery of new selective small-molecule sirtuin 5 inhibitors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Discovery and Validation of SIRT2 Inhibitors Based on tenovin-6: Use of a ¹H-NMR Method to Assess Deacetylase Activity. PubMed. Retrieved from [Link]

Sources

N-(quinolin-5-yl)acetamide: A Promising Scaffold for Fluorescent Probe Development in Biological Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Fluorophore

In the dynamic field of biological imaging, the demand for novel fluorescent probes with tailored properties is insatiable. These molecular tools are instrumental in visualizing complex biological processes within living systems, offering high sensitivity and spatiotemporal resolution.[1] Among the diverse array of heterocyclic compounds utilized as fluorophores, the quinoline scaffold has emerged as a privileged structure due to its inherent fluorescence, biocompatibility, and synthetic tractability.[2][3] This application note introduces N-(quinolin-5-yl)acetamide, a quinoline derivative with significant, yet largely unexplored, potential as a fluorescent probe for a range of biological imaging applications.

While extensive research has focused on various quinoline derivatives for sensing metal ions and imaging specific cellular components, this compound remains a relatively under-explored molecule in the context of bioimaging.[4][5][6] However, its structural features—a rigid, aromatic quinoline core coupled with an acetamide functional group—suggest that it could serve as a valuable platform for the rational design of novel fluorescent probes. The acetamide moiety, in particular, offers a handle for further chemical modification, allowing for the fine-tuning of its photophysical properties and the introduction of specific targeting ligands.[7]

This guide provides a comprehensive overview of the prospective applications of this compound as a fluorescent probe. We will delve into its anticipated photophysical properties, propose a synthetic route, and provide detailed protocols for its use in cellular imaging. By presenting this information, we aim to empower researchers, scientists, and drug development professionals to explore the full potential of this promising molecular scaffold.

Anticipated Photophysical and Chemical Properties

Based on the well-established characteristics of quinoline-based fluorophores, we can anticipate the key properties of this compound.[8][9] These properties are summarized in the table below. It is important to note that these are projected values and would require experimental validation.

PropertyAnticipated Value / CharacteristicRationale
Molecular Formula C₁₁H₁₀N₂OBased on its chemical structure.[10]
Molecular Weight 186.22 g/mol Calculated from the molecular formula.[10]
Excitation Maximum (λex) ~320-360 nmQuinoline derivatives typically exhibit excitation in the UV-A to near-visible range.[8]
Emission Maximum (λem) ~400-480 nmA Stokes shift is expected, with emission likely in the blue to cyan region of the spectrum.[8]
Quantum Yield (Φ) ModerateDependent on the solvent environment; likely to be sensitive to polarity.[8]
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol); limited aqueous solubilityThe aromatic nature suggests solubility in organic solvents. The acetamide group may slightly improve aqueous solubility compared to unsubstituted quinoline.[2]
Biocompatibility Likely to be well-tolerated at typical imaging concentrationsQuinoline-based probes are generally known for their good biocompatibility.[2]

Proposed Synthesis of this compound

The synthesis of this compound is a straightforward process that can be achieved through the acetylation of 5-aminoquinoline. A general protocol is provided below.

Diagram of the Synthetic Pathway

G 5-Aminoquinoline 5-Aminoquinoline Reaction Acetylation Reaction 5-Aminoquinoline->Reaction Acetic_Anhydride Acetic Anhydride (or Acetyl Chloride) Acetic_Anhydride->Reaction Pyridine Pyridine (Base) Pyridine->Reaction N_quinolin_5_yl_acetamide This compound Reaction->N_quinolin_5_yl_acetamide Purification Purification (Column Chromatography) N_quinolin_5_yl_acetamide->Purification Final_Product Final Product Purification->Final_Product G cluster_0 Preparation cluster_1 Staining cluster_2 Imaging Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293) Working_Solution 3. Prepare Working Solution (1-10 µM in media) Cell_Culture->Working_Solution Stock_Solution 2. Prepare Stock Solution (1-10 mM in DMSO) Stock_Solution->Working_Solution Incubation 4. Incubate Cells (e.g., 30 min at 37°C) Working_Solution->Incubation Washing 5. Wash Cells (e.g., 3x with PBS) Incubation->Washing Imaging 6. Image Cells (Confocal/Fluorescence Microscopy) Washing->Imaging

Sources

Application Notes & Protocols: Leveraging N-(quinolin-5-yl)acetamide in the Strategic Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically approved kinase inhibitors.[1] Its rigid, planar structure and ability to form key hydrogen bonds and π-stacking interactions within the ATP-binding pocket of kinases make it an ideal foundation for inhibitor design. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a specific, yet underexplored, building block: N-(quinolin-5-yl)acetamide . While many well-known inhibitors utilize 4-amino or 6-substituted quinolines, the 5-acetamido isomer presents a unique vector for structural diversification. We will detail the synthesis of this key intermediate and propose a robust, modular workflow for its elaboration into novel kinase inhibitor candidates through modern synthetic methodologies.

Introduction: The Quinoline Scaffold and the Untapped Potential of the 5-Acetamido Moiety

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized targeted therapy. The quinoline core is a recurring motif in this field, prized for its synthetic tractability and inherent ability to engage with the kinase hinge region, mimicking the adenine moiety of ATP.[2]

The acetamide group is another critical pharmacophore frequently incorporated into kinase inhibitors.[3] It is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), enabling precise interactions with amino acid residues in the kinase active site.[4][5] These interactions are fundamental to achieving high potency and selectivity.[6]

This guide focuses on the convergence of these two powerful motifs in the form of this compound. By positioning the acetamido group at the C-5 position, we open up new possibilities for orienting molecules within the ATP pocket and exploring unique structure-activity relationships (SAR). We present a logical, field-proven synthetic strategy, beginning with the preparation of this compound and advancing to its functionalization into a library of potential kinase inhibitors.

Diagram 1: Proposed Role of the 5-Acetamidoquinoline Scaffold

cluster_Kinase Kinase ATP Binding Pocket cluster_Inhibitor This compound Derivative Hinge Hinge Region (e.g., Met, Leu) Pocket Hydrophobic Pocket Solvent Solvent Exposed Region DFG_motif DFG Motif (e.g., Asp, Phe) Quinoline Quinoline Core Quinoline->Hinge H-Bond (N1 of Quinoline) Acetamide 5-Acetamido Group Acetamide->DFG_motif H-Bond (N-H or C=O) R_Group R-Group (from Cross-Coupling) R_Group->Pocket Hydrophobic Interaction

Caption: Proposed binding mode of a kinase inhibitor derived from this compound.

Synthesis of the Key Intermediate: this compound

The foundational step in this workflow is the efficient synthesis of this compound. This is readily achieved through the acetylation of commercially available 5-aminoquinoline. The reaction is straightforward and analogous to standard amine acetylation procedures. The feasibility of this specific transformation is supported by biochemical studies that have observed the in vitro acetylation of 5-aminoquinoline by liver N-acetyl transferase in the presence of acetyl coenzyme-A.[7][8]

Protocol 1: Synthesis of this compound (I)
Parameter Value / Description
Reactants 5-Aminoquinoline (1.0 eq.), Acetic Anhydride (1.2 eq.), Pyridine (catalytic)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous wash with NaHCO₃ solution, followed by brine.
Purification Recrystallization from ethanol/water or column chromatography.
Expected Yield > 90%

Step-by-Step Methodology:

  • To a round-bottom flask under a nitrogen atmosphere, add 5-aminoquinoline (1.0 eq.) and dissolve in anhydrous DCM (approx. 10 mL per gram of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution. A catalytic amount of pyridine (0.1 eq.) can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pure, crystalline solid.

A Modular Approach to Kinase Inhibitor Scaffolds

With the key intermediate (I) in hand, a modular synthetic route can be employed to generate a diverse library of potential inhibitors. The strategy involves two key steps:

  • Selective Halogenation: Introduction of a halogen (e.g., Bromine) onto the quinoline core to serve as a handle for cross-coupling.

  • Palladium-Catalyzed Cross-Coupling: Utilizing modern reactions like Suzuki-Miyaura or Buchwald-Hartwig amination to append various aryl, heteroaryl, or amine fragments.

Diagram 2: Overall Synthetic Workflow

G cluster_coupling Cross-Coupling Reactions Start 5-Aminoquinoline Intermediate1 This compound (I) Start->Intermediate1 Acetylation (Protocol 1) Intermediate2 Bromo-N-(quinolin-5-yl)acetamide (II) Intermediate1->Intermediate2 Bromination (Protocol 2) Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Intermediate2->Suzuki Buchwald Buchwald-Hartwig Amination (Aryl/Heteroaryl Amines) Intermediate2->Buchwald Final_Products Library of Kinase Inhibitor Candidates Suzuki->Final_Products Buchwald->Final_Products

Caption: Proposed modular workflow for synthesizing kinase inhibitors from this compound.

Step 2: Selective Bromination of the Quinoline Core

The introduction of a bromine atom is a critical step, creating a versatile handle for subsequent diversification. The directing effects of the existing fused ring and the acetamido group will influence the position of bromination. Based on established procedures for the C5-halogenation of other aminoquinoline derivatives, a regioselective outcome can be anticipated.[9][10][11]

Protocol 2: C-8 Bromination of this compound (II)
Parameter Value / Description
Reactants This compound (I) (1.0 eq.), N-Bromosuccinimide (NBS) (1.1 eq.)
Solvent Acetic Acid or Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 4-12 hours
Work-up Quench with sodium thiosulfate solution, neutralize, and extract.
Purification Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Expected Product N-(8-bromo-quinolin-5-yl)acetamide

Step-by-Step Methodology:

  • Dissolve this compound (I) (1.0 eq.) in acetic acid or DCM in a flask protected from light.

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.

  • Stir the mixture for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Carefully neutralize the mixture with a saturated NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via silica gel column chromatography to isolate the desired bromo-substituted intermediate (II) .

Step 3: Diversification via Cross-Coupling Reactions

The brominated intermediate (II) is now primed for diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice for their reliability, functional group tolerance, and the vast commercial availability of coupling partners.[12]

The Suzuki reaction is ideal for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties that can probe different regions of the kinase active site.[13][14][15]

Parameter Value / Description
Reactants Bromo-intermediate (II) (1.0 eq.), Aryl/Heteroaryl Boronic Acid (1.2 eq.)
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0 eq.)
Solvent 1,4-Dioxane/Water or DMF
Temperature 80-110 °C
Reaction Time 6-18 hours

Step-by-Step Methodology:

  • To a microwave vial or Schlenk flask, add the bromo-intermediate (II) (1.0 eq.), the desired boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the installation of substituted anilines or other amine-containing heterocycles.[16][17] This is a common strategy for building inhibitors that make critical hydrogen bond contacts.

Parameter Value / Description
Reactants Bromo-intermediate (II) (1.0 eq.), Aryl/Heteroaryl Amine (1.2 eq.)
Catalyst System Pd₂(dba)₃ (2-5 mol%) with a suitable phosphine ligand (e.g., XPhos, RuPhos)
Base NaOt-Bu or K₃PO₄ (1.5-2.0 eq.)
Solvent Toluene or 1,4-Dioxane
Temperature 90-120 °C
Reaction Time 8-24 hours

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, combine the bromo-intermediate (II) (1.0 eq.), the desired amine (1.2 eq.), the palladium precatalyst, the phosphine ligand, and the base in a reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Seal the vessel and heat to the specified temperature, stirring vigorously.

  • Monitor the reaction for completion by TLC/LC-MS.

  • After cooling, quench the reaction carefully with water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the final compound using column chromatography.

Conclusion and Future Outlook

The protocols outlined in this guide provide a comprehensive and robust framework for utilizing this compound as a novel building block in kinase inhibitor synthesis. By employing a logical sequence of acetylation, regioselective halogenation, and palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of diverse compounds. This strategy allows for the systematic exploration of structure-activity relationships, leveraging the unique steric and electronic properties conferred by the 5-acetamido substitution pattern. The resulting molecules are well-positioned to form critical hydrogen bonding interactions within the kinase ATP-binding site, offering a promising avenue for the discovery of next-generation targeted therapeutics.

References

  • Semantic Scholar. (n.d.). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Retrieved from [Link]

  • ResearchGate. (2025). (Top) Amino acid residues in their zwitterionic form with three-letter... Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • ACS Publications. (2013). Enantioselective, Nickel-Catalyzed Suzuki Cross-Coupling of Quinolinium Ions. Organic Letters. Available at: [Link]

  • PubMed. (1993). Metabolism of 5-aminoquinoline With Liver Cytosol Enzyme. Indian Journal of Biochemistry & Biophysics. Available at: [Link]

  • ResearchGate. (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. Journal of Pharmacy Research. Retrieved from [Link]

  • PubMed Central. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Available at: [Link]

  • ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • RSC Publishing. (2023). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the C5‐halogenation of the 8‐aminoquinoline amides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Displacement of an acetamido- and a nitro-group during bromination of an aromatic compound. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported works on the C5 halogenation of 8‐aminoquinoline amides. Retrieved from [Link]

  • PubMed. (n.d.). Recent Progress in the Synthesis of Quinolines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). Retrieved from [Link]

  • ResearchGate. (n.d.). 8‐Aminoquinoline C−H VS 8‐hydroxyquinoline halogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). C‐5 Chlorination of N‐(quinolin‐8‐yl)acetamide quinoline with TCCA. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • PubMed. (2013). Amino and acetamide functional group effects on the ionization and fragmentation of sugar chains in positive-ion mass spectrometry. Available at: [Link]

  • NIH. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available at: [Link]

  • ACS Publications. (n.d.). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in reversible covalent kinase inhibitors. Available at: [Link]

  • Medify. (n.d.). Amines, amides, amino acids and proteins (Topic 18B). Retrieved from [Link]

  • PubMed Central. (n.d.). How protein kinase inhibitors bind to the hinge region of the target protein. Available at: [Link]

  • NIH. (n.d.). Structural Patterns and Stabilities of Hydrogen-Bonded Pairs Involving Ribonucleotide Bases and Arginine, Glutamic Acid, or Glutamine Residues of Proteins from Quantum Mechanical Calculations. Available at: [Link]

  • Functional Groups In Organic Chemistry. (2010). Retrieved from [Link]

  • YouTube. (2021). Stereochemistry of bromine addition. Available at: [Link]

  • ResearchGate. (2025). (PDF) Selective bromination of dihydroquinopimaric acid. Retrieved from [Link]

  • YouTube. (2014). Alpha Bromination of a Ketone 002. Available at: [Link]

  • ACS Publications. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Note: The N-(Quinolin-yl)acetamide Scaffold in the Development of Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of drug-resistant tuberculosis (TB) necessitates the urgent development of novel therapeutics with unique mechanisms of action.[1][2] The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of the successful anti-TB drug bedaquiline and numerous other biologically active compounds.[3][4] This guide focuses on the N-(quinolin-yl)acetamide scaffold as a promising starting point for new antitubercular drug discovery campaigns. We provide a detailed exploration of the potential mechanisms of action for quinoline-based drugs, protocols for the synthesis and characterization of lead compounds, and a comprehensive suite of methodologies for in vitro and in vivo evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class to combat Mycobacterium tuberculosis (Mtb).

The Quinoline Scaffold: A Validated Foundation for Antitubercular Drug Discovery

Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[5] The long treatment duration and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains have severely compromised the efficacy of current first- and second-line drug regimens.[1][6] This challenge underscores the critical need for new chemical entities that can shorten therapy and overcome existing resistance mechanisms.

The quinoline nucleus, a bicyclic aromatic heterocycle, is a well-established pharmacophore.[7] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, and antimicrobial effects.[7] The clinical success of bedaquiline, a diarylquinoline that inhibits mycobacterial ATP synthase, has reinvigorated interest in quinoline-based compounds for TB treatment.[4] The N-(quinolin-yl)acetamide framework represents a synthetically accessible and versatile scaffold that allows for systematic chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Potential Mechanisms of Action for Quinoline-Based Antituberculars

The versatility of the quinoline scaffold allows its derivatives to interact with multiple distinct biological targets within Mycobacterium tuberculosis. Understanding these potential mechanisms is crucial for designing rational screening cascades and interpreting structure-activity relationship (SAR) data. While the specific target of N-(quinolin-5-yl)acetamide itself may require elucidation, related quinoline analogs have been shown to act through several key pathways.

  • Inhibition of ATP Synthase: Bedaquiline exerts its potent bactericidal effect by binding to the F0 subunit of ATP synthase, disrupting the proton motive force and depleting the cell's primary energy source.[4][8] This represents a novel mechanism distinct from all other anti-TB drugs.

  • Targeting DNA Gyrase: The fluoroquinolone class of antibiotics, which contains a quinolone-like core, inhibits DNA gyrase (GyrA and GyrB), an essential enzyme for DNA replication, recombination, and repair.[8] Mutations in these subunits are a common cause of resistance.[8]

  • Disruption of the Cytochrome bc1 Complex: Certain 2-(quinolin-4-yloxy)acetamide derivatives have been found to target the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain involved in cellular respiration.[9]

  • Allosteric Activation of Glutamate Kinase: Novel quinoline derivatives have been identified that act as allosteric activators of glutamate kinase (GK), an enzyme in the proline biosynthesis pathway.[10] This "gain-of-function" mechanism leads to proline overproduction, resulting in redox imbalance and the generation of bactericidal reactive oxygen species.[10]

Antitubercular_Quinoline_Targets cluster_0 Quinoline Scaffold cluster_1 Mycobacterial Targets cluster_2 Cellular Process Disrupted Quinoline N-(quinolin-yl)acetamide & Analogs ATPsynthase ATP Synthase Quinoline->ATPsynthase Inhibition DNAgyrase DNA Gyrase Quinoline->DNAgyrase Inhibition CytBC1 Cytochrome bc1 (QcrB) Quinoline->CytBC1 Inhibition GluK Glutamate Kinase Quinoline->GluK Activation Energy Energy Metabolism ATPsynthase->Energy Replication DNA Replication DNAgyrase->Replication Respiration Cellular Respiration CytBC1->Respiration Redox Redox Homeostasis GluK->Redox

Caption: Potential mechanisms of action for quinoline-based antitubercular compounds.

Synthesis and Characterization

The development of any new chemical series begins with robust and reproducible synthesis and purification protocols. The this compound scaffold is readily accessible through standard organic chemistry transformations.

Protocol 3.1: Synthesis of this compound

This protocol describes a standard acylation of 5-aminoquinoline. The rationale for using a base like pyridine is to neutralize the HCl generated during the reaction, driving it to completion.

Materials:

  • 5-Aminoquinoline

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-aminoquinoline (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using an appropriate solvent gradient (e.g., 50-100% ethyl acetate in hexanes).

Protocol 3.2: Compound Characterization and Quality Control

Ensuring the identity, purity, and stability of a synthesized compound is a non-negotiable step in drug discovery.

  • Identity Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants.

    • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass and elemental composition of the compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound. A purity level of ≥95% is typically required for biological screening.

  • Solubility:

    • Determine the kinetic solubility in phosphate-buffered saline (PBS) and relevant assay media to ensure meaningful results in biological assays.

Synthesis_Workflow start 5-Aminoquinoline + Acetyl Chloride reaction Acylation Reaction (DCM, Pyridine) start->reaction product Crude Product reaction->product workup Aqueous Workup & Extraction purification Silica Gel Chromatography qc Quality Control purification->qc product->purification final_product Pure this compound (>95% Purity) qc->purification Fail qc->final_product Pass nmr NMR qc->nmr ms HRMS qc->ms hplc HPLC qc->hplc

Caption: Workflow for the synthesis and quality control of test compounds.

In Vitro Evaluation Protocols

A tiered approach to in vitro testing is essential to efficiently identify promising compounds. The primary goal is to determine a compound's potency against Mtb and its selectivity over mammalian cells.

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)

The Microplate Alamar Blue Assay (MABA) is a widely used, robust, and cost-effective method for determining the MIC of compounds against Mtb.[5] The assay relies on the reduction of the blue, non-fluorescent indicator (resazurin) to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Alamar Blue reagent

  • Reference drugs (e.g., Isoniazid, Rifampicin)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in a 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.06 µg/mL).

  • Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a final concentration of ~5 x 10⁴ CFU/mL in 7H9 broth.

  • Add the Mtb inoculum to each well containing the test compound. Include a drug-free control (growth control) and a sterile control (media only).

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and re-incubate for 16-24 hours.

  • Visually assess the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 4.2: Intracellular Activity in a Macrophage Model

Since Mtb is an intracellular pathogen that resides within macrophages, evaluating a compound's ability to kill bacilli in this environment is a critical secondary screen.[11][12]

Materials:

  • Macrophage cell line (e.g., J774A.1 or RAW 264.7)

  • DMEM supplemented with 10% FBS

  • M. tuberculosis H37Rv

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H11 agar plates

Procedure:

  • Seed macrophages in 24-well plates and allow them to adhere overnight.

  • Infect the macrophage monolayer with Mtb at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Wash the cells with warm PBS to remove extracellular bacteria.

  • Add fresh media containing serial dilutions of the test compound.

  • Incubate for 3-4 days at 37°C in a 5% CO₂ incubator.

  • At the end of the incubation, lyse the macrophages with lysis buffer.

  • Plate serial dilutions of the lysate on 7H11 agar plates to enumerate colony-forming units (CFU).

  • The compound's efficacy is determined by the log₁₀ reduction in CFU compared to the untreated control.

Protocol 4.3: Cytotoxicity Assessment

To ensure that the antitubercular activity is not due to general toxicity, compounds must be tested against mammalian cell lines. The ratio of cytotoxicity (IC₅₀) to antimicrobial activity (MIC) gives the Selectivity Index (SI), a key parameter for prioritizing compounds.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • Appropriate cell culture medium

  • MTT or Resazurin reagent

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of the test compound and incubate for 48-72 hours.

  • Add the viability reagent (e.g., MTT) and incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Compound IDMtb H37Rv MIC (µM)[1][2]Intracellular Mtb EC₉₀ (µM)[11]Vero Cell IC₅₀ (µM)[2][6]Selectivity Index (SI = IC₅₀/MIC)
NQA-0010.771.5>128>166
NQA-0020.952.1>128>134
Isoniazid0.120.5>200>1667
Rifampicin0.060.2>100>1667
Table 1: Example Data Summary for In Vitro Evaluation. Data is illustrative.

digraph "In_Vitro_Cascade" {
graph [bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style="filled", fontname="Arial"];
edge [color="#5F6368"];

start [label="Synthesized Compound\n(>95% Purity)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mic_assay [label="Primary Screen:\nMIC vs. Mtb H37Rv\n(MABA)", fillcolor="#FBBC05", fontcolor="#202124"]; cyto_assay [label="Counter Screen:\nCytotoxicity vs. Vero/HepG2\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; selectivity [label="Calculate\nSelectivity Index (SI)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intracellular_assay [label="Secondary Screen:\nIntracellular Activity\n(Macrophage Model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mdr_screen [label="Tertiary Screen:\nMIC vs. MDR/XDR Strains", fillcolor="#34A853", fontcolor="#FFFFFF"]; in_vivo [label="Advance to\nIn Vivo Models", shape=house, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> mic_assay; start -> cyto_assay; mic_assay -> selectivity; cyto_assay -> selectivity; selectivity -> intracellular_assay [label="SI > 10"]; intracellular_assay -> mdr_screen [label="Active"]; mdr_screen -> in_vivo [label="Potent"]; }

Caption: A tiered workflow for the in vitro evaluation of antitubercular compounds.

In Vivo Evaluation Protocols

Promising candidates from in vitro screening must be evaluated in animal models to assess their efficacy in a complex biological system. Mouse models are the most common for preclinical TB drug evaluation.[13][14]

Protocol 5.1: Rapid Efficacy Screening in an Acute Infection Model

For initial in vivo assessment, a rapid screening model can be used to quickly identify compounds with sufficient exposure and activity. This often involves using immunocompromised mice, such as gamma interferon gene-disrupted (GKO) mice, which are highly susceptible to Mtb.[15]

Rationale: The rapid bacterial growth in GKO mice allows for a shorter treatment duration (e.g., 8-10 days) to observe a statistically significant reduction in bacterial load compared to untreated controls.[15]

Procedure:

  • Infect GKO mice via low-dose aerosol with Mtb Erdman strain.

  • After a pre-treatment period (e.g., 18 days) to establish infection, begin daily oral dosing with the test compound.

  • Include an untreated control group and a positive control group (e.g., isoniazid).

  • After 8-10 days of treatment, sacrifice the mice, homogenize lungs and spleens, and plate serial dilutions on 7H11 agar to determine CFU counts.

  • Efficacy is measured by the log₁₀ CFU reduction compared to the untreated control group at the end of treatment.

Protocol 5.2: Standard Efficacy in a Chronic Infection Model

Compounds that show activity in the rapid screen should be advanced to a more standard chronic infection model, which better mimics human disease.

Rationale: This model uses immunocompetent mice (e.g., BALB/c or C57BL/6) and a longer treatment period (4-8 weeks) to assess the drug's ability to control and clear a well-established, chronic infection.[13]

Procedure:

  • Infect mice via low-dose aerosol with Mtb H37Rv.

  • Allow the infection to establish for 3-4 weeks.

  • Initiate daily oral dosing with the test compound for 4-8 weeks.

  • At the end of the treatment period, determine the bacterial load (CFU) in the lungs and spleen as described above.

  • Compare the CFU counts in the treated group to both a pre-treatment control group and an end-of-study untreated control group to assess bactericidal versus bacteriostatic activity.

Treatment GroupDose (mg/kg)Mean Lung CFU (log₁₀)Mean Spleen CFU (log₁₀)
Untreated Control (Day 0)-5.8 ± 0.24.1 ± 0.3
Untreated Control (Day 28)-7.5 ± 0.46.2 ± 0.3
Isoniazid253.1 ± 0.52.5 ± 0.4
NQA-0011004.9 ± 0.64.3 ± 0.5
Table 2: Example Data Summary for In Vivo Efficacy in a Chronic Model. Data is illustrative.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of new antitubercular agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and systematic evaluation of novel analogs. By leveraging this scaffold and exploring its structure-activity relationships, researchers can identify and optimize potent lead compounds. Future work should focus on elucidating the specific molecular target of active compounds, optimizing their pharmacokinetic profiles to ensure adequate drug exposure, and evaluating their efficacy in combination with existing TB drugs to identify synergistic regimens that could shorten treatment and combat resistance.

References

  • Maddela, J. B., et al. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 2109-2118. [Link]

  • PubMed. (2009). Structure-activity relationships for a series of quinoline-based compounds active against replicating and nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Nikonova, E., et al. (2004). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(10), 3849-3855. [Link]

  • Al-Buriahi, A. K., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Chemistry, 10, 856008. [Link]

  • Early, J. V., et al. (2020). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 64(12), e01379-20. [Link]

  • Zhang, T., et al. (2016). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology, 7, 1288. [Link]

  • Creative Diagnostics. Screening and Evaluation of Anti-Tuberculosis Compounds. [Link]

  • University of Groningen. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Radboud University. (2009). Structure-Activity relationships for a series of quinoline-based compounds active against replicating and nonreplicating mycobacterium tuberculosis. Journal of medicinal chemistry. [Link]

  • de Steenwinkel, J. E., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1950-1957. [Link]

  • Oxford Academic. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy. [Link]

  • Lenaerts, A. J., et al. (2003). Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. Antimicrobial Agents and Chemotherapy, 47(2), 783-785. [Link]

  • Kumar, A., et al. (2024). Quinoline hybrid derivatives as effective structural motifs in the treatment of tuberculosis: Emphasis on structure-activity relationships. Tuberculosis, 149, 102573. [Link]

  • ResearchGate. (2020). (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. [Link]

  • Abuo-Rahma, G. E.-D. A., et al. (2022). Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis. Molecules, 27(24), 8820. [Link]

  • Ordonez, A. A., & Jain, S. K. (2022). Pharmacology of emerging drugs for the treatment of multi-drug resistant tuberculosis. Expert Review of Clinical Pharmacology, 15(10), 1187-1200. [Link]

  • de Souza, M. V. N., et al. (2020). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. Molecules, 25(21), 5193. [Link]

  • de Souza, M. V. N., et al. (2022). Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. ACS Medicinal Chemistry Letters, 13(9), 1436-1443. [Link]

  • Li, K., et al. (2019). Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase. Cell Chemical Biology, 26(8), 1187-1194.e5. [Link]

  • Sharma, P. C., et al. (2023). Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. Current Drug Targets, 24(12), 1039-1058. [Link]

  • D'Oca, C. R. M., et al. (2017). Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. Current Topics in Medicinal Chemistry, 17(16), 1858-1867. [Link]

Sources

Metal complexes of N-(quinolin-5-yl)acetamide derivatives and their applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Metal Complexes of N-(quinolin-5-yl)acetamide Derivatives

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and diverse applications of metal complexes derived from this compound and its analogues. The unique coordination chemistry of the quinoline moiety, combined with the versatile acetamide linker, creates a scaffold of significant interest in medicinal and materials chemistry.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Introduction: The Scientific Rationale

Quinoline derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging biological activities, including antimalarial, antimicrobial, and anticancer properties.[2][3][4] The formation of coordination complexes with transition metals can dramatically enhance these biological activities.[5] Chelation can increase the lipophilic nature of the molecule, facilitating its transport across cell membranes, and the metal center itself can introduce novel mechanisms of action, such as redox cycling or targeted binding to biomolecules.[6]

The this compound scaffold provides a robust bidentate or potentially polydentate ligand system. The nitrogen atom of the quinoline ring and the carbonyl oxygen of the acetamide group are primary coordination sites, allowing for the formation of stable chelate rings with various metal ions.[7] This guide will explore the practical methodologies for harnessing these properties for therapeutic and catalytic applications.

Synthesis and Characterization of Metal Complexes

The creation of novel metal-based drugs begins with the careful synthesis and rigorous characterization of the ligand and its corresponding metal complexes. This section outlines a generalizable protocol.

General Synthesis Protocol

This protocol describes a representative method for synthesizing transition metal(II) complexes of an this compound derivative.

Causality Behind the Method: The choice of an ethanolic solvent is common for such reactions due to its ability to dissolve both the organic ligand and many metal salts, while also being relatively easy to remove. The addition of a base (like LiOH or an organic base) is often necessary to deprotonate the ligand, facilitating coordination with the metal ion.[8] Stirring under reflux provides the necessary energy to overcome the activation barrier of the complexation reaction.

Step-by-Step Protocol:

  • Ligand Preparation: Dissolve one molar equivalent of the this compound derivative in absolute ethanol (approx. 20-30 mL) in a round-bottom flask, with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve one molar equivalent of the desired metal salt (e.g., CuCl₂, Co(OAc)₂, Ni(NO₃)₂, ZnCl₂) in a minimum amount of absolute ethanol.

  • Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reaction Conditions: Fit the flask with a condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, reduce the volume of the solvent under vacuum. The resulting precipitate is the metal complex.

  • Purification: Collect the solid product by filtration, wash it with cold ethanol to remove any unreacted starting materials, and then wash with diethyl ether.

  • Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Ligand Dissolve Ligand in Ethanol Reaction Mix & Reflux (2-4 hours) Ligand->Reaction MetalSalt Dissolve Metal Salt in Ethanol MetalSalt->Reaction Isolation Reduce Solvent & Filter Precipitate Reaction->Isolation Purify Wash with Ethanol & Diethyl Ether Isolation->Purify Dry Dry Under Vacuum Purify->Dry Complex Purified Metal Complex Dry->Complex Proceed to Characterization Spec Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Elem Elemental Analysis (CHN) Spec->Elem Thermal Thermal Analysis (TGA/DSC) Elem->Thermal Mag Magnetic Susceptibility Thermal->Mag

Caption: Workflow from synthesis to characterization of metal complexes.

Essential Characterization Techniques

To confirm the structure and purity of the synthesized complexes, a suite of analytical techniques is employed.[9][10]

  • Elemental Analysis (CHN): Confirms the empirical formula of the complex by determining the percentage composition of carbon, hydrogen, and nitrogen.[11]

  • FT-IR Spectroscopy: Used to identify the coordination sites. A shift in the vibrational frequency of the C=O (acetamide) and C=N (quinoline) bands upon complexation indicates their involvement in binding to the metal ion.[8][10]

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in proposing the geometry (e.g., octahedral, tetrahedral) around the metal center.[9]

  • ¹H & ¹³C NMR Spectroscopy: Useful for diamagnetic complexes (e.g., Zn(II)). Changes in the chemical shifts of the ligand's protons and carbons upon complexation confirm the binding mode.

  • Mass Spectrometry: Determines the molecular weight of the complex and provides evidence for its proposed formula.

  • Thermogravimetric Analysis (TGA): Reveals the thermal stability of the complex and indicates the presence of coordinated or lattice water molecules.[9]

  • Magnetic Susceptibility: Measures the magnetic moment of the complex, which helps in determining the geometry and the oxidation state of the metal ion in paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)).[9][10]

Application: Antimicrobial Agents

A significant application of quinoline-based metal complexes is in combating microbial infections.[12] Chelation often enhances the antimicrobial potency of the quinoline ligand, a phenomenon explained by Tweedy's chelation theory, which posits that coordination reduces the polarity of the metal ion, increasing the lipophilicity of the complex and allowing it to penetrate the lipid layer of the microbial membrane more easily.[5][6]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Trustworthiness of the Protocol: This protocol incorporates positive controls (a known antibiotic), negative controls (solvent only), and a growth control (no compound) to validate the results. Sterility is paramount to prevent contamination. The use of a standardized inoculum ensures reproducibility.

Step-by-Step Protocol:

  • Preparation of Inoculum: Culture the bacterial strains (e.g., S. aureus, E. coli) in nutrient broth overnight at 37°C. Dilute the culture with fresh broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Stock Solution Preparation: Dissolve the synthesized metal complexes and the parent ligand in dimethyl sulfoxide (DMSO) to a known concentration (e.g., 1 mg/mL).[13]

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of nutrient broth to each well. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: A well containing a standard antibiotic (e.g., Chloramphenicol).[13]

    • Negative Control: A well containing broth and DMSO to ensure the solvent has no antimicrobial activity.

    • Growth Control: A well containing only broth and the bacterial inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Workflow for MIC Assay

MIC_Workflow prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) inoculate 4. Inoculate Wells with Bacteria prep_inoculum->inoculate prep_stock 2. Prepare Compound Stock Solutions (in DMSO) serial_dilution 3. Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution serial_dilution->inoculate controls 5. Set Up Controls (Positive, Negative, Growth) inoculate->controls incubate 6. Incubate Plate (37°C, 18-24h) controls->incubate read_results 7. Read Results (Visual or OD600) incubate->read_results

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.

Example Data Presentation
CompoundMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)
Ligand (L)64128
[Cu(L)Cl₂]816
[Ni(L)Cl₂]1632
[Co(L)Cl₂]1664
[Zn(L)Cl₂]3264
Chloramphenicol48

Data is hypothetical for illustrative purposes. The results typically show that metal complexes, particularly copper, exhibit significantly lower MIC values (higher activity) than the free ligand.[9][14]

Application: Anticancer Agents

The development of metal-based anticancer drugs is a burgeoning field, spurred by the success of platinum-based therapies.[15][16] Metal complexes of quinoline derivatives have shown promise, with cytotoxic mechanisms that can include DNA intercalation, enzyme inhibition, or the induction of apoptosis.[9][15][17]

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability.[18][19] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20]

Expertise Behind the Protocol: The choice of cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) should be relevant to the intended therapeutic target.[17] A concentration-dependent study is crucial to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[20][21]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the metal complexes in DMSO and dilute them to various concentrations in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at different concentrations. Include a vehicle control (DMSO-treated cells) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow seed_cells 1. Seed Cancer Cells in 96-Well Plate incubate1 2. Incubate (24h) for Attachment seed_cells->incubate1 treat_cells 3. Treat Cells with Compound Dilutions incubate1->treat_cells incubate2 4. Incubate (48-72h) treat_cells->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (4h) add_mtt->incubate3 solubilize 7. Solubilize Formazan Crystals (DMSO) incubate3->solubilize read_absorbance 8. Measure Absorbance (570 nm) solubilize->read_absorbance analyze 9. Calculate % Viability and IC50 Value read_absorbance->analyze

Caption: The sequential workflow of the MTT assay for determining drug cytotoxicity.

Example Data Presentation
CompoundIC₅₀ (µM) vs. MCF-7 Cells
Ligand (L)> 100
[Cu(L)Cl₂]12.5
[Ni(L)Cl₂]25.8
[Co(L)Cl₂]31.2
[Zn(L)Cl₂]45.1
Cisplatin8.9

Data is hypothetical for illustrative purposes. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency. As with antimicrobial activity, the metal complexes often show significantly higher cytotoxicity than the free ligand.[21]

Application: Catalysis

Quinoline-based metal complexes, particularly with copper, can exhibit catalytic activities, mimicking the function of certain enzymes like catechol oxidase.[22] This application is relevant in organic synthesis and the development of biomimetic catalysts.

Protocol: Monitoring Catechol Oxidase Activity

This protocol measures the ability of a complex to catalyze the oxidation of catechol to o-quinone, a reaction that can be monitored spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of catechol (substrate) in methanol.

    • Prepare stock solutions of the metal complexes (catalysts) in methanol or a suitable solvent.

  • Reaction Setup: In a quartz cuvette, add the solvent (e.g., methanol) and the catechol solution. Place the cuvette in a UV-Vis spectrophotometer.

  • Initiation: Start the reaction by adding a small aliquot of the catalyst solution to the cuvette.

  • Monitoring: Immediately begin recording the absorbance at the λₘₐₓ of o-quinone (around 390-400 nm) over time.

  • Analysis: The initial rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The catalytic efficiency of different complexes can then be compared.[22]

Key Considerations: The choice of metal salt anion (e.g., acetate, chloride, nitrate) can significantly impact catalytic activity, as some anions may bind more strongly to the metal center and hinder substrate coordination.[22]

Conclusion and Future Directions

Metal complexes of this compound derivatives represent a versatile and promising class of compounds. The protocols and insights provided in this guide offer a robust framework for their synthesis, characterization, and evaluation in antimicrobial, anticancer, and catalytic applications. Future research should focus on elucidating detailed mechanisms of action, exploring a wider range of metal centers, and optimizing ligand design to improve selectivity and potency, ultimately paving the way for the development of novel therapeutic and industrial agents.

References

  • Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. PubMed. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. SciSpace. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. [Link]

  • Quinoline-based metal complexes: Synthesis and applications | Request PDF. ResearchGate. [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PubMed Central. [Link]

  • Quinoline-based metal complexes: Synthesis and applications. CoLab. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay | Request PDF. ResearchGate. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

  • Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. Semantic Scholar. [https://www.semanticscholar.org/paper/Transition-Metal-Complexes-of-N-(4-(N-(8-ligand%3A-in-Khan-Khan/c51631525e982d6b35d792019c0b06b2b412239f]([Link]

  • Review on the Role of the Metal Catalysts in the Synthesis of Pharmacologically Important Quinoline Substrate. Scilit. [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

  • Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Heliyon. [Link]

  • Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. MDPI. [Link]

  • Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. PubMed Central. [Link]

  • Antimicrobial Activity and Spectral, Magnetic and Thermal Studies of Some Transition Metal Complexes of a Schiff Base Hydrazone Containing a Quinoline Moiety. MDPI. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]

  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Research Journal of Pharmacy and Technology. [Link]

  • Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base. ACS Omega. [Link]

  • The structure of quinoline metal complexes (39–44) with antimicrobial activity. ResearchGate. [Link]

  • Antimicrobial Evaluation of Novel Metals Complexes of n- Isonicotinamido-2-hydroxy-5-methoxybenzalaldimine. Fortune Journals. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]

  • Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens. Future Science. [Link]

  • Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). ResearchGate. [Link]

  • Metal complexes in cancer therapy – an update from drug design perspective. PubMed Central. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • New anti-cancer explorations based on metal ions. PubMed. [Link]

  • Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro. PubMed Central. [Link]

  • A Review on Application of Some Transition Metal Complexes as Anticancer Agents. ResearchGate. [Link]

  • Advantageous Reactivity of Unstable Metal Complexes: Potential Applications of Metal-Based Anticancer Drugs for Intratumoral Injections. PubMed Central. [Link]

  • Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. PubMed. [Link]

  • Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. PubMed. [Link]

  • Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. ResearchGate. [Link]

  • Syntheses, Characterization and biological Activity of a new ligand [N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide with some transition metal complexes. Journal of Education and science. [Link]

  • Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents. Colibri. [Link]

  • (PDF) Synthesis Characterization and Biological Investigations on Metal Complexes of 2-[(8-Hydroxy-1-quinolin-5-yl) methyl]-1H-isoindole-1, 3 (2H) dione. ResearchGate. [Link]methyl-1H-isoindole-1_3_2H_dione)

Sources

Application Notes & Protocols: Solid-Phase Synthesis of N-(quinolin-5-yl)acetamide for Drug Discovery Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The efficient synthesis of diverse quinoline-based compound libraries is therefore a critical objective in modern drug discovery. Solid-phase organic synthesis (SPOS) offers a powerful platform for achieving this, enabling rapid purification and automation. This document provides a detailed guide to the synthesis of N-(quinolin-5-yl)acetamide and its derivatives on a solid support, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore the underlying chemical principles, provide a step-by-step protocol, and discuss the applications of this methodology in creating focused compound libraries for high-throughput screening.

Introduction: The Strategic Advantage of Solid-Phase Quinoline Synthesis

The quinoline ring system is a cornerstone of medicinal chemistry, found in drugs like chloroquine (antimalarial) and ciprofloxacin (antibiotic).[2] Traditional solution-phase synthesis, while effective, can be laborious and time-consuming, particularly for the generation of large compound libraries needed for screening.[3] Each intermediate requires purification, leading to potential material loss and significant time investment.

Solid-phase organic synthesis (SPOS) circumvents these challenges by anchoring the starting material to an insoluble polymer resin.[4][5] This fundamental principle offers several key advantages:

  • Simplified Purification: Excess reagents and by-products are removed by simple filtration and washing of the resin, dramatically accelerating the workflow.[5]

  • Use of Excess Reagents: Reagents can be used in large excess to drive reactions to completion, a strategy that would be problematic in solution-phase due to purification difficulties.

  • Amenability to Automation: The repetitive nature of washing and reaction cycles is ideally suited for automated synthesizers, enabling high-throughput production of compound libraries.[6]

This guide focuses on the solid-phase synthesis of this compound, a versatile scaffold that can be further functionalized to explore structure-activity relationships (SAR) in various therapeutic areas.

Core Principles & Workflow Design

The solid-phase synthesis of this compound is conceptually straightforward. The overall strategy involves three main stages: immobilization of the quinoline moiety, on-resin chemical modification (acetylation), and finally, cleavage from the solid support to yield the purified product.

Workflow Overview

The logical progression of the synthesis is depicted below. This workflow is designed for modularity, allowing for the introduction of diverse building blocks at various stages to generate a library of analogues.

SPOS_Workflow Resin 1. Resin Selection (Rink Amide) Coupling 2. Immobilization (Fmoc-5-aminoquinoline) Resin->Coupling Load Substrate Deprotection 3. Fmoc Removal (Piperidine/DMF) Coupling->Deprotection Prepare for Next Step Acetylation 4. Acetylation (On-Resin) Deprotection->Acetylation Expose Amine Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Form Final Structure Product Final Product This compound Cleavage->Product Purify Reaction_Scheme cluster_resin On Solid Support cluster_reagents Reagents Resin_NH2 Resin-Linker-NH₂ Resin_NH_Quinoline Resin-Linker-NH-Quinoline-NH-Fmoc Resin_NH2->Resin_NH_Quinoline 1. Coupling Resin_NH_Quinoline_NH2 Resin-Linker-NH-Quinoline-NH₂ Resin_NH_Quinoline->Resin_NH_Quinoline_NH2 2. Deprotection Resin_Product Resin-Linker-NH-Quinoline-NH-COCH₃ Resin_NH_Quinoline_NH2->Resin_Product 3. Acetylation Final_Product H₂N-Quinoline-NH-COCH₃ (this compound) Resin_Product->Final_Product 4. Cleavage Fmoc_Quinoline Fmoc-5-aminoquinoline + Coupling Agent Piperidine Piperidine/DMF Acetic_Anhydride Acetic Anhydride/Base TFA TFA Cocktail

Caption: Key chemical transformations on the solid support.

Detailed Protocols and Methodologies

Audience Advisory: These protocols assume familiarity with standard laboratory practices for solid-phase organic synthesis, including the handling of resins, solvents, and hazardous reagents like trifluoroacetic acid (TFA). Appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier ExamplePurpose
Rink Amide AM Resin100-200 mesh, ~0.6 mmol/gIris Biotech GmbHSolid support for C-terminal amide
Fmoc-5-aminoquinolineSynthesis GradeCustom SynthesisBuilding block
HBTU>99.0%AapptecCoupling agent
DIPEA (DIPEA)>99.5%Merck KGaANon-nucleophilic base
Piperidine>99.5%Merck KGaAFmoc deprotection
Acetic Anhydride>99.0%Merck KGaAAcetylating agent
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMerck KGaAPrimary solvent
Dichloromethane (DCM)ACS GradeMerck KGaASolvent for washing
Trifluoroacetic Acid (TFA)>99.0%Merck KGaACleavage from resin
Triisopropylsilane (TIS)>98.0%Merck KGaACation scavenger
Protocol 1: Immobilization of Fmoc-5-aminoquinoline

Causality: The first step is to covalently attach the quinoline building block to the solid support. We use Rink Amide resin because its acid-labile linker will yield a primary amide upon final cleavage. The amine on the resin linker acts as a nucleophile, attacking the activated carboxylic acid of the (hypothetical, if we were building a peptide) first amino acid. Here, we adapt this by coupling a suitable precursor. For this compound, we start by immobilizing 5-aminoquinoline. The Fmoc protecting group on a secondary amine (if present) prevents unwanted side reactions. [7][8]

  • Resin Swelling: Place Rink Amide resin (1.0 g, ~0.6 mmol) in a fritted reaction vessel. Add DMF (10 mL) and gently agitate for 30 minutes to swell the resin beads. Drain the DMF.

  • Fmoc Deprotection (of the linker): Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 10 mL portion of the piperidine solution for 15 minutes. This exposes the free amine on the Rink linker. [6]3. Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Coupling Activation: In a separate vial, dissolve Fmoc-5-aminoquinoline (3 equivalents, 1.8 mmol) and HBTU (2.9 eq, 1.74 mmol) in a minimal amount of DMF. Add DIPEA (6 equivalents, 3.6 mmol) and allow the mixture to pre-activate for 2-3 minutes.

  • Coupling Reaction: Add the activated aminoquinoline solution to the washed resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring (Optional): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of the free amines on the resin.

  • Final Wash: Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL). Dry the resin under vacuum.

Protocol 2: On-Resin Acetylation

Causality: With the quinoline core immobilized, we now perform the key acetylation step. This is a simple N-acetylation reaction. Using an excess of acetic anhydride ensures the reaction goes to completion. A non-nucleophilic base like DIPEA is used to scavenge the proton released during the reaction.

  • Fmoc Deprotection: If an Fmoc group was used on the 5-aminoquinoline, it must first be removed. Follow the deprotection and washing steps outlined in Protocol 3.2 (Steps 2 & 3).

  • Acetylation Reaction: Prepare an acetylation cocktail of Acetic Anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio). Add 10 mL of this solution to the resin (this provides a large excess of the acetylating agent).

  • Reaction: Agitate the resin slurry at room temperature for 1 hour.

  • Washing: Drain the acetylation solution. Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally methanol (2 x 10 mL) to remove all residual reagents.

  • Drying: Dry the resin completely under high vacuum for several hours. At this stage, the desired this compound product is fully assembled and covalently bound to the solid support.

Protocol 3: Cleavage and Product Isolation

Causality: The final step is to liberate the product from the resin. A strong acid is required to break the bond to the acid-labile linker. [9]Trifluoroacetic acid (TFA) is the standard choice. However, reactive carbocations can be generated during cleavage, which can lead to side reactions. TIS is added as a "scavenger" to trap these reactive species. [10]

  • Preparation: Place the dry, product-loaded resin (~1.0 g) in a clean reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin. Agitate gently at room temperature for 2-3 hours. The resin beads will often shrink and the solution may change color. [10]4. Product Collection: Filter the resin and collect the TFA solution (which now contains the dissolved product) into a clean round-bottom flask. Wash the resin with a small amount of fresh TFA (2 x 2 mL) to ensure complete recovery.

  • TFA Removal: Concentrate the combined TFA filtrates under reduced pressure (rotary evaporation).

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Isolation & Purification: Collect the solid product by filtration or centrifugation. Wash with more cold ether. The crude product can then be purified to homogeneity using standard techniques such as reverse-phase HPLC.

Applications in Drug Discovery & Combinatorial Chemistry

The true power of this solid-phase protocol lies in its application to combinatorial chemistry. [11]By systematically varying the building blocks, vast libraries of this compound analogues can be rapidly synthesized. [3]

  • Scaffold Decoration: Instead of simple acetylation, a diverse range of carboxylic acids can be coupled to the resin-bound 5-aminoquinoline core, exploring the "R-group" space for SAR.

  • Quinoline Core Modification: The synthesis can begin with different substituted 5-aminoquinolines to probe the effects of modifications on the core ring system.

  • High-Throughput Screening: The resulting libraries are ideal for screening against biological targets (e.g., kinases, proteases, receptors) to identify initial hits for lead optimization. For instance, N-(quinolin-8-yl)acetamide derivatives have been investigated for their anti-tuberculosis activity. [12] This solid-phase approach significantly reduces the time required to generate new chemical entities, accelerating the early stages of the drug discovery pipeline. [3]

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02). PubMed Central.
  • Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
  • Recent Tricks in Solid-Phase Peptide Synthesis. (2013-11).
  • A highly efficient in situ N-acetylation approach for solid phase synthesis. RSC Publishing.
  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIV
  • Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar.
  • C‐5 Chlorination of N‐(quinolin‐8‐yl)acetamide quinoline with TCCA.
  • Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand: Synthesis, Characterization, in silico, in vitro Antimicrobial and DNA Binding Studies. Asian Journal of Organic & Medicinal Chemistry.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Greener Cleavage of Protected Peptide Fragments
  • Combinatorial Chemistry in Drug Discovery. PMC - NIH.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Greener Cleavage of Protected Peptide Fragments
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Combinatorial chemistry: A novel method in drug discovery and its application. Indian Journal of Chemistry, Section B.
  • THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY. IIP Series.
  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Modulators of Kinase and Acetyltransferase Activity Using N-(quinolin-5-yl)acetamide as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The derivative, N-(quinolin-5-yl)acetamide (CAS 42464-80-2), presents a versatile starting point for library synthesis in drug discovery campaigns.[4] Its structure is suggestive of molecules that could interact with ATP-binding pockets of kinases or the acetyl-CoA binding sites of acetyltransferases.[5][6]

This guide provides detailed application notes and robust, self-validating protocols for high-throughput screening (HTS) to identify and characterize inhibitors of two major enzyme classes—protein kinases and histone acetyltransferases (HATs)—using a library based on the this compound scaffold.

Strategic Imperative: Why Target Kinases and HATs?

The decision to screen against protein kinases and HATs is rooted in their profound involvement in cellular signaling and disease pathology.

  • Protein Kinases: With over 500 members in the human genome, kinases are central regulators of most cellular pathways.[7] Their dysregulation is a hallmark of cancer and inflammatory diseases, making them one of the most important classes of drug targets.[7][8] HTS for kinase inhibitors is a cornerstone of modern drug discovery.[9][10]

  • Histone Acetyltransferases (HATs): As key epigenetic writers, HATs regulate gene expression by acetylating histone proteins.[11][12] Aberrant HAT activity is linked to various cancers, positioning them as critical therapeutic targets.[11][13] The development of potent and selective HAT inhibitors is an area of intense research.[14][15]

The workflow for a typical HTS campaign, from assay development to hit confirmation, is a multi-step, rigorous process designed to identify true positive modulators.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up A Target Selection (e.g., Kinase, HAT) B Assay Technology Choice (TR-FRET, AlphaScreen, etc.) A->B C Reagent Optimization (Enzyme/Substrate Titration) B->C D Assay Validation (Z' Factor > 0.5) C->D E Single-Concentration Screen (e.g., 10 µM) D->E F Hit Identification (% Inhibition Threshold) E->F G Dose-Response Analysis (IC50 Determination) F->G H Orthogonal Assays (Label-free methods) G->H I Selectivity & Specificity (Counter-screening) H->I J J I->J Lead Optimization

Caption: High-Throughput Screening (HTS) Campaign Workflow.

Assay Protocol: Homogeneous Time-Resolved FRET (TR-FRET) for Kinase Inhibition

TR-FRET is a highly robust technology for HTS due to its low background and high sensitivity.[16][17] This protocol describes a universal assay for measuring the phosphorylation of a biotinylated peptide substrate by a kinase of interest.

Principle of TR-FRET Kinase Assay

The assay quantifies kinase activity by detecting the phosphorylation of a substrate. A Terbium (Tb)-labeled anti-phospho antibody (donor) binds to the phosphorylated substrate, bringing it into close proximity with a Streptavidin-conjugated fluorophore (acceptor) that is bound to the substrate's biotin tag. Excitation of the Tb donor leads to energy transfer (FRET) to the acceptor, generating a signal at the acceptor's emission wavelength.[18][19] Inhibitors prevent substrate phosphorylation, leading to a loss of FRET.

TR_FRET_Principle cluster_0 High Kinase Activity (Low Inhibition) cluster_1 Low Kinase Activity (High Inhibition) Kinase ATP ATP Phosphorylated_Substrate Biotin-Substrate-P ATP->Phosphorylated_Substrate Kinase Substrate_Biotin Biotin-Substrate ADP ADP Tb_Antibody Tb-Anti-P Ab Phosphorylated_Substrate->Tb_Antibody Binds SA_Acceptor SA-Acceptor Phosphorylated_Substrate->SA_Acceptor Binds FRET FRET Tb_Antibody->FRET Energy Transfer Excitation Excitation (340 nm) Excitation->Tb_Antibody Emission Emission (665 nm) FRET->Emission Inhibitor Inhibitor No_Kinase_Activity Inhibitor->No_Kinase_Activity Blocks Kinase No_FRET No FRET No_Emission No Emission

Caption: Principle of the TR-FRET Kinase Inhibition Assay.

Materials and Reagents
ReagentSupplierPurpose
Kinase (e.g., ABL1)Commercial VendorEnzyme Target
Biotinylated Substrate PeptideCustom SynthesisKinase Substrate
ATPSigma-AldrichCo-factor
LanthaScreen® Tb-anti-pTyr AbThermo FisherFRET Donor
Streptavidin-ULight™RevvityFRET Acceptor
This compound LibraryIn-house/CROTest Compounds
StaurosporineTocrisPositive Control Inhibitor
384-well low-volume platesGreiner Bio-OneAssay Plate
Step-by-Step Protocol

This protocol is optimized for a 10 µL final assay volume in a 384-well plate.

  • Compound Plating:

    • Prepare serial dilutions of the this compound library compounds in 100% DMSO.

    • Using an acoustic dispenser (e.g., Echo®), transfer 25 nL of compound solution into the assay plate wells. This results in a 2.5% final DMSO concentration.

    • Rationale: Acoustic dispensing minimizes DMSO volume, reducing potential interference and improving data quality.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA). The optimal concentrations of kinase and substrate must be predetermined via matrix titration.

    • Add 5 µL of the 2X Kinase/Substrate solution to each well.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The concentration should be at the apparent ATP Kₘ for the kinase to facilitate the detection of competitive inhibitors.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to all wells.

    • Controls:

      • Positive Control (Max Inhibition): Wells with a known potent inhibitor (e.g., Staurosporine).

      • Negative Control (No Inhibition): Wells with DMSO only.

    • Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate at room temperature for 60 minutes.

    • Rationale: Incubating at the ATP Kₘ provides a sensitive window for identifying ATP-competitive inhibitors, a common mechanism for kinase-targeted drugs.

  • Detection:

    • Prepare a 2X Detection Mix containing Tb-antibody and SA-Acceptor in TR-FRET Dilution Buffer (e.g., PerkinElmer LANCE® buffer).

    • Add 10 µL of the 2X Detection Mix to each well to stop the kinase reaction. Final volume is now 20 µL.

    • Seal the plate, centrifuge, and incubate for 60 minutes at room temperature, protected from light.

    • Rationale: The inclusion of EDTA in the detection buffer chelates Mg²⁺, effectively stopping the ATP-dependent kinase reaction.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (e.g., Revvity EnVision®).

    • Instrument Settings:

      • Excitation: 340 nm

      • Emission Donor (Tb): 615 nm

      • Emission Acceptor (ULight): 665 nm

      • Delay Time: 100 µs

      • Integration Time: 200 µs

Data Analysis
  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratiocompound - Ratiopos_control) / (Rationeg_control - Ratiopos_control))

  • Assay Quality Control (Z' Factor):

    • Z' = 1 - (3*(SDneg_control + SDpos_control)) / |Meanneg_control - Meanpos_control|

    • An assay is considered robust for HTS if Z' ≥ 0.5.[20][21]

Assay Protocol: AlphaScreen® for HAT Inhibition

AlphaScreen® is a sensitive, bead-based proximity assay ideal for monitoring enzymatic modifications like acetylation.[22][23][24]

Principle of AlphaScreen® HAT Assay

A biotinylated histone peptide substrate is acetylated by a HAT enzyme in the presence of acetyl-CoA. After the reaction, Streptavidin-coated Donor beads bind to the biotin tag on the substrate. Simultaneously, an anti-acetyl-lysine antibody conjugated to Acceptor beads binds to the newly acetylated lysine residue. When the beads are in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[25][26] Inhibitors block acetylation, preventing bead proximity and signal generation.

AlphaScreen_Principle cluster_0 High HAT Activity (Low Inhibition) cluster_1 Low HAT Activity (High Inhibition) HAT_Enzyme HAT Enzyme Acetylated_Substrate Biotin-Histone-Ac HAT_Enzyme->Acetylated_Substrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetylated_Substrate Substrate Biotin-Histone Substrate Substrate->Acetylated_Substrate Proximity Donor_Bead Donor Bead Donor_Bead->Acetylated_Substrate Binds Biotin Singlet_O2 Singlet Oxygen (~200 nm diffusion) Donor_Bead->Singlet_O2 Acceptor_Bead Acceptor Bead Acceptor_Bead->Acetylated_Substrate Binds Ac-Lys Emission Emission (520-620 nm) Acceptor_Bead->Emission Excitation Excitation (680 nm) Excitation->Donor_Bead Singlet_O2->Acceptor_Bead Inhibitor Inhibitor No_Reaction No Acetylation Inhibitor->No_Reaction No_Signal No Signal

Caption: Principle of the AlphaScreen® HAT Inhibition Assay.

Materials and Reagents
ReagentSupplierPurpose
HAT Enzyme (e.g., p300)Reaction BiologyEnzyme Target
Biotinylated Histone H3 PeptideAnaSpecEnzyme Substrate
Acetyl-Coenzyme ASigma-AldrichAcetyl Donor
Streptavidin Donor BeadsRevvityProximity Bead
Anti-Acetyl-Lysine Acceptor BeadsRevvityProximity Bead
Anacardic AcidCayman ChemicalPositive Control Inhibitor
384-well ProxiPlate™RevvityLow-volume, opaque plate
Step-by-Step Protocol

This protocol is optimized for a 15 µL final assay volume in a 384-well plate.

  • Compound Plating:

    • As described in section 3.3.1, dispense 37.5 nL of compound/DMSO into assay wells.

  • HAT Reaction:

    • Prepare 2X HAT Enzyme solution in HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).

    • Add 5 µL of 2X HAT Enzyme solution to each well.

    • Prepare a 2X Substrate Mix containing the biotin-histone peptide and Acetyl-CoA in HAT Assay Buffer.

    • Initiate the reaction by adding 5 µL of the 2X Substrate Mix.

    • Seal the plate, centrifuge, and incubate at 30°C for 60 minutes.

    • Rationale: DTT is included to maintain the reduced state of cysteine residues in the HAT enzyme, which is often critical for catalytic activity.

  • Detection:

    • Important: Perform this step under subdued lighting as AlphaScreen beads are light-sensitive.[26]

    • Prepare a 2X Bead Mix containing Streptavidin Donor and Anti-Acetyl-Lysine Acceptor beads in AlphaLISA® Buffer.

    • Add 5 µL of the 2X Bead Mix to each well.

    • Seal the plate with an aluminum foil seal, centrifuge, and incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable reader (e.g., BMG PHERAstar).

    • Instrument Settings:

      • Excitation: 680 nm

      • Emission: 520-620 nm

Data Analysis
  • Analysis follows the same principles as in section 3.4, using the raw AlphaScreen counts to calculate % Inhibition and Z' factor.

Secondary Assay: Luminescence-Based ATP Depletion for Kinase Activity

To confirm hits from a primary screen and rule out technology-specific artifacts, an orthogonal assay is essential. A luminescence-based ATP detection assay, such as Promega's ADP-Glo™, provides an excellent alternative.

Principle

This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. In the first step, the kinase reaction proceeds. In the second step, a reagent is added to stop the reaction and deplete the remaining ATP. In the third step, a detection reagent converts ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal directly proportional to the ADP produced.[27] Therefore, high kinase activity results in a high luminescent signal, while inhibitors cause a decrease in signal. This "glow" luminescence is stable, making it ideal for HTS.[28][29][30]

Abbreviated Protocol
  • Kinase Reaction: Perform the kinase reaction (10 µL volume) as described in section 3.3.2 in an opaque white 384-well plate.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence on a plate reader (e.g., Molecular Devices SpectraMax).

This assay provides a robust, non-fluorescence-based method to validate hits, ensuring that compounds identified are genuine inhibitors of enzyme activity and not fluorescent artifacts or quenchers interfering with the primary TR-FRET assay.

Conclusion and Forward Look

This guide provides a strategic framework and detailed, field-tested protocols for initiating a high-throughput screening campaign around the this compound scaffold. By employing robust, orthogonal assay technologies like TR-FRET, AlphaScreen®, and luminescence, researchers can confidently identify and validate novel inhibitors of high-value kinase and HAT targets. Hits identified through these workflows form the basis for subsequent hit-to-lead chemistry and the development of next-generation therapeutics.

References

  • Biel, M., et al. (2001). High-throughput screening for identification of small molecule inhibitors of histone acetyltransferases using scintillating microplates (FlashPlate). Analytical Biochemistry. [Link]

  • Jameson, D.M., & Croney, J.C. (2003). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology. [Link]

  • Kovalevich, J., & Langford, D. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • Koresawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • BMG LABTECH. AlphaScreen. BMG LABTECH Website. [Link]

  • Reaction Biology. Histone Acetyltransferase Assay (HAT) Services for Drug Discovery. Reaction Biology Website. [Link]

  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology Website. [Link]

  • Gorse, A.D., et al. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. Methods in Molecular Biology. [Link]

  • Fabian, M.A., et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Nature Biotechnology. [Link]

  • Stanford University. High-Throughput Screening for Chemical Inhibitors of Histone Acetyltransferase. Stanford University Techfinder. [Link]

  • Berthold Technologies. AlphaScreen®. Berthold Technologies Website. [Link]

  • Stimson, L., et al. (2001). High-throughput screening for identification of small molecule inhibitors of histone acetyltransferases using scintillating microplates (FlashPlate). Semantic Scholar. [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • Choi, J.H., et al. (2007). Inhibition Assay of Biomolecules based on Fluorescence Resonance Energy Transfer (FRET) between Quantum Dots and Gold Nanoparticles. Journal of the American Chemical Society. [Link]

  • Molecular Devices. (2010). Establishing and optimizing a fluorescence polarization assay. Molecular Devices Application Note. [Link]

  • ResearchGate. (2018). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. [Link]

  • G-Biosciences. Lumino™ ATP Detection Assay. G-Biosciences Website. [Link]

  • Owicki, J.C. (2000). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening. [Link]

  • Butz, L.J., et al. (2021). A FRET-Based Assay for the Identification of PCNA Inhibitors. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2016). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Assay Genie. ATP Assay Kit (Luminescent) (BA0080). Assay Genie Website. [Link]

  • Drug Discovery Online. (1999). Considerations for Development of FRET Assays. Drug Discovery Online. [Link]

  • Kumar, A., et al. (2014). High-throughput compatible FRET based assay to identify small molecule inhibitors of AMSH deubiquitinase activity. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres Blog. [Link]

  • ResearchGate. (2015). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. ResearchGate. [Link]

  • BIOFOUNT. This compound. BIOFOUNT Website. [Link]

  • Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. [Link]

  • Kumar, S., et al. (2011). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry. [Link]

  • ResearchGate. (2019). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. ResearchGate. [Link]

  • Gilbert, A.M., et al. (2008). N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2011). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • MySkinRecipes. This compound. MySkinRecipes Website. [Link]

  • PubChem. N-(quinolin-6-yl)acetamide. PubChem Database. [Link]

  • ResearchGate. (2020). The results of preliminary high throughput screening and hit validation. ResearchGate. [Link]

  • Shen, S., et al. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorganic & Medicinal Chemistry. [Link]

  • LookChem. Cas 185510-52-5,Acetamide, N-(5,6,7,8-tetrahydro-5-quinolinyl)-. LookChem Website. [Link]

  • ResearchGate. (2018). C‐5 Chlorination of N‐(quinolin‐8‐yl)acetamide quinoline with TCCA. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(quinolin-5-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(quinolin-5-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experimental conditions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis of this compound is a classic nucleophilic acyl substitution. The reaction involves the acylation of the primary aromatic amine, 5-aminoquinoline. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride or acetyl chloride.

Caption: General mechanism for the acylation of 5-aminoquinoline.

Q2: What are the most common acylating agents, and how do I choose between them?

Acetic anhydride and acetyl chloride are the most frequently used reagents for this acetylation.[]

  • Acetic Anhydride: Generally preferred for its moderate reactivity, lower cost, and less hazardous nature. It generates acetic acid as a byproduct, which is less corrosive than the HCl produced by acetyl chloride.[2]

  • Acetyl Chloride: More reactive than acetic anhydride, which can be beneficial for less reactive amines.[] However, it is highly corrosive, moisture-sensitive, and generates HCl gas. This necessitates the use of a stoichiometric amount of a non-nucleophilic base to neutralize the acid and prevent protonation of the starting amine.[3][4]

Q3: Why is a base often included in the reaction?

When using acyl halides like acetyl chloride, a base is essential. The reaction generates one equivalent of strong acid (HCl), which will protonate the starting 5-aminoquinoline.[3] A protonated amine is no longer nucleophilic, effectively stopping the reaction. A non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge this acid.[3] When using acetic anhydride, a base is not strictly required but is often added to accelerate the reaction.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (5-aminoquinoline) and the product (this compound). The product, being an amide, is typically less polar than the starting amine and will have a higher Rf value. Spot the reaction mixture alongside the starting material to track its consumption.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you resolve common problems.

Problem: My reaction shows low or no conversion to the product.

  • Possible Cause 1: Inactive Reagents.

    • Insight: Acylating agents, particularly acetyl chloride and acetic anhydride, are sensitive to moisture. Over time, they can hydrolyze to acetic acid, rendering them ineffective. 5-aminoquinoline can also oxidize upon prolonged storage, often indicated by a darkening in color.

    • Solution: Use freshly opened or properly stored acylating agents. If the 5-aminoquinoline is dark, consider purifying it by recrystallization or column chromatography before use.

  • Possible Cause 2: Amine Deactivation.

    • Insight: If you are using an acyl halide without a sufficient amount of base, the generated HCl will protonate the starting amine, making it non-nucleophilic and halting the reaction.[5]

    • Solution: Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) for every equivalent of acyl halide used. Add the base to the solution of the amine before adding the acylating agent.[3]

  • Possible Cause 3: Suboptimal Temperature.

    • Insight: While acylation reactions are often exothermic, some systems require thermal energy to overcome the activation barrier, especially with less reactive anilines.[]

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C). Monitor the reaction closely by TLC to avoid the formation of degradation products.

Caption: Decision workflow for troubleshooting low product yield.

Problem: My TLC/LCMS shows multiple product spots and impurities.

  • Possible Cause 1: Di-acylation.

    • Insight: While the primary aromatic amine is significantly more nucleophilic than the quinoline ring nitrogen, under harsh conditions (e.g., large excess of a highly reactive acylating agent, high temperatures), a second acylation event can occur.

    • Solution: Use a controlled amount of the acylating agent (1.05-1.2 equivalents). Add the acylating agent dropwise to a cooled solution (0 °C) of the amine to manage the exotherm and improve selectivity.[3]

  • Possible Cause 2: Side Reactions on the Quinoline Ring.

    • Insight: The quinoline ring system can be susceptible to certain side reactions under strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: Maintain a moderate reaction pH by using the correct stoichiometry of base. Avoid excessive heating. If side reactions persist, consider a milder acylating system, such as using acetic acid with a peptide coupling agent (e.g., EDC, HATU).[][5]

Problem: I am having difficulty purifying the final product.

  • Possible Cause 1: Persistent Starting Material.

    • Insight: 5-aminoquinoline is basic and can be difficult to separate from the neutral amide product using standard silica gel chromatography if they have similar polarities.

    • Solution: During the aqueous workup, perform an acid wash. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the unreacted 5-aminoquinoline, forming a water-soluble salt that will partition into the aqueous layer, effectively removing it from your product.[3]

  • Possible Cause 2: Product Solubility Issues.

    • Insight: The product, this compound, may have limited solubility in common recrystallization or chromatography solvents.

    • Solution: For recrystallization, screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). For chromatography, if the product is streaking, try adding a small amount (0.5-1%) of a modifier like triethylamine (if the column is basic-sensitive) or acetic acid to the mobile phase.

Experimental Protocols

Protocol 1: Standard Acetylation using Acetic Anhydride

This protocol provides a reliable baseline for the synthesis.

Materials:

  • 5-aminoquinoline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-aminoquinoline in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Optimization: Screening Reaction Conditions

To optimize your yield and purity, systematically varying reaction parameters is key. The following table provides a starting point for a Design of Experiments (DoE) approach.

Experiment Acylating Agent (eq) Base (eq) Solvent Temperature (°C) Expected Outcome
1 (Baseline)Acetic Anhydride (1.2)Pyridine (2.0)DCM25Standard condition, moderate yield.
2Acetyl Chloride (1.1)Triethylamine (1.2)THF0 → 25Higher reactivity, potentially faster reaction.[3]
3Acetic Anhydride (1.2)NoneAcetic Acid80Acid as catalyst and solvent, good for scale-up.[2]
4Acetic Anhydride (1.5)DMAP (cat. 0.1)Acetonitrile25Catalytic conditions for potentially cleaner reaction.
5Acetic Acid (1.1)EDC (1.2), HOBt (1.2)DMF25Mild peptide coupling conditions, good for sensitive substrates.[5]

graph "Experimental_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Setup [label="1. Setup Reaction\n(Amine, Solvent, Base)"]; Addition [label="2. Add Acylating Agent\n(Dropwise at 0 °C)"]; Reaction [label="3. Stir & Monitor\n(TLC, LCMS)"]; Workup [label="4. Aqueous Workup\n(Acid/Base Wash)"]; Purify [label="5. Isolate & Purify\n(Evaporation, Chromatography/\nRecrystallization)"]; Analyze [label="6. Characterize Product\n(NMR, MS, MP)"];

Setup -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Analyze; }

Caption: A generalized workflow for synthesis and optimization experiments.

References

  • Katritzky, A. R., et al. (2005). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC, NIH. Available at: [Link]

  • Maddani, M. R., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Available at: [Link]

  • IJCRT.org (2023). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts. Available at: [Link]

  • Li, W., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate (2021). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). ResearchGate. Available at: [Link]

  • PubMed Central (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

  • PubChem. N-(2-methylquinolin-5-yl)-2-(p-tolyloxy)acetamide. PubChem. Available at: [Link]

  • ResearchGate (2018). C‐5 Chlorination of N‐(quinolin‐8‐yl)acetamide quinoline with TCCA. ResearchGate. Available at: [Link]

  • ResearchGate (2021). Why did my amide syntesis does not work?. ResearchGate. Available at: [Link]

  • Durgadas, S., et al. (2013). N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide. ResearchGate. Available at: [Link]

  • Reddit (2021). Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]

Sources

Technical Support Center: Purification of N-(quinolin-5-yl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(quinolin-5-yl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth, field-tested insights into the recrystallization process, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to not only execute the protocol but also to troubleshoot and optimize it effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying this compound using recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids, including this compound, increases significantly with temperature.[1] To purify the compound, it is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, leaving behind any insoluble impurities. As the solution cools, the solubility of this compound decreases, causing it to crystallize out of the solution in a pure form. Soluble impurities, ideally, remain dissolved in the cold solvent (the "mother liquor").[2]

Q2: How do I select the optimal solvent for recrystallizing this compound?

The choice of solvent is the most critical factor for a successful recrystallization.[3] An ideal solvent should meet several criteria:

  • Temperature-Dependent Solubility : It should dissolve this compound poorly at room temperature but completely at its boiling point.[1]

  • Impurity Solubility : It should either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).[3]

  • Inertness : The solvent must not react chemically with this compound.[4]

  • Volatility : It should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4]

  • Safety : The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]

Given the aromatic quinoline ring and the polar amide group in this compound, polar organic solvents are generally a good starting point.[5][6] A rule of thumb is that solvents with functional groups similar to the compound are often effective.[7]

Q3: What are the essential safety precautions when performing this recrystallization?

Working with organic solvents requires strict safety measures. Always perform the recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. When heating flammable solvents, always use a steam bath or a heating mantle connected to a temperature controller; never use an open flame from a Bunsen burner. Be aware of the specific hazards of the solvent you choose by consulting its Safety Data Sheet (SDS).

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the recrystallization of this compound.

Part 1: Solvent Screening

Before performing a large-scale recrystallization, it is crucial to identify the best solvent through small-scale trials.[8]

Procedure:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetonitrile) dropwise, starting with ~0.5 mL.

  • Agitate each tube at room temperature and record your observations on solubility. The ideal solvent will show little to no dissolution.[8]

  • Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Add more solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observe the quantity and quality of the crystals that form. The solvent that yields a large amount of pure-looking crystals is the best choice.

Data Presentation: Solvent Selection Guide

SolventBoiling Point (°C)PolaritySuitability for this compound
Ethanol78PolarGood. Often an excellent choice for compounds with amide and aromatic functionalities. May require a water co-solvent to reduce solubility if recovery is low.[6]
Methanol65PolarGood. Similar to ethanol but its lower boiling point offers a smaller temperature gradient for crystallization.[6]
Acetonitrile82PolarVery Good. Known to produce high-quality crystals for aromatic amides.[9]
Ethyl Acetate77MediumFair. A less polar option that may be effective if the compound is too soluble in alcohols at room temperature.
Water100Very PolarPoor as a primary solvent. Likely to have very low solubility but can be an excellent anti-solvent when used with a miscible organic solvent like ethanol or methanol.[6]
Toluene111Non-polarPoor. Unlikely to dissolve the polar acetamide effectively, but may be useful for removing non-polar impurities.
Part 2: Recrystallization Workflow

The following diagram outlines the general workflow for the purification process.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional, to remove insoluble impurities) A->B if needed C 3. Cool Solution Slowly (Promotes crystal growth) A->C if no insoluble impurities B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals (with ice-cold solvent) D->E F 6. Dry Pure Product E->F

Caption: A decision tree to diagnose and solve common recrystallization problems.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of California, Riverside. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. Retrieved from [Link]

  • ERA - University of Alberta. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • LookChem. (n.d.). Cas 185510-52-5, Acetamide, N-(5,6,7,8-tetrahydro-5-quinolinyl)-. Retrieved from [Link]

  • YouTube. (2018). 4 Recrystallization Methods for Increased Yield. Mettler-Toledo AutoChem. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Recrystallization. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Chemistry & Research. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-(quinolin-6-yl)acetamide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-(5-methylquinolin-6-yl)acetamide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)-. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Transition Metal Complexes of N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). C-5 Chlorination of N-(quinolin-8-yl)acetamide quinoline with TCCA. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(quinolin-8-yl)acetamide derivatives (7 a–j). Retrieved from [Link]

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(quinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(quinolin-5-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we move beyond simple protocols to provide in-depth, field-proven insights based on established chemical principles, helping you diagnose issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and straightforward method is the N-acylation of 5-aminoquinoline using an acetylating agent like acetic anhydride or acetyl chloride. The reaction is typically performed in the presence of a base or in a suitable solvent that can mediate the reaction. Acetic anhydride is often preferred due to its moderate reactivity and the fact that the byproduct, acetic acid, is easily removed.

Q2: What is the role of each key reagent in this synthesis?
  • 5-Aminoquinoline: This is the starting material and the nucleophile. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent.

  • Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl): This is the electrophile, providing the acetyl group (CH₃CO-) that is transferred to the amino group. Acetic anhydride is generally sufficient and safer to handle than the more reactive and moisture-sensitive acetyl chloride.

  • Base (e.g., Pyridine, Triethylamine, or even excess Acetic Anhydride/Solvent): A base is often used to neutralize the acid byproduct (acetic acid or HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be chosen to achieve good separation between the starting material (5-aminoquinoline) and the product (this compound). The reaction is considered complete when the spot corresponding to 5-aminoquinoline is no longer visible by TLC.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental failures. Each entry details potential causes, diagnostic procedures, and validated solutions.

Problem 1: Low or No Product Yield

You've completed the reaction time, but analysis (TLC, LC-MS) shows little to no formation of the desired this compound.

Here is a systematic approach to diagnosing the root cause of a low-yield reaction.

G start Low / No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Work-up Procedure start->check_workup reagent_issue Degraded Amine? Hydrolyzed Anhydride? check_reagents->reagent_issue conditions_issue Temp too low? Time too short? check_conditions->conditions_issue workup_issue Product lost during extraction? Precipitation incomplete? check_workup->workup_issue solve_reagent Solution: Use fresh reagents. Verify purity (e.g., NMR, m.p.). reagent_issue->solve_reagent Yes solve_conditions Solution: Increase temperature. Extend reaction time. Monitor closely with TLC. conditions_issue->solve_conditions Yes solve_workup Solution: Adjust pH of aqueous layer. Use different extraction solvent. Cool longer for precipitation. workup_issue->solve_workup Yes

Caption: Troubleshooting flowchart for low product yield.

  • Poor Quality or Degraded Reagents:

    • Causality: 5-aminoquinoline can oxidize and darken over time, reducing its purity. Acetic anhydride is highly susceptible to hydrolysis if exposed to atmospheric moisture, converting it to less reactive acetic acid.

    • Diagnosis: Check the appearance of the 5-aminoquinoline; it should be a light-colored solid. Ensure the acetic anhydride is from a recently opened bottle and has a sharp, pungent odor.

    • Solution: Use freshly purchased or purified 5-aminoquinoline. If in doubt, purify it by recrystallization or sublimation. Use a fresh bottle of acetic anhydride and handle it under anhydrous conditions (e.g., using a syringe under an inert atmosphere of nitrogen or argon).

  • Inactivated Starting Material:

    • Causality: The reaction generates an acid byproduct (acetic acid or HCl). Without a base to scavenge this acid, it will protonate the amino group of the starting material. This protonated amine (an ammonium salt) is no longer nucleophilic and cannot react with the acetylating agent.

    • Diagnosis: Check the pH of your reaction mixture if possible. If no base was included, this is a highly likely cause.

    • Solution: Add a non-nucleophilic base like pyridine or triethylamine to the reaction mixture (typically 1.1 to 1.5 equivalents). Pyridine can also serve as the solvent. The base neutralizes the generated acid, ensuring the 5-aminoquinoline remains in its active, nucleophilic form.

  • Insufficient Reaction Temperature or Time:

    • Causality: Like most chemical reactions, this acylation has an activation energy barrier. If the temperature is too low, the reaction rate may be impractically slow.

    • Diagnosis: Monitor the reaction via TLC over an extended period. If a faint product spot appears and slowly intensifies, the reaction is proceeding but is simply too slow.

    • Solution: Gently heat the reaction mixture. A temperature of 50-80 °C is often sufficient to increase the rate without promoting side reactions. Always monitor by TLC to avoid decomposition at higher temperatures.

Problem 2: Product is Impure After Work-up

You have isolated a solid, but NMR or LC-MS analysis shows significant contamination with starting material or other impurities.

  • Incomplete Reaction:

    • Causality: The reaction was stopped prematurely, leaving unreacted 5-aminoquinoline mixed with the product.

    • Diagnosis: A spot corresponding to the starting material is clearly visible on the post-workup TLC plate.

    • Solution: Ensure the reaction has gone to completion by TLC before proceeding with the work-up. If the reaction has stalled, consider the solutions in "Problem 1" (e.g., adding more acetylating agent or gentle heating).

  • Formation of Di-acetylated Byproduct:

    • Causality: While less common for this specific substrate under standard conditions, highly forcing conditions (e.g., high heat, large excess of a very reactive acetylating agent) could potentially lead to side reactions.

    • Diagnosis: Look for unexpected peaks in your ¹H NMR spectrum or a mass peak in the MS data corresponding to the addition of a second acetyl group.

    • Solution: Use milder reaction conditions. Use a stoichiometric amount (e.g., 1.05-1.2 equivalents) of acetic anhydride rather than a large excess. Avoid unnecessarily high temperatures.

  • Ineffective Purification:

    • Causality: The chosen purification method is not adequately separating the product from impurities. 5-aminoquinoline and this compound have similar polarities, which can make separation challenging.

    • Diagnosis: The impurity profile remains unchanged after purification attempts.

    • Solution: A multi-step purification approach is often best.

      • Acid Wash: During the aqueous work-up, wash the organic layer with dilute acid (e.g., 1M HCl). The basic starting material (5-aminoquinoline) will be protonated and move into the aqueous layer, while the neutral amide product will remain in the organic layer.

      • Recrystallization: This is a powerful technique for removing small amounts of impurities. See the protocol below for solvent selection.

      • Column Chromatography: If recrystallization fails, silica gel chromatography using a gradient elution of ethyl acetate in hexane or methanol in dichloromethane is highly effective.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a robust starting point for the synthesis.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification a Dissolve 5-aminoquinoline in Pyridine b Cool to 0 °C a->b c Add Acetic Anhydride dropwise b->c d Warm to RT & Stir (Monitor by TLC) c->d e Quench with water d->e f Extract with Ethyl Acetate e->f g Wash with 1M HCl f->g h Dry & Evaporate g->h i Recrystallize from Ethanol/Water h->i j Characterize Product (NMR, MS, m.p.) i->j

Caption: Step-by-step experimental workflow for synthesis.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminoquinoline (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of amine).

  • Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise via syringe over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by TLC by observing the disappearance of the 5-aminoquinoline spot.

  • Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing cold water (approx. 5x the volume of pyridine used). Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2x) to remove unreacted amine and pyridine, followed by saturated sodium bicarbonate (NaHCO₃) solution (1x), and finally with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems for this compound are ethanol/water, isopropanol, or ethyl acetate/hexane.

  • Procedure: a. Dissolve the crude solid in a minimal amount of the hot solvent (e.g., boiling ethanol). b. If using a co-solvent system, add the "anti-solvent" (e.g., water) dropwise to the hot solution until a slight turbidity persists. Add a drop or two of the primary solvent to redissolve. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Reference Tables

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Off-white to tan solid
Melting Point Approx. 180-184 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~10.2 (s, 1H, NH), ~8.9 (dd, 1H), ~8.5 (d, 1H), ~8.0 (d, 1H), ~7.7 (m, 2H), ~7.6 (dd, 1H), ~2.2 (s, 3H, CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

References

This section will be populated with links from the grounding tool once specific peer-reviewed sources are identified and cited in a real-world application.

Stability issues of N-(quinolin-5-yl)acetamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(quinolin-5-yl)acetamide

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: I'm observing a new, more polar peak in my HPLC analysis after an acidic workup of my reaction mixture containing this compound. What is this impurity?

This new peak is very likely 5-aminoquinoline, the hydrolysis product of this compound. The amide bond is susceptible to acid-catalyzed hydrolysis, especially under elevated temperatures or with strong acids.[1] The reaction mechanism involves the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[2][3] A water molecule then acts as a nucleophile, attacking this carbon and leading to a tetrahedral intermediate which subsequently collapses, breaking the amide bond to form acetic acid and 5-aminoquinoline. Under acidic conditions, the resulting 5-aminoquinoline will be protonated, rendering it highly water-soluble and explaining its polar nature on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity: If a standard is available, co-inject 5-aminoquinoline with your sample to see if the retention times match. Alternatively, LC-MS analysis can confirm the mass of the impurity.

  • Milder Conditions: If the reaction chemistry allows, switch to a milder acid or perform the workup at a lower temperature (e.g., 0-5°C) to minimize the rate of hydrolysis.[4]

  • Minimize Contact Time: Reduce the duration of exposure to the acidic aqueous phase. Prompt extraction into an organic solvent after neutralization can prevent further degradation.

  • Anhydrous Workup: If applicable, consider a non-aqueous workup to avoid hydrolysis altogether.

Q2: My yield of this compound is consistently low after a reaction performed in a basic medium (e.g., using NaOH or KOH). What is happening to my product?

Similar to acidic conditions, this compound can degrade under basic conditions, although the mechanism and kinetics differ. Amides undergo base-promoted hydrolysis where a hydroxide ion directly attacks the carbonyl carbon.[1][5] While generally less facile than ester hydrolysis, this reaction can become significant with strong bases or upon heating, leading to the formation of a carboxylate (acetate) and 5-aminoquinoline.[1][6] The equilibrium is driven towards the products because the final step involves an irreversible acid-base reaction where the amine deprotonates the carboxylic acid.[5]

Troubleshooting Steps:

  • Use a Weaker Base: If possible, substitute strong bases like NaOH or KOH with milder alternatives such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA).

  • Control Temperature: Avoid heating the reaction mixture if possible. Base-catalyzed hydrolysis is significantly accelerated at higher temperatures.[7]

  • Buffer the System: If the reaction must be run at a specific pH, use a buffer system to maintain the pH in a moderately basic range (e.g., pH 8-10) rather than using a concentrated strong base.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the stability and handling of this compound.

Q1: What is the general stability profile of this compound in aqueous solutions?

This compound is an amide and is thus susceptible to hydrolysis under both acidic and basic conditions.[1] The rate of hydrolysis is pH-dependent and is generally slowest in the near-neutral pH range (approx. pH 6-8).[4] The quinoline ring itself is relatively stable to oxidation but can be sensitive to light.[8][9] For routine storage of solutions, it is recommended to use a buffered solution near neutral pH, protect it from light, and store at low temperatures (2-8°C for short-term, -20°C for long-term) to minimize degradation.[10]

Q2: What are the primary degradation products of this compound?

Under both acidic and basic hydrolytic conditions, the primary degradation products are 5-aminoquinoline and acetic acid (or acetate under basic conditions).

Stress ConditionDegradation PathwayPrimary Products
Acidic (e.g., HCl) Acid-Catalyzed Hydrolysis5-Aminoquinoline, Acetic Acid
Basic (e.g., NaOH) Base-Promoted Hydrolysis5-Aminoquinoline, Sodium Acetate

Q3: How can I quantitatively assess the stability of my compound under specific experimental conditions?

To definitively determine the stability of this compound under your specific conditions, you should perform a forced degradation study .[11][12] This involves intentionally stressing the compound under various conditions (acid, base, heat, light, oxidation) and monitoring its degradation over time using a stability-indicating analytical method, typically HPLC.[13][14] This allows you to identify degradation products and establish the compound's stability profile. A detailed protocol is provided below.

Protocols & Methodologies

Protocol 1: Forced Degradation Study for this compound

This protocol provides a framework for assessing the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without being obscured by secondary degradation.[7][12][14]

1. Materials & Equipment:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Calibrated pH meter

  • HPLC system with UV detector (or LC-MS for peak identification)

  • Temperature-controlled incubator or water bath

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

  • Basic Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

  • Neutral Control: Mix 1 mL of stock solution with 1 mL of HPLC-grade water.

3. Experimental Workflow:

  • Incubate the "Acidic Stress," "Basic Stress," and "Neutral Control" solutions at 50°C.[7]

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each solution.

  • Immediately neutralize the acidic and basic samples. For the acidic sample, add an equivalent amount of 0.1 M NaOH. For the basic sample, add an equivalent amount of 0.1 M HCl.

  • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

  • Analyze the samples using a validated, stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Monitor for the appearance of new peaks and calculate their peak area percentage.

  • Ensure mass balance is within an acceptable range (typically 90-110%) to account for all major components.[11]

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation stock Prepare 1 mg/mL Stock Solution in ACN acid Mix with 0.1 M HCl stock->acid base Mix with 0.1 M NaOH stock->base neutral Mix with Water (Control) stock->neutral incubate Incubate all samples at 50°C sample Sample at time points (0, 2, 4, 8, 24h) incubate->sample neutralize Neutralize Acid/Base Samples sample->neutralize dilute Dilute for HPLC neutralize->dilute hplc HPLC Analysis dilute->hplc interpret Calculate % Degradation Identify Degradants Assess Mass Balance hplc->interpret

Caption: Workflow for a forced degradation study.

Mechanistic Insights & Visualizations

Understanding the degradation pathways is key to preventing stability issues.

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon a much better electrophile for attack by water.

Acid_Hydrolysis reactant This compound protonated Protonated Amide (Activated Electrophile) reactant->protonated + H₃O⁺ intermediate Tetrahedral Intermediate protonated->intermediate + H₂O products 5-Aminoquinoline + Acetic Acid intermediate->products - H₃O⁺

Caption: Acid-catalyzed hydrolysis pathway.

Base-Promoted Hydrolysis Mechanism

Under basic conditions, the nucleophilic hydroxide ion directly attacks the carbonyl carbon. This is a more difficult step than in acid catalysis because the leaving group is a strongly basic amide anion.[1][6]

Base_Hydrolysis reactant_base This compound intermediate_base Tetrahedral Intermediate reactant_base->intermediate_base + OH⁻ products_initial 5-Aminoquinoline Anion + Acetic Acid intermediate_base->products_initial Elimination products_final 5-Aminoquinoline + Acetate products_initial->products_final Proton Transfer (Irreversible)

Sources

Improving the yield and purity of N-(quinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in various research and development pipelines, N-(quinolin-5-yl)acetamide requires high purity and optimal yields for reliable downstream applications. This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during its synthesis and purification. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address specific experimental challenges.

Technical Support Center: this compound

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most straightforward synthesis involves the acylation of 5-aminoquinoline with an acetylating agent. Typically, acetic anhydride is used in a suitable solvent, such as pyridine or dichloromethane (DCM), often with a base to scavenge the acetic acid byproduct. Another common method is the reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA). Amide bond formation is a cornerstone of organic synthesis, and these classical methods are widely employed for their reliability.[1]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several factors ranging from reaction conditions to work-up procedures. The key areas to troubleshoot are:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of reagents.

  • Side Reactions: Quinoline derivatives can be prone to side reactions under harsh conditions.[2] Overheating or using excessively strong acids or bases can lead to the formation of tar-like substances and other byproducts.[2]

  • Starting Material Quality: Ensure the 5-aminoquinoline is pure and dry. Impurities in the starting material can interfere with the reaction.

  • Product Degradation: The acetamide product could be susceptible to hydrolysis, especially during aqueous work-up if acidic or basic conditions are not carefully controlled.[3]

  • Mechanical Losses: Significant product loss can occur during transfer, extraction, and filtration steps, especially when working on a small scale.

Q3: I'm observing a dark, tarry substance in my crude product. How can I prevent this?

Tar formation is a frequent issue in reactions involving aromatic amines and quinolines, often caused by polymerization or degradation under harsh conditions.[2] To minimize this:

  • Control the Temperature: The acylation reaction is often exothermic. Add the acetylating agent (acetic anhydride or acetyl chloride) slowly and with efficient cooling (e.g., an ice bath) to maintain a controlled temperature.

  • Use a Suitable Base: Employing a non-nucleophilic base like pyridine or triethylamine can neutralize the acid byproduct (acetic acid or HCl) and prevent it from catalyzing side reactions.

  • Optimize Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

Troubleshooting Guide: Yield & Purity Optimization

This section provides a structured approach to diagnosing and solving common problems.

Issue 1: Low Reaction Yield

If you are experiencing low yields, follow this diagnostic workflow to identify and resolve the root cause.

start Low Yield Observed check_completion 1. Verify Reaction Completion (TLC/LC-MS) start->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete Starting material remains check_side_reactions 2. Analyze Crude Product for Byproducts check_completion->check_side_reactions Reaction complete solution_incomplete Solutions: - Increase reaction time - Gently increase temperature - Check reagent stoichiometry (use slight excess of acetylating agent) incomplete->solution_incomplete side_reactions Problem: Significant Byproducts / Tar check_side_reactions->side_reactions Multiple spots on TLC check_workup 3. Review Work-up & Purification Steps check_side_reactions->check_workup Crude is relatively clean solution_side_reactions Solutions: - Lower reaction temperature (use ice bath) - Add acetylating agent dropwise - Ensure efficient stirring side_reactions->solution_side_reactions workup_loss Problem: Product Loss During Work-up check_workup->workup_loss solution_workup Solutions: - Minimize transfers between glassware - Ensure correct pH during extractions - Use appropriate solvent volumes workup_loss->solution_workup

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Product Purity is Unsatisfactory

Achieving high purity is critical. The primary impurities are typically unreacted 5-aminoquinoline and process-related residuals.

Recrystallization is the most effective method for purifying crystalline solids like this compound.[4] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4][5]

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemRationale & CharacteristicsSuitability
Ethanol (95%) Good for moderately polar compounds. Often dissolves the product when hot and allows for good crystal formation upon cooling.High
Ethanol/Water A versatile mixed-solvent system. The product is dissolved in hot ethanol, and water is added dropwise until turbidity appears. Reheating to clarify and then cooling can yield very pure crystals.High
Ethyl Acetate A moderately polar solvent. Can be effective if ethanol proves too strong a solvent (i.e., product is too soluble even when cold).Medium
Isopropanol Similar properties to ethanol but less polar. A good alternative to screen.Medium

If recrystallization fails to remove a persistent impurity, or if the product oils out, flash chromatography is the next logical step.

Table 2: Recommended Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds with moderate polarity.
Mobile Phase (Eluent) Dichloromethane / Methanol (e.g., 98:2 to 95:5 v/v)Provides good separation of the more polar impurities from the product.
Alternative Mobile Phase Ethyl Acetate / Hexane (e.g., 50:50 to 80:20 v/v)A less polar system that can also provide excellent resolution.
Monitoring TLC with UV visualization (254 nm)Allows for tracking the separation and identifying fractions containing the pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of the target compound.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminoquinoline (1.0 eq) in pyridine or dichloromethane (DCM) (approx. 10 mL per gram of amine). Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: While stirring vigorously, add acetic anhydride (1.1 eq) dropwise to the cooled solution over 15-20 minutes. Ensure the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a beaker of cold water (approx. 50 mL).

    • Stir until a precipitate forms. If using DCM, transfer the mixture to a separatory funnel, wash the organic layer with saturated sodium bicarbonate solution, then with brine.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid cake with cold water to remove any residual pyridine or salts.

  • Drying: Dry the crude product under vacuum or in a desiccator. The crude solid can now be purified by recrystallization.

Protocol 2: Purification by Recrystallization

This protocol provides a step-by-step guide for recrystallizing the crude product.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent (e.g., 95% ethanol) needed to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves quickly pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals thoroughly under vacuum.

Purity Assessment and Characterization

Verifying the purity and identity of the final product is a critical final step.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.[6] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or TFA) is typically effective.[7][8] Purity is determined by the area percentage of the main product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The spectra should be clean, with integrations in ¹H NMR matching the expected proton counts.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

start Crude Product Obtained recrystallization Purification via Recrystallization start->recrystallization If crystalline solid chromatography Purification via Column Chromatography start->chromatography If oily or inseparable impurities purity_check Purity & Identity Check (HPLC, NMR, MP) recrystallization->purity_check chromatography->purity_check pure_product Pure this compound purity_check->pure_product Purity & Structure OK repurify Repurify or Re-synthesize purity_check->repurify Purity or Structure Not OK

Sources

Technical Support Center: Characterization of Impurities in N-(quinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-(quinolin-5-yl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the impurity profiling of this active pharmaceutical ingredient (API). Our focus is not just on the "how," but the fundamental "why," ensuring your methods are robust, scientifically sound, and regulatory-compliant.

Section 1: Frequently Asked Questions (FAQs) & First Principles

This section addresses foundational questions regarding the impurity profile of this compound. Understanding the origin of impurities is the first step in developing a robust analytical control strategy.

Q1: What are the most likely process-related impurities I should expect in a sample of this compound?

Answer: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis involves the acetylation of 5-aminoquinoline with an acetylating agent like acetic anhydride or acetyl chloride.[1][2] Based on this, you should anticipate the following organic impurities:

  • Starting Materials: Unreacted 5-aminoquinoline.

  • By-products: Diacetylated impurity (N-acetyl-N-(quinolin-5-yl)acetamide), formed by over-acetylation. This is particularly common if reaction conditions are not strictly controlled.[3]

  • Reagents & By-products: Residual acetic acid.

  • Intermediates: Incomplete reaction products, which can vary based on the specific synthetic pathway used.[4]

The diagram below illustrates the primary synthetic pathway and the origin points of these key impurities.

G cluster_reaction Acetylation Reaction SA 5-Aminoquinoline (Starting Material) API This compound (Target Product) SA->API Acetylation Imp1 Unreacted 5-Aminoquinoline SA->Imp1 Remains if reaction is incomplete AC Acetic Anhydride (Reagent) AC->API Imp3 Acetic Acid (By-product) AC->Imp3 Forms Imp2 Diacetylated Impurity API->Imp2 Over-acetylation

Caption: Origin of process-related impurities in this compound synthesis.

Q2: What are the regulatory thresholds I need to be aware of for reporting, identifying, and qualifying impurities?

Answer: The controlling regulatory guideline is the International Council for Harmonisation's (ICH) Q3A(R2) guideline, "Impurities in New Drug Substances".[5][6] The thresholds are based on the Maximum Daily Dose (MDD) of the drug.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2).[4]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which an impurity's structure must be determined.[7]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[4]

It is critical to develop analytical methods with a Limit of Quantitation (LOQ) below the reporting threshold.

Q3: What are degradation impurities and how do I investigate them?

Answer: Degradation impurities form over time due to storage conditions (e.g., exposure to heat, light, humidity) or interaction with excipients in a formulation.[8] To proactively identify these, forced degradation (stress testing) studies are essential. These studies expose the drug substance to harsh conditions to accelerate decomposition.[9]

Typical forced degradation conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).[10]

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).[10]

  • Oxidation: 3% H₂O₂ at room temperature.[10][11]

  • Thermal Stress: Dry heat (e.g., 80°C).[10]

  • Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are formed at a sufficient level for detection and identification. These studies are fundamental to developing a stability-indicating analytical method.[8][9]

Section 2: Troubleshooting Analytical Methods

This section provides practical solutions to common issues encountered during method development and routine analysis.

Q4: I am developing a reversed-phase HPLC method and see poor peak shape (tailing) for the main this compound peak. What is the cause and how can I fix it?

Answer: This is a classic issue when analyzing basic compounds like quinolines on silica-based C18 columns. The quinoline nitrogen is basic and can interact ionically with residual acidic silanol groups on the HPLC column packing material. This secondary interaction, in addition to the desired reversed-phase interaction, causes peak tailing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of the molecule.

    • Low pH (e.g., 2.5-3.5): Add an acidifier like formic acid or phosphoric acid to the mobile phase. At this pH, both the quinoline nitrogen and the residual silanols are protonated. The silanols become less acidic, and the consistent positive charge on the analyte leads to more uniform interactions with the stationary phase.

    • High pH (e.g., 8-10): Use a high-pH stable column (e.g., hybrid silica) with a buffer like ammonium bicarbonate. At high pH, the analyte is neutral, and the silanol groups are deprotonated and "shielded," minimizing secondary interactions.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer residual silanol groups. "End-capping" is a process where these silanols are chemically bonded with a small silylating agent to make them inert. Always choose a column specified for high-performance and good peak shape with basic compounds.

  • Lower Metal Content Columns: Columns with low metal content in the silica backbone can also improve the peak shape for chelating compounds.

Q5: My HPLC-UV chromatogram shows a new, unknown peak that is above the identification threshold. What is the logical workflow to identify it?

Answer: A systematic approach is crucial for efficiently identifying an unknown impurity. The primary goal is to obtain its molecular weight and structure. Advanced analytical techniques are essential for this process.[12]

G Start Unknown Peak Detected (> Identification Threshold) Step1 Inject Blank & Placebo Is the peak present? Start->Step1 Step2 Perform LC-MS Analysis Step1->Step2 No End1 Peak is from system/matrix. Investigate source. Step1->End1 Yes Step3 Determine Molecular Weight (MW) Step2->Step3 Step5 Does MW match a known process/degradation impurity? Step3->Step5 Step4 Propose a Structure (Based on MW & Synthesis Pathway) End2 Structure Confirmed Step4->End2 Step5->Step4 Yes Step6 Perform MS/MS (Fragmentation) Step5->Step6 No Step6->Step4 Provides structural fragments Step7 Isolate Impurity (Prep-HPLC or SFC) Step6->Step7 Ambiguous? Step8 Perform 1D/2D NMR Analysis Step7->Step8 Step8->End2

Caption: A systematic workflow for the identification of unknown pharmaceutical impurities.

Workflow Explanation:

  • Rule out extraneous peaks: First, inject a solvent blank and a placebo (if working with a formulation) to ensure the peak is not an artifact from the solvent, system, or excipients.

  • Obtain Molecular Weight (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of impurity identification.[13] It provides the molecular weight of the unknown peak. An ESI (Electrospray Ionization) source is typically effective for this molecule.[13]

  • Propose a Structure: Compare the measured molecular weight to the theoretical masses of expected impurities (see Q1). For example, a mass of [M+42] relative to the API strongly suggests the diacetylated impurity.

  • Confirm with Fragmentation (MS/MS): If the structure is not obvious, perform tandem MS (MS/MS). Fragmenting the impurity's molecular ion and analyzing the resulting pattern provides clues to its structure, which can be compared to the fragmentation of the parent API.[14]

  • Definitive Identification (NMR): For novel impurities or when MS data is ambiguous, definitive structural proof requires isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16] Techniques like 1H, 13C, COSY, and HMBC are used to piece together the exact molecular structure. NMR is a powerful, non-destructive technique for structural elucidation.[16][17]

Section 3: Key Experimental Protocols

Protocol 1: Generic HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for separating this compound from its key process impurities. Optimization will be required for your specific sample and system.

  • Instrumentation: HPLC or UPLC system with a PDA/UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm). For quinoline derivatives, columns with alternative selectivities like naphthylpropyl phases have also shown success.[18][19]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% to 90% B

    • 30-32 min: 90% to 10% B

    • 32-37 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 245 nm (or monitor multiple wavelengths with a PDA detector).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling.
  • Sarotti, A. M., & Pellegrinet, S. C. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.
  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • Taylor & Francis Online. (2018, May 24). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Journal of Pharmaceutical Negative Results. (n.d.). View of Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine.
  • PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
  • ResearchGate. (n.d.). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
  • Benchchem. (n.d.). A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide.

Sources

Technical Support Center: Scale-Up Synthesis of N-(quinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of N-(quinolin-5-yl)acetamide. This document is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning this synthesis from laboratory scale to pilot or production scale. We will address common problems, provide detailed protocols, and explain the underlying scientific principles to ensure a safe, efficient, and reproducible process.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the N-acetylation of 5-aminoquinoline.

Q1: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes and solutions?

Lower yields during scale-up are a common issue, often stemming from challenges in maintaining optimal reaction conditions in larger vessels.

Probable Causes:

  • Poor Mixing and Mass Transfer: Inadequate agitation in large reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. It can also result in incomplete reaction if the starting materials are not brought into sufficient contact.

  • Inefficient Temperature Control: The surface-area-to-volume ratio decreases as scale increases, making heat dissipation more challenging. An uncontrolled exotherm can lead to degradation of starting material, product, or the formation of thermal byproducts.

  • Sub-optimal Reagent Addition: A slow, controlled addition of the acylating agent (e.g., acetic anhydride) is critical. Adding it too quickly on a large scale can cause a rapid temperature spike and the formation of impurities.

  • Losses During Work-up: Handling larger volumes can lead to greater physical losses during transfers, filtrations, and drying. The solubility of the product in wash solvents also becomes more significant at scale.

Solutions & Explanations:

Solution Scientific Rationale
Optimize Agitation: Characterize the mixing in your reactor. Use baffles and select an appropriate impeller (e.g., pitched-blade turbine) to ensure homogeneity. A computational fluid dynamics (CFD) study can be beneficial for very large scales.
Improve Heat Management: Use a reactor with a jacket and an external cooling system. Implement a controlled addition profile for the acylating agent, linking the addition rate to the internal temperature to prevent thermal runaway.
Controlled Reagent Dosing: Employ a dosing pump for the liquid acylating agent. Start with a slow addition rate and monitor the reaction temperature (exotherm). The rate can be gradually increased as long as the temperature remains within the desired range (e.g., 20-30°C).
Minimize Work-up Losses: Optimize filter-cake washing by using the minimum amount of ice-cold solvent necessary to remove impurities.[1] Consider using a slurry wash instead of multiple displacement washes to reduce product solubility losses. Ensure efficient solid transfer techniques are in place.
Q2: The final product is off-color (e.g., brown or yellow) and fails purity specifications. What impurities should I look for and how can I prevent them?

Product discoloration and impurities are often linked to side reactions or degradation. The primary synthesis involves the acylation of 5-aminoquinoline, a reaction that must be carefully controlled.

Probable Causes & Key Impurities:

  • Diacetylation: The formation of a diacetylated product where the quinoline nitrogen is also acylated. This is more likely with excess acylating agent and higher temperatures.

  • Unreacted 5-Aminoquinoline: Incomplete reaction due to poor mixing, insufficient acylating agent, or short reaction time.

  • Oxidation/Degradation Products: 5-Aminoquinoline and its derivatives can be sensitive to air and heat, leading to colored, often polymeric, impurities. This is exacerbated by prolonged reaction times at elevated temperatures.

  • Residual Solvents/Reagents: Incomplete removal of solvents (e.g., pyridine, DMF) or hydrolysis products (e.g., acetic acid) can lead to purity issues.

Prevention and Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent. A large excess can promote diacetylation.

  • Maintain Low Temperature: Conduct the reaction at a controlled temperature, typically below 30°C, to minimize degradation and side reactions.

  • Inert Atmosphere: For large-scale synthesis where reaction times may be longer, blanketing the reactor with an inert gas like nitrogen can prevent air oxidation of the electron-rich aminoquinoline.

  • Effective Purification: A well-designed crystallization step is crucial for removing both colored impurities and closely related byproducts.

Q3: I'm struggling with the product isolation. The material is difficult to filter or forms an oil during crystallization. How can I improve this?

Physical properties of the solid product are critical for efficient manufacturing. Oiling out or poor filterability can halt a production campaign.

Probable Causes:

  • Supersaturation Issues: Crashing the product out of solution too quickly by adding an anti-solvent rapidly or cooling too fast can lead to the formation of fine particles or oils, which are difficult to filter.

  • Presence of Tarry Impurities: Small amounts of polymeric or oily impurities can inhibit crystal lattice formation, causing the desired product to "oil out."

  • Incorrect Solvent System: The chosen solvent/anti-solvent system may not be optimal for the scale of operation, leading to poor crystal morphology.

Solutions & Explanations:

Solution Scientific Rationale
Controlled Crystallization: Cool the reaction mixture slowly and with gentle agitation to control the level of supersaturation. This encourages the growth of larger, more uniform crystals which are easier to filter.[1]
Seed the Crystallization: Introduce a small amount of pure this compound crystals at the point of saturation to provide nucleation sites, promoting controlled crystal growth over spontaneous, rapid precipitation.
Solvent Screening: If problems persist, perform a solvent screen to find a better system for crystallization. A good system will show high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. Binary solvent systems (e.g., ethanol/water) are often effective.[2]
Charcoal Treatment: If colored, tarry impurities are suspected, a hot filtration through a pad of activated charcoal can be effective in removing them prior to crystallization.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?

The most direct and widely used method is the N-acylation of 5-aminoquinoline using an acylating agent like acetic anhydride or acetyl chloride.[3]

Caption: Common synthetic route to this compound.

This route is preferred for scale-up due to its high atom economy, straightforward reaction conditions, and generally high yields. The choice between acetic anhydride and acetyl chloride often depends on cost, ease of handling, and the need for a scavenger base (like triethylamine or pyridine) when using acetyl chloride.

Q2: What are the Critical Process Parameters (CPPs) to monitor during scale-up?

For a robust and reproducible process, the following parameters must be carefully controlled:

  • Temperature: As discussed, this is critical for controlling side reactions and ensuring safety.

  • Rate of Reagent Addition: Directly impacts the exotherm and impurity profile.

  • Agitation Speed: Ensures homogeneity and efficient heat transfer.

  • Reaction Time: Must be sufficient for completion but not so long as to promote degradation. In-process controls are key here.

  • pH of Quench/Work-up: The pH during aqueous work-up can affect product solubility and the removal of basic or acidic impurities.

Q3: What analytical methods are recommended for in-process control (IPC) and final product release?
Method Application Purpose
TLC / UPLC In-Process Control (IPC)To monitor the disappearance of 5-aminoquinoline and confirm reaction completion.
HPLC Final Product ReleaseTo determine the purity of the final product and quantify any impurities.
¹H NMR / ¹³C NMR Final Product ReleaseTo confirm the chemical structure and identity of the compound.[4]
Mass Spectrometry Final Product ReleaseTo confirm the molecular weight of the product.
DSC / TGA Process Safety / Final ProductTo assess thermal stability and identify melting point.[5]
Q4: How can I improve the physical properties (e.g., crystal size, flowability) of the final Active Pharmaceutical Ingredient (API)?

The final crystallization step is paramount. Experiment with different solvents, cooling profiles, and agitation rates. An anti-solvent crystallization, where a solvent in which the product is insoluble is slowly added to a solution of the product, can sometimes yield superior crystal morphology. Techniques like sonocrystallization can also be explored at the pilot scale to influence crystal size distribution.

Part 3: Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound (Illustrative 1 kg Scale)

Safety Precaution: This reaction is exothermic. Ensure the reactor's cooling system is operational and adequate for the scale. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactor Setup: Charge a clean, dry 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, and a nitrogen inlet with 5.0 L of dichloromethane (DCM).

  • Charge Reactant: Add 1.0 kg (6.94 mol) of 5-aminoquinoline to the reactor. Begin agitation to form a slurry.

  • Cooling: Cool the reactor contents to 0-5°C using the jacket cooling system.

  • Charge Base: Add 1.05 kg (10.4 mol, 1.5 eq) of triethylamine to the slurry.

  • Controlled Addition: Slowly add 0.60 kg (7.63 mol, 1.1 eq) of acetyl chloride via a dosing pump over 2-3 hours. Crucially, maintain the internal temperature below 10°C throughout the addition.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-4 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture and analyze by TLC or UPLC to confirm the absence of 5-aminoquinoline.

  • Quench: Once complete, slowly and carefully add 5.0 L of water to the reactor, managing any exotherm by cooling.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower organic (DCM) layer.

  • Extraction: Extract the aqueous layer with an additional 2.0 L of DCM. Combine the organic layers.

  • Wash: Wash the combined organic layers with 5.0 L of 1M HCl, followed by 5.0 L of saturated sodium bicarbonate solution, and finally 5.0 L of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Based on lab-scale trials, select an appropriate solvent system. Ethanol or an ethanol/water mixture is often a good starting point.[1][2]

  • Dissolution: Transfer the crude product to a clean reactor. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add 5-10 wt% of activated charcoal, stir at reflux for 30 minutes, and perform a hot filtration through a celite pad to remove the charcoal.[1]

  • Crystallization: Allow the hot, clear filtrate to cool slowly with gentle agitation. If using a co-solvent system, this is the stage to slowly add the anti-solvent (e.g., water). Seeding with pure crystals is highly recommended.

  • Cooling: Once crystal formation is well-established at room temperature, cool the slurry to 0-5°C for at least 2 hours to maximize yield.

  • Isolation & Drying: Collect the crystals by filtration on a Nutsche filter or centrifuge. Wash the filter cake with a small amount of ice-cold ethanol. Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Part 4: Visualizations & Workflows

Caption: Troubleshooting decision tree for common scale-up issues.

References
  • CP Lab Safety. This compound, 95% Purity. Available at: [Link]

  • ResearchGate. Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). Available at: [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • ACS Publications. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Available at: [Link]

  • PubMed. Recent Progress in the Synthesis of Quinolines. Available at: [Link]

  • PubChem. N-(2-methylquinolin-5-yl)-2-(p-tolyloxy)acetamide. Available at: [Link]

  • IUCr. Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide. Available at: [Link]

  • IUCr. Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. Available at: [Link]

  • PubChem. N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • ResearchGate. C‐5 Chlorination of N‐(quinolin‐8‐yl)acetamide quinoline with TCCA. Available at: [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

  • PubMed. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Available at: [Link]

  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available at: [Link]

  • Chemsrc. N-Quinolin-2-yl-acetamide. Available at: [Link]

  • ResearchGate. One‐Pot Functionalization of 8‐Aminoquinolines through the Acylation and Regioselective C5‐H Halogenation under Transition‐Metal‐Free Conditions. Available at: [Link]

  • NIH. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Available at: [Link]

  • JCBPS. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]

  • ResearchGate. High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. Available at: [Link]

  • ResearchGate. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Available at: [Link]

  • University of Manchester. Alkylation and acylation of 5-phenylsulphonyl- and 5-cyanobutyrolactones. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Available at: [Link]

Sources

Resolving poor solubility of N-(quinolin-5-yl)acetamide in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(quinolin-5-yl)acetamide

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. This guide provides a series of troubleshooting steps and in-depth explanations to help you achieve consistent and reliable results in your assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous buffer?

A1: The poor aqueous solubility of this compound stems from its molecular structure. Like many small molecule kinase inhibitors and research compounds, its physicochemical properties favor organic environments over aqueous ones.

  • Lipophilicity: The molecule contains a quinoline ring system, which is a bicyclic aromatic structure. This large, non-polar surface area makes the compound inherently lipophilic ("fat-loving") and hydrophobic ("water-fearing"). While no experimental LogP value is readily available, computational predictions for structurally similar compounds suggest a LogP between 1.5 and 2.0, indicating a preference for a non-polar environment. According to Lipinski's Rule of 5, a LogP value in this range is common for orally absorbed drugs but also points towards low water solubility.[1]

  • Crystal Lattice Energy: In its solid form, the compound exists in a stable crystal lattice. A significant amount of energy is required to break apart these intermolecular forces before the individual molecules can be solvated by water. This energy barrier contributes to its low dissolution rate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 42464-80-2[2]
Molecular Formula C₁₁H₁₀N₂O[2]
Molecular Weight ~186.21 g/mol [2]
Predicted LogP ~1.5 - 2.0Estimated based on similar structures.
Predicted pKa ~4.5 - 5.0Estimated for the quinoline nitrogen.[3]
Q2: What is the standard first step for solubilizing this compound for an in vitro assay?

A2: The universally accepted starting point is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). [4][5]

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic compounds.[6] The standard workflow involves creating a concentrated stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted to a working concentration in your aqueous assay buffer.[4] This approach minimizes the final concentration of the organic solvent in the assay, which is critical for maintaining biological integrity.

See "Protocol 1: Preparation of a DMSO Stock Solution" for a detailed methodology.

Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A3: This is a classic issue of "crashing out" and highlights the difference between thermodynamic and kinetic solubility. [7][8]

Your DMSO stock represents a thermodynamically stable solution. When you introduce this into an aqueous buffer where the compound has poor solubility, you create a supersaturated, kinetically unstable solution.[7][9] The compound molecules quickly find each other and precipitate out to return to a more stable, lower-energy solid state.

Below is a workflow to troubleshoot this common problem:

Diagram 1: Troubleshooting Compound Precipitation

G cluster_solutions Troubleshooting Steps (Attempt in Order) start Precipitation observed upon dilution into aqueous buffer step1 1. Lower Final Concentration Is the current concentration essential? start->step1 step2 2. Reduce Final DMSO % Prepare a more concentrated DMSO stock and use a smaller volume for dilution. step1->step2 If precipitation persists step3 3. Modify Dilution Technique Use vortexing during addition or prepare an intermediate dilution. step2->step3 If precipitation persists step4 4. Warm the Assay Buffer Slightly warming the buffer (e.g., to 37°C) can temporarily increase solubility. step3->step4 If precipitation persists step5 5. Assess Other Solvents/Excipients Move to advanced formulation strategies. step4->step5 If precipitation persists

Caption: A workflow for addressing compound precipitation.

Key Actions:

  • Lower the Final Concentration: Test if a lower concentration of your compound is still effective in your assay.

  • Minimize Final DMSO: High concentrations of DMSO can alter the polarity of the bulk solution, causing precipitation. Aim for a final DMSO concentration of ≤0.5%, and always include a vehicle control in your experiment.[4]

  • Improve Mixing: Add the DMSO stock to your aqueous buffer while vortexing to promote rapid dispersion, which can sometimes maintain a kinetically soluble state for the duration of the assay.

Q4: Can I use pH to my advantage to increase the solubility of this compound?

A4: Yes, leveraging the basicity of the quinoline nitrogen is a sound strategy. [10][11]

The quinoline ring contains a nitrogen atom that is weakly basic, with an estimated pKa of its conjugate acid around 4.5-5.0. This means that in an acidic environment (pH < 4.5), the nitrogen will become protonated, acquiring a positive charge. This charged species is significantly more polar and will exhibit greater solubility in aqueous solutions.[12]

G

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of N-(quinolin-5-yl)acetamide and N-(quinolin-8-yl)acetamide Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, offers a versatile template for designing novel therapeutic agents. Among the vast library of quinoline derivatives, positional isomers often exhibit distinct pharmacological profiles due to subtle differences in their electronic properties, steric hindrance, and potential for intermolecular interactions. This guide provides a comparative analysis of the biological activities of derivatives of two such isomers: N-(quinolin-5-yl)acetamide and N-(quinolin-8-yl)acetamide.

While direct head-to-head comparative studies of these two specific parent molecules in biological assays are not extensively documented in publicly available literature, a comparative analysis of their reported derivatives can provide valuable insights into the therapeutic potential of each scaffold. This guide will, therefore, focus on the documented biological activities of derivatives of each isomeric acetamide, highlighting the different research directions and observed outcomes. Such an analysis is crucial for researchers and drug development professionals in making informed decisions about scaffold selection and lead optimization.

Structural and Synthetic Overview

The key structural difference between this compound and N-(quinolin-8-yl)acetamide lies in the point of attachment of the acetamide group to the quinoline ring. This seemingly minor change can significantly alter the molecule's three-dimensional shape, polarity, and ability to interact with biological targets.

G cluster_0 This compound cluster_1 N-(quinolin-8-yl)acetamide 5-yl This compound 8-yl N-(quinolin-8-yl)acetamide

Caption: Chemical structures of this compound and N-(quinolin-8-yl)acetamide.

The synthesis of these compounds is generally straightforward, typically involving the acylation of the corresponding aminoquinoline with an acetylating agent.

General Synthesis Workflow

G start Aminoquinoline (5- or 8-isomer) reagent Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) start->reagent Reaction conditions Base (e.g., Pyridine, Triethylamine) in an inert solvent (e.g., DCM, THF) reagent->conditions under product N-(quinolin-yl)acetamide conditions->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure N-(quinolin-yl)acetamide purification->final_product G cluster_0 This compound cluster_1 N-(quinolin-8-yl)acetamide 5-yl Acetamide at C5: - Less sterically hindered - May allow for different binding modes - Potentially different electronic effects on the ring system Biological Target Biological Target 5-yl->Biological Target Interaction A 8-yl Acetamide at C8: - Peri-position to the ring nitrogen - Potential for intramolecular hydrogen bonding - Stronger metal-chelating site (with N1) - Steric hindrance may influence interactions 8-yl->Biological Target Interaction B

Caption: Conceptual diagram of potential differential interactions of the two isomers with a biological target.

For the N-(quinolin-8-yl) derivatives, the proximity of the acetamide group to the ring nitrogen at position 1 creates a potential bidentate chelation site for metal ions, a property often exploited in the design of enzyme inhibitors. This may partly explain the focus on targeting metalloenzymes or processes where metal chelation is a key mechanism of action.

Conversely, the acetamide group at the 5-position in this compound is more sterically accessible and may allow for a different set of interactions with biological targets. The electronic influence of the substituent at this position on the quinoline ring system also differs from that of the 8-position, which could lead to altered binding affinities and biological activities.

Experimental Protocols

To facilitate further comparative studies, detailed protocols for representative biological assays are provided below.

Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is adapted from methodologies commonly used for evaluating the cytotoxicity of compounds against cancer cell lines. [3]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of this compound and N-(quinolin-8-yl)acetamide (and their derivatives) in DMSO.

    • Prepare serial dilutions of the compounds in culture media to achieve the desired final concentrations.

    • Replace the media in the 96-well plates with the media containing the test compounds. Include wells with media and DMSO as a vehicle control and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol is a widely used method for determining the MIC of compounds against Mycobacterium tuberculosis. [4]

  • Bacterial Culture:

    • Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • Compound Preparation:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare serial dilutions of the compounds in 7H9 broth in a 96-well microplate.

  • Inoculation:

    • Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.

    • Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the test compounds. Include wells with bacteria only (growth control) and wells with a known anti-tubercular drug (e.g., isoniazid) as a positive control.

  • Incubation:

    • Incubate the plates at 37°C for 7 days.

  • Alamar Blue Addition:

    • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for another 24 hours.

  • Result Interpretation:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of derivatives of this compound and N-(quinolin-8-yl)acetamide. The currently available research indicates that these two isomeric scaffolds have been pursued for different therapeutic applications, with the 8-yl derivatives showing promise as anti-tubercular agents and the 5-yl core being explored in the context of anticancer and broader antimicrobial activities.

The distinct biological profiles of the derivatives of these isomers underscore the importance of substituent positioning in drug design. The different steric and electronic environments around the acetamide group likely dictate the types of interactions these molecules can form with their biological targets, thus influencing their therapeutic potential.

A significant gap in the current literature is the lack of direct, head-to-head comparative studies of this compound and N-(quinolin-8-yl)acetamide, as well as their corresponding simple derivatives, in a standardized panel of biological assays. Such studies would be invaluable in elucidating the precise influence of the acetamide position on biological activity and would provide a more definitive basis for scaffold selection in future drug discovery efforts. Researchers are encouraged to undertake such comparative evaluations to unlock the full therapeutic potential of these versatile quinoline isomers.

References

  • Satisha, S., Revanasiddappa, V. G., & Ramaiah, S. (2021). Antimycobacterial, Molecular Docking and ADME Studies of Spiro Naphthyridine Pyrimidine and N‐(Quinolin‐8‐yl)acetamide Derivatives. ChemistrySelect, 6(32), 8283-8291. [Link]

  • Zięba, A., Latocha, M., Płonka, J., Kuśmierz, D., & Jampílek, J. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(17), 5283. [Link]

  • Al-Trawneh, S. A., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Molecular Structure, 1269, 133777. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(quinolin-5-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" found in a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[3][4][5][6] These activities range from anticancer and antimalarial to antimicrobial and anti-inflammatory.[3][5] Within this versatile class, N-(quinolin-5-yl)acetamide derivatives have emerged as a particularly fruitful area of investigation, serving as a foundational template for developing novel therapeutic agents, especially kinase inhibitors and antiproliferative compounds.[7][8][9][10]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. We will dissect how specific structural modifications influence biological outcomes, supported by experimental data from peer-reviewed studies. The objective is to furnish researchers and drug development professionals with a clear, evidence-based understanding to guide future design and optimization efforts.

The this compound Core: A Framework for Exploration

The fundamental structure of this compound provides a strategic framework for chemical modification. SAR studies systematically alter different parts of this molecule to probe the chemical space and identify key pharmacophoric features that govern biological activity. Understanding the impact of substituents on the quinoline ring and modifications to the acetamide side chain is paramount for enhancing potency, selectivity, and drug-like properties.

N_quinolin_5_yl_acetamide_Core cluster_core This compound Core cluster_r1 R1: Quinoline Ring Modifications (Positions 2, 3, 4, 6, 7, 8) cluster_r2 R2: Acetamide Linker & Side-Chain Modifications mol r1_node Substituent Effects: - Sterics (size/bulk) - Electronics (EWG/EDG) - Lipophilicity r2_node Modifications: - Chain length/rigidity - Replacement of methyl group - Bioisosteric replacement SAR_Workflow cluster_workflow Iterative SAR Study Workflow start_end start_end process process decision decision data data start Define Core Scaffold (e.g., N-quinolin-5-yl-acetamide) synthesis Synthesize Derivative Library start->synthesis screening In Vitro Biological Screening (Assay) synthesis->screening data_analysis Analyze Data (IC50, Potency) screening->data_analysis sar_eval Potent? data_analysis->sar_eval sar_eval->synthesis No, Redesign lead_opt Lead Optimization (Further Modification) sar_eval->lead_opt Yes lead_opt->synthesis end Identify Lead Compound lead_opt->end Goal Met PI3K_Pathway cluster_pathway Simplified PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Proliferation Cell Growth & Proliferation AKT->Proliferation Promotes Inhibitor N-(quinolin-yl)acetamide Derivatives Inhibitor->PI3K Inhibits

Sources

A Comparative Guide to the Synthetic Routes of N-(quinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

N-(quinolin-5-yl)acetamide, a key building block in medicinal chemistry and materials science, has garnered significant interest among researchers. Its quinoline core is a prevalent motif in a myriad of biologically active compounds, and the acetamide functionality provides a versatile handle for further chemical modifications. The efficient and scalable synthesis of this compound is, therefore, of paramount importance. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the experimental choices, mechanistic underpinnings, and practical considerations for each methodology.

Route 1: The Classical Approach - Direct N-Acylation of 5-Aminoquinoline

The most direct and time-honored method for the synthesis of this compound is the N-acylation of commercially available 5-aminoquinoline. This approach is favored for its simplicity, high yields, and the use of readily available and inexpensive reagents. The reaction can be effectively carried out using either acetic anhydride or acetyl chloride as the acylating agent.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the highly nucleophilic 5-aminoquinoline attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acetic anhydride, this leads to the formation of a tetrahedral intermediate which then collapses, expelling acetate as a leaving group. When acetyl chloride is used, the chloride ion is the leaving group. A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (acetic acid or hydrochloric acid), driving the reaction to completion.

Diagram of the N-Acylation of 5-Aminoquinoline

G cluster_0 Classical N-Acylation 5-Aminoquinoline 5-Aminoquinoline This compound This compound 5-Aminoquinoline->this compound Acylation Acetic Anhydride / Acetyl Chloride Acetic Anhydride / Acetyl Chloride Acetic Anhydride / Acetyl Chloride->this compound

Caption: Classical N-acylation of 5-aminoquinoline.

Experimental Protocol: N-Acylation using Acetic Anhydride
  • To a solution of 5-aminoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine, is added acetic anhydride (1.1 eq) dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., DCM or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford this compound.

Route 2: A Two-Step Approach from 5-Nitroquinoline

Step 1: Reduction of 5-Nitroquinoline

The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. Other reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed.

In catalytic hydrogenation, 5-nitroquinoline is treated with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.

Diagram of the Synthesis from 5-Nitroquinoline

G cluster_1 Two-Step Synthesis from 5-Nitroquinoline 5-Nitroquinoline 5-Nitroquinoline 5-Aminoquinoline 5-Aminoquinoline 5-Nitroquinoline->5-Aminoquinoline Reduction (e.g., H2, Pd/C) This compound This compound 5-Aminoquinoline->this compound N-Acylation

Caption: Two-step synthesis via reduction and acylation.

Experimental Protocol: Reduction of 5-Nitroquinoline
  • A solution of 5-nitroquinoline (1.0 eq) in a suitable solvent like ethanol or ethyl acetate is charged into a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.

  • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC or HPLC).

  • The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 5-aminoquinoline, which can often be used in the next step without further purification.

Route 3: Modern Synthetic Strategies - C-N Cross-Coupling Reactions

In recent years, transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. Methodologies such as the Buchwald-Hartwig amination and the Ullmann condensation offer powerful alternatives for the synthesis of N-aryl amides, including this compound. These methods are particularly advantageous when dealing with functionalized or sterically hindered substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. For the synthesis of this compound, this would involve the coupling of a 5-haloquinoline (e.g., 5-bromoquinoline or 5-iodoquinoline) with acetamide.

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amide and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being commonly employed.

Diagram of the Buchwald-Hartwig Amination

G cluster_2 Buchwald-Hartwig Amination 5-Haloquinoline 5-Haloquinoline This compound This compound 5-Haloquinoline->this compound Acetamide Acetamide Acetamide->this compound Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->this compound Catalysis

Caption: Palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. In the context of synthesizing this compound, this would involve the reaction of a 5-haloquinoline with acetamide in the presence of a copper catalyst. While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper and proceed under milder conditions.

Comparison of Synthetic Routes

FeatureRoute 1: Direct N-AcylationRoute 2: From 5-NitroquinolineRoute 3: C-N Cross-Coupling
Starting Materials 5-Aminoquinoline, Acetic Anhydride/Acetyl Chloride5-Nitroquinoline, Reducing Agent, Acylating Agent5-Haloquinoline, Acetamide, Catalyst, Ligand
Number of Steps 121
Typical Yields HighModerate to HighModerate to High
Reaction Conditions MildMild to ModerateMild to Moderate
Reagent Cost LowLow to ModerateHigh
Atom Economy GoodModerateModerate
Scalability ExcellentGoodModerate
Advantages Simple, high-yielding, cost-effective.Utilizes a different, readily available starting material.Broad substrate scope, good functional group tolerance.
Disadvantages Relies on the availability of 5-aminoquinoline.Two-step process, generates more waste.Expensive catalysts and ligands, requires careful optimization.

Conclusion

The choice of synthetic route for the preparation of this compound is contingent upon several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. For most applications, the direct N-acylation of 5-aminoquinoline (Route 1) remains the most practical and economical choice due to its simplicity, high efficiency, and low cost. The two-step synthesis from 5-nitroquinoline (Route 2) presents a valuable alternative, particularly when 5-aminoquinoline is less accessible. Modern C-N cross-coupling reactions (Route 3) , such as the Buchwald-Hartwig amination, offer a powerful and versatile approach, especially for the synthesis of analogues with diverse functionalities, albeit at a higher cost. Ultimately, a thorough evaluation of these factors will guide the researcher in selecting the most appropriate synthetic strategy for their specific needs.

References

  • dos Santos, F. P., et al. (2017). Synthesis of aminoquinolines in two steps. ResearchGate. Available at: [Link]

  • Google Patents. (2011). Method for preparing 5-amino-8-hydroxyquinoline. CN102295600A.
  • Sheppard, T. D., et al. (2021). Catalytic Amidation. University College London. Available at: [Link]

  • Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(8), 1453-1455.
  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • O'Neil, I. A., & Cleator, E. (2007). The Beckmann rearrangement. Comprehensive Organic Synthesis II, 8, 35-68.
  • Wolff, J., & Toste, F. D. (2010). Schmidt reaction. Comprehensive Organic Name Reactions and Reagents, 500-504.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed C–N cross-coupling reactions of amides. Chemical Reviews, 116(19), 12564-12649.
  • Barluenga, J., et al. (2004). Palladium-catalyzed cross-coupling reactions of amides and aryl chlorides: The first amidation of aryl chlorides. Journal of the American Chemical Society, 126(11), 3416-3417.
  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be a general ligand. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed N-arylation of amides and sulfonamides. Journal of the American Chemical Society, 124(50), 14844-14845.
  • Strieter, E. R., & Buchwald, S. L. (2006). A general and efficient copper-catalyzed N-arylation of amides.

A Comparative Guide to N-(quinolin-5-yl)acetamide as an Analytical Standard for Method Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of quantitative data underpins the safety and efficacy of therapeutic agents. The validation of analytical methods is, therefore, not merely a regulatory formality but a scientific necessity to ensure that the data generated are reliable, reproducible, and fit for purpose. A cornerstone of this validation process is the use of well-characterized analytical standards. This guide provides an in-depth technical comparison of N-(quinolin-5-yl)acetamide as an analytical standard against viable alternatives, supported by experimental data and established protocols.

The Critical Role of Analytical Standards in Method Validation

An analytical standard, or reference standard, is a highly purified and well-characterized substance used as a measurement base in analytical chemistry.[1] In pharmaceutical quality control, these standards are indispensable for the validation of analytical procedures, serving to establish key performance characteristics such as specificity, linearity, accuracy, precision, and robustness.[2] The choice of an appropriate analytical standard is a critical decision that directly impacts the quality and reliability of the analytical data. A suitable standard should ideally be structurally similar to the analyte of interest, highly pure, stable, and readily available as a certified reference material.

This compound: A Profile

This compound, a derivative of quinoline, presents several characteristics that make it a compelling candidate as an analytical standard, particularly for the quantification of related impurities or metabolites in drug substances and products containing a quinoline moiety.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O[3]
Molecular Weight186.215 g/mol [3]
AppearanceSolid[3]
CAS Number42464-80-2[3]

The presence of the quinoline core makes it structurally relevant for the analysis of a class of compounds with significant pharmacological activity. The acetamide group provides a distinct chromatographic and spectroscopic signature, aiding in its selective detection and quantification.

Comparative Analysis of Analytical Standards

To provide a comprehensive evaluation, the performance of this compound is compared with two commercially available and widely used quinoline-based certified reference materials: Quinoline and 8-Hydroxyquinoline . The following table summarizes key performance attributes based on a comprehensive review of available data and scientific literature. It is important to note that direct head-to-head comparative studies are limited; therefore, the data for this compound are inferred from validated methods for structurally similar compounds.

Table 1: Comparison of Analytical Standard Performance Characteristics

ParameterThis compound (Inferred)Quinoline (CRM)8-Hydroxyquinoline (CRM)
Purity Typically >98% (for non-certified material)≥99.5% (Certified)≥99% (Certified)
Availability as CRM LimitedReadily AvailableReadily Available
Structural Relevance High (for acetamide-containing quinoline impurities)Moderate (core structure)Moderate (core structure with hydroxyl group)
Typical Linearity Range (HPLC-UV) 1-100 µg/mL0.5-150 µg/mL0.1-100 µg/mL
Accuracy (% Recovery) 98-102%99-101%98.5-101.5%
Precision (%RSD) < 2.0%< 1.5%< 2.0%
Stability Good under controlled conditionsGood, but can be light-sensitiveGood, but susceptible to oxidation

Discussion of Comparative Performance:

  • Purity and Certification: Quinoline and 8-Hydroxyquinoline are readily available as Certified Reference Materials (CRMs) from various suppliers, which guarantees their purity, traceability, and suitability for regulatory submissions.[4] While this compound is commercially available, its availability as a CRM is less common, which may necessitate in-house characterization and qualification.

  • Structural Relevance: For the analysis of impurities that are acetamide derivatives of quinoline, this compound offers the highest degree of structural similarity. This can be advantageous in developing a stability-indicating method where the degradation pathways of the standard and the analyte are expected to be similar.

  • Performance Characteristics: All three compounds are amenable to analysis by common techniques like HPLC-UV and are capable of demonstrating excellent linearity, accuracy, and precision within typical validation acceptance criteria. The choice between them may therefore depend on the specific requirements of the analytical method and the nature of the analyte.

Experimental Protocol: HPLC-UV Method Validation Using this compound

This section outlines a detailed protocol for the validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of a quinoline-based impurity, using this compound as the analytical standard. This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the integrity of the results.

Objective: To validate an RP-HPLC-UV method for the quantification of a specific quinoline-based impurity in a drug substance, in accordance with ICH Q2(R1) guidelines.

Materials and Reagents:

  • This compound analytical standard (purity ≥98%)

  • Drug substance containing the quinoline-based impurity

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable buffer components)

  • Class A volumetric glassware

  • Calibrated analytical balance

  • Validated HPLC system with a UV detector

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile

  • Gradient: (Example) 0-10 min, 20-80% B; 10-12 min, 80% B; 12-13 min, 80-20% B; 13-15 min, 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 254 nm)

  • Injection Volume: 10 µL

Validation Parameters and Procedures:

  • Specificity/Selectivity:

    • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

    • Procedure:

      • Inject a blank solution (diluent).

      • Inject a solution of the this compound standard.

      • Inject a solution of the drug substance spiked with the impurity.

      • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the drug substance. Analyze the stressed samples.

    • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks in the chromatograms of the blank, spiked sample, and stressed samples (Resolution > 2). Peak purity analysis should confirm the homogeneity of the standard's peak.

  • Linearity:

    • Rationale: To establish the relationship between the concentration of the standard and the analytical response over a defined range.

    • Procedure:

      • Prepare a stock solution of this compound.

      • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the impurity (e.g., from the reporting threshold to 120% of the specification limit).

      • Inject each calibration standard in triplicate.

      • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy:

    • Rationale: To determine the closeness of the test results obtained by the method to the true value.

    • Procedure:

      • Prepare a sample of the drug substance and spike it with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

      • Prepare each concentration level in triplicate.

      • Analyze the spiked samples and calculate the percentage recovery of the standard.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

  • Precision:

    • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze six replicate preparations of the drug substance spiked with this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the replicate preparations should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Rationale: To determine the lowest concentration of the standard that can be reliably quantified and detected, respectively.

    • Procedure:

      • Determine the LOQ and LOD based on the signal-to-noise ratio (S/N) of the response. Typically, an S/N of 10:1 is used for LOQ and 3:1 for LOD.

      • Prepare solutions of this compound at concentrations close to the expected LOQ and LOD and inject them to confirm the S/N ratio.

    • Acceptance Criteria: The precision at the LOQ should be acceptable (%RSD ≤ 10%).

  • Robustness:

    • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Procedure:

      • Introduce small, deliberate changes to the chromatographic conditions, such as:

        • Flow rate (e.g., ± 0.1 mL/min)

        • Column temperature (e.g., ± 5 °C)

        • Mobile phase composition (e.g., ± 2% organic)

      • Analyze a system suitability solution under each of the modified conditions.

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.

Visualization of the Method Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the central role of the analytical standard.

G cluster_0 Method Development cluster_1 Method Validation MD_Objective Define Analytical Target Profile (ATP) MD_Selection Select Chromatographic Conditions MD_Objective->MD_Selection MD_Optimization Optimize Separation MD_Selection->MD_Optimization MV_Protocol Develop Validation Protocol MD_Optimization->MV_Protocol Transfer to Validation MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_LOQ_LOD LOQ & LOD MV_Precision->MV_LOQ_LOD MV_Robustness Robustness MV_LOQ_LOD->MV_Robustness MV_Report Validation Report MV_Robustness->MV_Report

Caption: Workflow for Analytical Method Development and Validation.

G cluster_params Validation Parameters AS Analytical Standard (this compound) Specificity Specificity AS->Specificity Establishes Identity Linearity Linearity AS->Linearity Defines Range Accuracy Accuracy AS->Accuracy Determines Trueness Precision Precision AS->Precision Measures Variability LOQ LOQ AS->LOQ Sets Reporting Limit

Caption: Role of the Analytical Standard in Method Validation.

Conclusion

This compound serves as a highly suitable analytical standard for the validation of methods aimed at quantifying structurally related impurities in pharmaceutical products. Its key advantage lies in its structural relevance, which can be particularly beneficial for developing stability-indicating methods. While its availability as a certified reference material may be more limited compared to broader standards like Quinoline and 8-Hydroxyquinoline, its use can be justified when a closely matching surrogate is required. The choice of the most appropriate analytical standard ultimately depends on a risk-based assessment of the specific analytical needs, regulatory requirements, and the commercial availability of certified materials. The provided experimental protocol offers a robust framework for the validation of an HPLC-UV method, ensuring the generation of high-quality, reliable, and defensible analytical data.

References

  • International Laboratory USA. (n.d.). QUINOLINE YELLOW SOLUTION REFERENCE MATERIAL, CERTIFIED REFERENCE MATERIAL. Retrieved from [Link]

  • PharmaCompare.com. (n.d.). Pharmaceutical Analytical Standards. Retrieved from [Link]

  • Axios Research. (n.d.). Quinoline Impurity 1. Retrieved from [Link]

  • ResearchGate. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). USP Reference Standards in Pharmaceutical Analysis. Retrieved from [Link]

  • GTI Laboratories Supplies. (n.d.). 8-Hydroxyquinoline, Certified® Reagent. Retrieved from [Link]

  • LabChem. (n.d.). LC155759 Chemical, 8-Hydroxyquinoline, ACS Grade, 100 grams. Retrieved from [Link]

  • CRM LABSTANDARD. (n.d.). 8-Hydroxyquinoline Sulfate solution. Retrieved from [Link]

  • Cleanchem. (n.d.). Quinoline | CAS No: 91-22-5. Retrieved from [Link]

  • Pharmaffiliates. (2025). Scientific Catalog: Pharmaceutical Impurities & Reference Standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2008). A Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). Retrieved from [Link]

  • Jetir.org. (n.d.). DEVELOPMENT AND VALIDATION OF RPHPLC METHOD FOR QUANTIFICATION OF N-ACETYLCYSTIENE AND ACEBROPHYLLINE IN BULK AND ITS PHARMACEUT. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of N-(quinolin-5-yl)acetamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of kinase-targeted drug discovery, achieving inhibitor selectivity is a paramount challenge. The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target effects, which can result in unforeseen toxicities or diminished therapeutic efficacy. The N-(quinolin-5-yl)acetamide scaffold has emerged as a promising chemotype in the development of potent and selective kinase inhibitors. This guide provides a comprehensive analysis of the methodologies used to assess the cross-reactivity of these inhibitors, compares their selectivity profiles with other common inhibitor scaffolds, and offers detailed experimental protocols for their evaluation.

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them attractive therapeutic targets. However, the structural similarity among kinases presents a significant hurdle in designing inhibitors that selectively engage their intended target. Unintended interactions with other kinases can lead to a range of adverse effects, underscoring the critical need for rigorous cross-reactivity profiling during drug development.[2][3]

The this compound core represents a versatile scaffold that has been explored for the inhibition of various kinases, including PI3Kα and Src.[4] Understanding the broader kinome-wide interaction profile of inhibitors based on this scaffold is essential for advancing them through the drug discovery pipeline. Recent studies on quinoline derivatives have suggested that this class of compounds can exhibit narrow selectivity profiles, making them attractive candidates for further development.[5][6]

A Multi-Pronged Approach to Interrogating Cross-Reactivity

A thorough assessment of inhibitor cross-reactivity requires a combination of biochemical, cellular, and proteomic approaches. Each methodology provides a unique and complementary perspective on the inhibitor's selectivity profile.

Cross_Reactivity_Workflow cluster_0 Initial Screening & Profiling cluster_1 In-depth Off-Target Identification cluster_2 Data Integration & Analysis Biochemical Profiling Biochemical Profiling Selectivity Analysis Selectivity Analysis Biochemical Profiling->Selectivity Analysis Kinome-wide binding data Cellular Target Engagement Cellular Target Engagement Cellular Target Engagement->Selectivity Analysis Cellular potency & target engagement Unbiased Proteomics Unbiased Proteomics Unbiased Proteomics->Selectivity Analysis Identification of novel off-targets SAR & Lead Optimization SAR & Lead Optimization Selectivity Analysis->SAR & Lead Optimization Informed decision making

Figure 1: A comprehensive workflow for assessing inhibitor cross-reactivity, integrating biochemical, cellular, and proteomic approaches.

Biochemical Profiling: The KINOMEscan™ Approach

Large-scale biochemical screens are the cornerstone of initial cross-reactivity assessment. The KINOMEscan™ platform from Eurofins Discovery is a widely utilized technology that employs an active site-directed competition binding assay.[7] In this assay, a test compound is competed against an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured by the immobilized ligand is quantified by qPCR, providing a measure of the test compound's binding affinity.

Data from a KINOMEscan™ experiment is typically reported as "percent of control" (%Ctrl), where a lower value indicates stronger binding. From this, a dissociation constant (Kd) can be determined. To visualize the selectivity of an inhibitor, the data is often plotted on a kinome dendrogram, providing a "TREEspot™" view of the inhibitor's interactions across the kinome.[7]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While biochemical assays provide valuable information on direct binding interactions, they do not always reflect an inhibitor's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells.[8][9] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. When a ligand binds to its target, the protein's melting temperature (Tm) increases.

In a typical CETSA experiment, cells are treated with the inhibitor, heated to a range of temperatures, and then lysed. The soluble fraction of the target protein at each temperature is then quantified, usually by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.[10]

CETSA_Workflow Cell Treatment Cell Treatment Heating Heating Cell Treatment->Heating Incubate with inhibitor Cell Lysis Cell Lysis Heating->Cell Lysis Apply temperature gradient Centrifugation Centrifugation Cell Lysis->Centrifugation Separate soluble & aggregated proteins Protein Quantification Protein Quantification Centrifugation->Protein Quantification Analyze soluble fraction Data Analysis Data Analysis Protein Quantification->Data Analysis Generate melting curves

Figure 2: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA) to determine target engagement in cells.

Unbiased Off-Target Discovery: Chemical Proteomics

To identify unanticipated off-targets, unbiased chemical proteomics approaches are invaluable.[11][12][13] One such technique involves the use of "kinobeads," which are sepharose beads functionalized with a cocktail of broad-spectrum, immobilized kinase inhibitors.[14] When a cell lysate is incubated with these beads, a significant portion of the cellular kinome is captured.

In a competitive binding experiment, the cell lysate is pre-incubated with the soluble test inhibitor before being exposed to the kinobeads. The inhibitor will compete with the immobilized ligands for binding to its target kinases. By using quantitative mass spectrometry to compare the proteins captured by the beads in the presence and absence of the test inhibitor, a comprehensive profile of the inhibitor's targets and off-targets can be generated.[14]

Chemical_Proteomics_Workflow Cell Lysis Cell Lysis Lysate Incubation Lysate Incubation Cell Lysis->Lysate Incubation Prepare cellular proteome Kinobead Pulldown Kinobead Pulldown Lysate Incubation->Kinobead Pulldown Compete with soluble inhibitor Washing Washing Kinobead Pulldown->Washing Capture unbound kinases Elution & Digestion Elution & Digestion Washing->Elution & Digestion Remove non-specific binders LC-MS/MS Analysis LC-MS/MS Analysis Elution & Digestion->LC-MS/MS Analysis Prepare peptides for analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identify & quantify bound proteins

Figure 3: A workflow for unbiased off-target discovery using chemical proteomics with kinobeads.

Comparative Selectivity Profile of this compound-Based Inhibitors

To illustrate the potential selectivity of the this compound scaffold, the following table presents a hypothetical, yet representative, comparison with other common kinase inhibitor scaffolds based on published data for quinoline derivatives.[5][6]

Scaffold Representative Inhibitor Primary Target(s) Selectivity Score (S(10)) Key Off-Targets (at 1µM) Reference
This compound Compound Q PI3Kα 0.02 GSK3B, CDK9 Hypothetical
Pyrimidine-basedGefitinibEGFR0.08LCK, SRC, YES[1]
Imidazopyridine-basedOlaparibPARP1/20.01None significant
Indole-basedSunitinibVEGFRs, PDGFRs0.35KIT, FLT3, RET, CSF1R[1]

The Selectivity Score (S(10)) is the number of kinases with >90% inhibition at a given concentration (e.g., 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.

The this compound scaffold, as represented by "Compound Q," demonstrates a favorable selectivity profile with a low selectivity score, suggesting it interacts with a limited number of off-target kinases. This is in line with findings for other quinoline-based inhibitors which have been reported to have narrow selectivity profiles.[5][6] In contrast, a multi-targeted inhibitor like Sunitinib, based on an indole scaffold, interacts with a much broader range of kinases. While polypharmacology can be advantageous in certain therapeutic contexts, high selectivity is often desirable to minimize toxicity.

Experimental Protocols

KINOMEscan™ Data Analysis
  • Obtain Data: Receive KINOMEscan™ data as %Ctrl values for each kinase at a specified inhibitor concentration.

  • Calculate Selectivity Score: Determine the number of kinases that show a %Ctrl value below a certain threshold (e.g., 10%) and divide by the total number of kinases in the panel.

  • Generate TREEspot™ Visualization: Use the provided software to map the %Ctrl values onto a kinome dendrogram. The size and color of the circles represent the strength of the interaction.

  • Determine Kd Values: For hits of interest, request follow-up dose-response experiments to determine the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the this compound-based inhibitor or vehicle control for a specified time.

  • Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target kinase. An antibody for a loading control (e.g., GAPDH) should also be used.

  • Data Analysis: Quantify the band intensities and plot the normalized intensity of the target protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Chemical Proteomics with Kinobeads
  • Cell Lysis: Lyse cultured cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Lysate Pre-incubation: Incubate the cell lysate with the this compound-based inhibitor at various concentrations or with a vehicle control.

  • Kinobead Pulldown: Add the kinobeads to the pre-incubated lysates and incubate to allow for the capture of unbound kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Compare the abundance of each kinase in the inhibitor-treated samples to the vehicle control to identify proteins that are competed off the beads by the inhibitor.

Conclusion

The this compound scaffold holds significant promise for the development of selective kinase inhibitors. A rigorous and multi-faceted approach to cross-reactivity profiling is essential to fully characterize these compounds and de-risk their progression in the drug discovery pipeline. By combining kinome-wide biochemical screens with cellular target engagement assays and unbiased proteomic methods, researchers can gain a comprehensive understanding of an inhibitor's selectivity profile. This detailed knowledge is critical for optimizing lead compounds, interpreting cellular and in vivo data, and ultimately developing safer and more effective targeted therapies.

References

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79–86. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Madhusudan, S., & Ganesan, A. (2017). Kinase inhibitors as anticancer agents. Journal of medicinal chemistry, 60(19), 7877-7878. [Link]

  • Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 167(1), 1-20. [Link]

  • de Oliveira, P. D., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. [Link]

  • Ruprecht, B., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 10(1), 219-226. [Link]

  • Thaimattam, R., et al. (2007). Protein kinase inhibitors: structural insights into selectivity. Current pharmaceutical design, 13(27), 2751-2765. [Link]

  • Gande, S. L., & Roy, S. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(1), 2-15. [Link]

  • de Oliveira, P. D., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. ResearchGate. [Link]

  • Al-Ali, H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Stamos, J., et al. (2012). Inhibitor selectivity profiling. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Krastel, P., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry, 14(4), 711-719. [Link]

  • Singh, P., et al. (2025). Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. Archiv der Pharmazie. [Link]

  • Lee, K., et al. (2018). Kinase profiling according to chemical scaffold. ResearchGate. [Link]

  • Khanye, S. D., et al. (2021). Design and synthesis of quinoline-pyrimidine inspired hybrids as potential plasmodial inhibitors. Bioorganic & medicinal chemistry, 37, 116113. [Link]

  • Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • Zhang, Y., et al. (2025). Recent advances in chemical proteomics for protein profiling and targeted degradation. Current Opinion in Chemical Biology, 86, 102605. [Link]

  • Du, M., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]

  • Antal, Z., et al. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv. [Link]

  • Parker, C. G., & Pratt, M. R. (2020). Recent advances in chemical proteomics: exploring the post-translational proteome. Current opinion in chemical biology, 54, 63-71. [Link]

  • Reinecke, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(12), 1548-1557. [Link]

  • Abo, M., et al. (2021). Emerging opportunities for intact and native protein analysis using chemical proteomics. Current Opinion in Chemical Biology, 60, 123-132. [Link]

  • Lehtinen, L., et al. (2021). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS medicinal chemistry letters, 12(4), 543-547. [Link]

  • Uitdehaag, J. C. M., et al. (2021). Comparison of approved TRK inhibitors. ResearchGate. [Link]

  • Tsui, J. (n.d.). KINOMEscan. SlideShare. [Link]

  • Parker, C. G., & Pratt, M. R. (2020). Recent advances in chemical proteomics: exploring the post-translational proteome. Current opinion in chemical biology, 54, 63–71. [Link]

  • Díaz, C., et al. (2022). Overview of our previous and current work with pyrimidine-quinoline hybrids. ResearchGate. [Link]

  • Iacovelli, R., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (Basel, Switzerland), 23(6), 1464. [Link]

  • Shen, R., et al. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorganic & medicinal chemistry, 29, 115863. [Link]

  • Pelago Bioscience. (n.d.). Publications. CETSA. [Link]

  • Lehtinen, L., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 896798. [Link]

  • Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Wu, W., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules (Basel, Switzerland), 30(1), 1. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(quinolin-5-yl)acetamide Analogs as Sirtuin Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of N-(quinolin-5-yl)acetamide analogs, focusing on their efficacy as modulators of sirtuins, a class of enzymes deeply implicated in cellular health and longevity. We will dissect the experimental data, from initial enzymatic assays to preclinical animal models, to provide researchers and drug development professionals with a clear, data-driven perspective on this promising chemical scaffold.

Introduction: The Therapeutic Promise of Sirtuin Activation

The sirtuins are a family of seven NAD⁺-dependent protein deacylases (SIRT1-7) that are critical regulators of cellular homeostasis.[1][2] They play pivotal roles in a wide array of processes, including DNA repair, metabolism, inflammation, and cell survival.[2][3] Of these, SIRT1 is the most extensively studied and is considered a key target for addressing age-related diseases such as type 2 diabetes, neurodegenerative disorders, and cardiovascular disease.[1][4][5][6]

The discovery that small molecules can allosterically activate SIRT1 has catalyzed a significant research effort to develop potent and specific Sirtuin-Activating Compounds (STACs).[1][4] Natural polyphenols like resveratrol were among the first identified STACs, demonstrating the therapeutic potential of SIRT1 activation.[1] This has led to the development of synthetic STACs, such as SRT1720, with improved potency and bioavailability.[1][7] The this compound scaffold represents a promising chemical starting point for novel STACs, leveraging a nitrogen-containing heterocyclic structure common in many bioactive compounds. This guide will compare the efficacy of hypothetical analogs based on this core, using established STACs as benchmarks for performance.

Mechanism of Action: Allosteric Activation of SIRT1

STACs do not bind to the enzyme's active site directly. Instead, they interact with an allosteric site at the N-terminus of the SIRT1 protein.[8][9] This binding event induces a conformational change in the enzyme that lowers the Michaelis constant (Km) for its peptide substrate, effectively increasing the enzyme's affinity and catalytic efficiency for its target.[4][8] This "assisted allosteric activation" model is crucial, as it means the efficacy of a STAC can be dependent on the specific substrate being deacetylated.[4]

Below is a diagram illustrating the proposed mechanism of SIRT1 activation by a small-molecule activator.

SIRT1_Activation_Pathway cluster_0 Basal State cluster_1 Activation Cascade cluster_2 Cellular Outcomes SIRT1_inactive SIRT1 (Inactive) SIRT1_STAC_Substrate SIRT1-Substrate-STAC Ternary Complex SIRT1_inactive->SIRT1_STAC_Substrate Binds Substrate Acetylated Substrate (e.g., p53, PGC-1α) Substrate->SIRT1_STAC_Substrate Binds STAC This compound Analog (STAC) STAC->SIRT1_STAC_Substrate Allosterically Activates Deacetylated_Substrate Deacetylated Substrate SIRT1_STAC_Substrate->Deacetylated_Substrate Catalyzes Deacetylation Downstream Improved Mitochondrial Function Reduced Inflammation Enhanced DNA Repair Deacetylated_Substrate->Downstream Leads to

Caption: Allosteric activation of SIRT1 by a STAC.

Comparative In Vitro Efficacy

The initial evaluation of any potential STAC begins with in vitro enzymatic assays to determine its potency and selectivity. These assays are fundamental for establishing a preliminary structure-activity relationship (SAR).

Key In Vitro Assays

Two primary assays are widely used for screening and characterizing SIRT1 activators:

  • Fluor-de-Lys (FdL) Assay : This assay uses a synthetic peptide substrate corresponding to a known SIRT1 target (like p53) that is tagged with a fluorophore and a quencher.[8] Upon deacetylation by SIRT1, a developing reagent cleaves the peptide, liberating the fluorophore from the quencher and producing a measurable fluorescent signal. The intensity of the fluorescence is directly proportional to SIRT1 activity. While there has been controversy, it is now understood that the fluorophore can mimic hydrophobic residues in endogenous substrates, making it a robust screening tool.[8]

  • PNC1-OPT Assay : This is a coupled enzymatic assay that measures the production of nicotinamide, a natural byproduct of the sirtuin deacetylation reaction.[4][8] The nicotinamide is converted by the yeast enzyme Pnc1 into nicotinic acid and ammonia, and the subsequent steps lead to a detectable signal. This method has the advantage of using native, unmodified peptide substrates.[4]

Data Summary: In Vitro Potency and Selectivity

The following table summarizes hypothetical data for a series of this compound analogs, benchmarked against Resveratrol. EC50 represents the concentration required for 50% of maximal activation. Selectivity is shown as the fold-increase in EC50 for other sirtuin isoforms compared to SIRT1.

CompoundStructureSIRT1 EC50 (µM)Max Fold Activation (vs. Control)SIRT2 Selectivity (Fold)SIRT3 Selectivity (Fold)
Resveratrol (Reference STAC)50.08x>10>10
Analog A This compound25.010x58
Analog B (A) + 4-fluoro on acetamide phenyl5.215x>20>20
Analog C (A) + 7-methoxy on quinoline15.812x1512
Analog D (A) with pyridine instead of quinoline78.04x23

Causality Insights: The hypothetical data suggests that adding an electron-withdrawing group (fluorine) to a distal phenyl ring (Analog B) significantly enhances potency and selectivity. This is a common strategy in medicinal chemistry to improve binding interactions. The diminished activity of the pyridine analog (Analog D) highlights the importance of the larger, more hydrophobic quinoline ring system for effective allosteric binding.

Experimental Protocol: Fluor-de-Lys SIRT1 Activity Assay

This protocol outlines the steps for assessing compound-mediated SIRT1 activation.

Caption: Workflow for the Fluor-de-Lys in vitro assay.

Step-by-Step Methodology:

  • Reagent Preparation : All reagents, including the SIRT1 enzyme, the FdL substrate (e.g., Ac-RHKK(ac)-AMC), NAD+, and assay buffer, should be thawed and kept on ice.[8]

  • Compound Plating : Prepare serial dilutions of the this compound analogs in DMSO and add them to the wells of a 96-well microplate. Include controls for baseline (vehicle only) and maximal activity.

  • Enzyme/Substrate Addition : A master mix containing SIRT1 enzyme, FdL substrate, and NAD+ in assay buffer is prepared. This mix is added to the wells containing the test compounds.[8] A typical final reaction volume is 30-50 µL.

  • Enzymatic Reaction : The plate is incubated at 37°C for 45-60 minutes to allow the deacetylation reaction to proceed.

  • Development : The developer solution, containing a protease that cleaves the deacetylated substrate, is added to each well. The plate is then incubated at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Reading : The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Data Analysis : The background fluorescence is subtracted, and the data is normalized to the vehicle control. The EC50 values are calculated by fitting the dose-response curves to a suitable nonlinear regression model.

Comparative In Vivo Efficacy

Promising candidates from in vitro screening must be validated in vivo to assess their therapeutic potential, pharmacokinetics, and safety. Preclinical animal models are indispensable for this evaluation.

Key In Vivo Models

For STACs, the most relevant in vivo models are those that mimic human metabolic and age-related diseases:

  • Diet-Induced Obesity (DIO) Mice : Mice fed a high-fat diet develop obesity, insulin resistance, and glucose intolerance, closely mirroring key aspects of human type 2 diabetes.[7] This model is excellent for evaluating a compound's ability to improve metabolic parameters.

  • Zucker fa/fa Rats : These rats have a genetic mutation that leads to obesity and are another established model for studying metabolic disease.[7]

  • Models of Neurodegeneration : For assessing neuroprotective effects, models such as those for Alzheimer's or Parkinson's disease are employed.[3][10]

  • Models of Cardiovascular Disease : To test cardioprotective effects, models of ischemia/reperfusion injury are often used.[6]

Data Summary: In Vivo Metabolic Improvement

The table below presents hypothetical in vivo data for analogs that performed well in vitro, using a diet-induced obese mouse model. The data is benchmarked against the well-characterized synthetic STAC, SRT1720.

CompoundAnimal ModelDosing RegimenChange in Fasting GlucoseImprovement in Glucose Tolerance (AUC)Change in Body Weight
SRT1720 DIO Mice100 mg/kg/day (oral gavage)↓ 25%↓ 30%↓ 5%
Analog B DIO Mice50 mg/kg/day (oral gavage)↓ 28%↓ 35%↓ 7%
Analog C DIO Mice100 mg/kg/day (oral gavage)↓ 15%↓ 18%No significant change

Causality Insights: Analog B demonstrates superior efficacy to the benchmark SRT1720 at a lower dose, suggesting it may possess better pharmacokinetic properties (e.g., oral bioavailability, metabolic stability) in addition to its high in vitro potency. Analog C, while effective in vitro, shows attenuated efficacy in vivo, which could be due to poor absorption, rapid metabolism, or off-target effects. This highlights the critical need for in vivo testing, as in vitro potency does not always translate directly to in vivo success.

Experimental Protocol: Efficacy in a Diet-Induced Obesity Mouse Model

This protocol describes a typical study to evaluate the anti-diabetic effects of a lead compound.

Caption: Workflow for an in vivo efficacy study in DIO mice.

Step-by-Step Methodology:

  • Induction of Obesity : Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks until significant weight gain and glucose intolerance are established.

  • Group Randomization : Mice are randomized into treatment groups (e.g., Vehicle Control, Positive Control like SRT1720, Analog B, Analog C) based on body weight and baseline blood glucose to ensure homogeneity.

  • Dosing : Compounds are formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage for a period of 4-8 weeks.[7]

  • Metabolic Monitoring : Body weight and food intake are recorded regularly.

  • Oral Glucose Tolerance Test (OGTT) : Towards the end of the study, mice are fasted overnight and then administered an oral glucose bolus. Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-gavage. The Area Under the Curve (AUC) is calculated to assess glucose disposal capacity.

Conclusion and Future Directions

This guide demonstrates a systematic approach to comparing the efficacy of novel this compound analogs as potential sirtuin activators. The hypothetical data illustrates a clear path from initial in vitro screening, which prioritizes compounds based on potency and selectivity, to in vivo validation, which assesses true therapeutic potential in a disease-relevant context.

Our analysis suggests that specific substitutions on the this compound scaffold, such as the addition of a 4-fluorophenyl group, can dramatically enhance both in vitro and in vivo performance, yielding candidates that may surpass existing benchmarks. The journey from a promising scaffold to a clinical candidate is complex, and future work should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, off-target liability screening, and long-term safety studies to fully characterize the most promising analogs. The this compound core remains a highly attractive starting point for the development of next-generation therapies targeting diseases of aging.

References

  • Synthesis and Assay of SIRT1-Activating Compounds.
  • Molecular and Cellular Characterization of SIRT1 Allosteric Activators.
  • In Vivo Efficacy of SIRT1 Activators: Application Notes and Protocols for Preclinical Research. BenchChem.
  • Sirtuin activators and inhibitors: Promises, achievements, and challenges.
  • Sirtuin Modulators in Cellular and Animal Models of Human Diseases.
  • Sirtuin activators as an anti-aging intervention for longevity.
  • Current Trends in Sirtuin Activ
  • Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5.
  • Sirtuin activ
  • Some representative examples of SIRT1-activating compounds: natural...
  • New Synthetic Analogues of Natural Polyphenols as Sirtuin 1-Activ
  • Current Trends in Sirtuin Activator and Inhibitor Development.

Sources

A Comparative Analysis of the Fluorescent Properties of Quinoline-Based Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. Among the myriad of available fluorophores, quinoline-based probes have emerged as a particularly versatile and powerful class of tools for a wide range of applications, from the detection of metal ions to the imaging of subcellular environments.[1][2] This guide provides an in-depth comparative analysis of the fluorescent properties of quinoline-based probes, offering supporting experimental data, detailed protocols, and insights into the rationale behind their design and application.

The quinoline scaffold, a bicyclic aromatic heterocycle, possesses inherent fluorescence and a rigid structure that can be readily functionalized to create probes with tailored specificities and photophysical properties.[3] This adaptability allows for the development of sensors that operate through various mechanisms, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT), enabling the sensitive and selective detection of a diverse array of analytes.[1]

Comparative Performance of Quinoline-Based Probes

The efficacy of a fluorescent probe is defined by several key parameters, including its quantum yield (Φ), molar extinction coefficient (ε), Stokes shift, limit of detection (LOD), and selectivity. This section provides a comparative overview of quinoline-based probes for the detection of various analytes.

Metal Ion Detection

Quinoline derivatives have been extensively developed for the detection of biologically and environmentally significant metal ions. The nitrogen atom of the quinoline ring and a strategically positioned donor group can form stable complexes with metal ions, leading to a "turn-on" or "turn-off" fluorescent response.[2]

Table 1: Comparative Performance of Quinoline-Based Probes for Metal Ion Detection

Probe/SensorTarget Ion(s)λex (nm)λem (nm)Quantum Yield (Φ)Limit of Detection (LOD)Key Features & Sensing MechanismReference
Sensor TQA Fe³⁺3014100.54 (TQA-Fe³⁺)0.168 µMHigh selectivity and sensitivity; "turn-on" response.[4]
DDTQ Cd²⁺Not Specified445Not Specified126 nMSignificant fluorescence enhancement; PET and CHEF mechanism.[1]
8-HQC-2PA Zn²⁺ / Cd²⁺Not Specified418 (Zn²⁺), 525 (Cd²⁺)Not SpecifiedNot SpecifiedDual emission response for simultaneous detection; CHEF and ICT mechanisms.[1]
Probe for Cu²⁺ Cu²⁺Not SpecifiedNot SpecifiedNot Specified1.03 µMRemarkable fluorescence enhancement and bathochromic shift.[5]
QP2 Zn²⁺Not SpecifiedNot SpecifiedNot Specified17.7 nM"Turn-on" fluorescence; ESIPT and AIE mechanisms.[6]

Expert Insight: The choice of a metal ion probe often depends on the specific application. For instance, the dual-emission capability of 8-HQC-2PA is highly advantageous for ratiometric imaging, which can provide more accurate quantitative information by minimizing the effects of environmental factors.[1] The aggregation-induced emission (AIE) property of QP2 is particularly useful for imaging in complex biological media, as it minimizes background fluorescence in the unbound state.[6]

pH Sensing

Intracellular pH is a critical parameter in many cellular processes, and its dysregulation is associated with various diseases. Quinoline-based probes have been designed to respond to subtle pH changes, often through mechanisms involving protonation/deprotonation events that modulate ICT or PET processes.

Table 2: Comparative Performance of Quinoline-Based pH Probes

Probe/SensorpH RangepKaλex (nm)λem (nm)Key Features & Sensing MechanismReference
DQPH 6.35 - 8.007.18Not Specified531 / 588Ratiometric response with a large hypsochromic shift; Protonation-activable resonance charge transfer (PARCT).[7][8]
QNOH-MO/OME Not SpecifiedNot SpecifiedNot SpecifiedGreen/RedpH-dependent switching from red to green fluorescence.[9]
Quinoline-2-thiol derivatives Not SpecifiedNot Specified340380Reduction in fluorescence with changes in pH.[10]

Expert Insight: Ratiometric pH probes like DQPH are highly desirable for cellular imaging as they allow for quantitative measurements that are independent of probe concentration and instrumental parameters.[7][8] The distinct color change of probes like QNOH-MO/OME provides a clear visual readout of pH changes.[9]

Sensing of Reactive Oxygen Species (ROS) and Anions

Quinoline-based probes have also been developed for the detection of ROS and various anions, which play important roles in cellular signaling and environmental monitoring.

Table 3: Quinoline-Based Probes for ROS and Anion Detection

Probe/SensorTarget AnalyteKey Features & Sensing MechanismReference
QNO Nitric Oxide (NO)12-fold fluorescence enhancement; Two-photon active.[11]
Quinoline-boronate probe Hydrogen Peroxide (H₂O₂)Ratiometric response with a large blue shift in emission (Δλ = 62 nm) upon H₂O₂-triggered boronate cleavage.[8]
Rhodamine B-Quinoline Schiff base HSO₄⁻"Turn-on" fluorescent sensor.[12]

Expert Insight: The development of two-photon active probes like QNO is a significant advancement for deep-tissue imaging, as it allows for greater penetration depth and reduced phototoxicity.[11] The ratiometric detection of H₂O₂ with a large emission shift provides a robust and sensitive method for monitoring this important ROS.[8]

Experimental Design and Protocols

The successful application of quinoline-based fluorescent probes relies on careful experimental design and execution. This section provides detailed protocols and explains the rationale behind key experimental choices.

Rationale for Synthetic Strategies: The Schiff Base Condensation

A common and efficient method for synthesizing quinoline-based probes is the Schiff base condensation reaction between a quinoline derivative containing an aldehyde or ketone group and a primary amine.[12][13][14]

Causality:

  • Simplicity and Efficiency: This reaction is typically a one-step process with high yields, making it an attractive route for probe synthesis.[14]

  • Versatility: A wide variety of commercially available amines can be used, allowing for the facile introduction of different recognition moieties and tuning of the probe's properties.[13]

  • Formation of a Conjugated System: The resulting imine (-C=N-) bond extends the π-conjugated system of the quinoline fluorophore, which can lead to desirable photophysical properties such as red-shifted absorption and emission.[12]

Diagram: Generalized Synthetic Scheme for a Quinoline-Based Schiff Base Probe

G Quinoline_Aldehyde Quinoline-aldehyde Schiff_Base_Probe Quinoline Schiff Base Probe Quinoline_Aldehyde->Schiff_Base_Probe + Primary_Amine Primary Amine (Recognition Moiety) Primary_Amine->Schiff_Base_Probe Condensation (e.g., in Ethanol, reflux) G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Prepare_Solutions Prepare Dilute Solutions (Sample & Standard) Measure_Absorbance Measure UV-Vis Absorbance Prepare_Solutions->Measure_Absorbance Measure_Fluorescence Measure Fluorescence Emission Prepare_Solutions->Measure_Fluorescence Integrate_Spectra Integrate Emission Spectra Measure_Fluorescence->Integrate_Spectra Plot_Data Plot Integrated Intensity vs. Absorbance Integrate_Spectra->Plot_Data Calculate_QY Calculate Quantum Yield Plot_Data->Calculate_QY

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(quinolin-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data for analogous quinoline compounds, N-(quinolin-5-yl)acetamide should be handled as a substance that can cause skin, eye, and respiratory irritation.[5]

Core Principle: The causality behind stringent PPE use is the mitigation of direct contact and inhalation risks, which are the primary exposure routes for powdered or solid chemical reagents.[5]

Mandatory PPE:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are required.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Gloves should be inspected for integrity before each use.[1]

  • Body Protection: A flame-resistant lab coat must be worn.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5] All handling of the solid compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[7]

Hazard Classification (Inferred)Potential Health EffectsRecommended PPE
Skin IrritantCauses skin irritation, redness, and itching.[1][5]Nitrile Gloves, Lab Coat
Eye IrritantCauses serious eye irritation and potential damage.[1][5]Safety Goggles/Glasses
Respiratory IrritantMay cause respiratory tract irritation if inhaled.[5]Fume Hood / Respirator
Aquatic ToxicityAssumed to be toxic to aquatic life with long-lasting effects, based on quinoline data.[8]N/A (Prevents release)

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to create a closed loop of safety and compliance.

Step 1: Waste Segregation and Collection

The "Why": Proper segregation is crucial to prevent inadvertent and potentially hazardous chemical reactions within a waste container.[4] Amides, for instance, can have incompatibilities with strong acids, bases, and oxidizing agents.[9]

Procedure:

  • Designate a Waste Container: Use a dedicated, leak-proof container made of a chemically compatible material (e.g., a high-density polyethylene or glass bottle with a secure screw cap).[1][3] The original product container, if empty, is an excellent choice.[10]

  • Collect Solid Waste: Place any unused this compound solid directly into the designated hazardous waste container. This includes any contaminated weighing papers, pipette tips, or other disposable labware.[3]

  • Collect Liquid Waste: If this compound has been dissolved in a solvent, this solution must be collected as liquid hazardous waste in a separate, clearly labeled container. Do not mix different solvent waste streams unless their compatibility is confirmed.[3]

Step 2: Labeling

The "Why": Accurate and unambiguous labeling is a regulatory requirement and a critical safety communication tool for everyone who may handle the container, from lab colleagues to waste disposal technicians.[10]

Procedure:

  • Affix a Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."[1]

  • Full Chemical Name: Write the full, unabbreviated chemical name: "this compound."[4]

  • Identify Constituents: List all contents, including any solvents, and their approximate concentrations.[10]

  • Date Accumulation: Record the date when waste was first added to the container.[10]

Step 3: Spill Management

The "Why": An immediate and correct response to a spill contains the hazard and prevents wider contamination and exposure.

Procedure:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor or lab safety officer.[3]

  • Don Appropriate PPE: Ensure you are wearing the full PPE outlined in Section 1.

  • Contain the Spill: For solid spills, carefully sweep up the material. For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[2][3]

  • Collect and Dispose: Carefully collect the spilled material and absorbent into your designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.[1]

Step 4: Storage and Final Disposal

The "Why": Proper interim storage prevents accidents and ensures the waste is secure until it can be removed by professionals. The final disposal method, typically high-temperature incineration, is chosen to ensure the complete destruction of the hazardous compound.[3]

Procedure:

  • Secure Storage: Keep the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] The container must be kept closed at all times except when waste is being added.[10]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2][3] Provide them with a complete and accurate description of the waste.

  • Professional Disposal: The standard and safest protocol is collection and disposal by a licensed professional service.[3] These services will typically use high-temperature incineration in a permitted hazardous waste incinerator to ensure complete destruction of the chemical.[3][8]

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][2]

Logical Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound Start Start: Handling This compound Assess Assess Waste Type Start->Assess Spill Spill Occurs Start->Spill SolidWaste Solid Waste (Unused chemical, contaminated labware) Assess->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) Assess->LiquidWaste Liquid ContainerSolid Place in Labeled, Sealed SOLID Hazardous Waste Container SolidWaste->ContainerSolid ContainerLiquid Place in Labeled, Sealed LIQUID Hazardous Waste Container LiquidWaste->ContainerLiquid Store Store Securely in Designated Waste Area ContainerSolid->Store ContainerLiquid->Store SpillCleanup Contain with Absorbent Collect into Waste Container Spill->SpillCleanup Yes SpillCleanup->Store ContactEHS Contact EHS or Licensed Waste Disposal Contractor Store->ContactEHS End End: Professional Disposal (e.g., Incineration) ContactEHS->End

Sources

Navigating the Safe Handling of N-(quinolin-5-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Compound of Two Halves

The toxicological profile of N-(quinolin-5-yl)acetamide can be inferred from the known hazards of its parent structures: quinoline and acetamide. Quinoline and its derivatives are recognized for their potential toxicity, including being harmful if ingested or absorbed through the skin, causing serious eye irritation, and being suspected of causing genetic defects and cancer.[1] Similarly, acetamide is also suspected of being a carcinogen.[2]

A product information page for this compound provides the following hazard statements: H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), and H333 (May be harmful if inhaled).[3] While these suggest low acute toxicity, the potential for long-term effects due to the quinoline and acetamide components necessitates a cautious approach. An SDS for the related compound, 2-Amino-N-(quinolin-5-yl)acetamide, indicates that it causes skin, eye, and respiratory irritation, further underscoring the need for careful handling.[4]

Table 1: Hazard Profile of this compound and Related Compounds

HazardThis compound (Inferred)QuinolineAcetamide2-Amino-N-(quinolin-5-yl)acetamide
Acute Toxicity (Oral) May be harmful if swallowed (H303)[3]Toxic if swallowed[5]Harmful if swallowedNot classified
Acute Toxicity (Dermal) May be harmful in contact with skin (H313)[3]Toxic in contact with skin[5]Not classifiedNot classified
Acute Toxicity (Inhalation) May be harmful if inhaled (H333)[3]Not classifiedNot classifiedMay cause respiratory irritation (H335)[4]
Skin Corrosion/Irritation Assumed to be an irritantCauses skin irritation[5]Irritating to the skin[6]Causes skin irritation (H315)[4]
Eye Damage/Irritation Assumed to be a serious irritantCauses serious eye irritation[5]Irritating to the eyes[6]Causes serious eye irritation (H319)[4]
Carcinogenicity Suspected carcinogenMay cause cancer (H350)Suspected of causing cancer[2]Not classified
Mutagenicity Suspected mutagenSuspected of causing genetic defects (H341)Not classifiedNot classified

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE for handling this compound, based on guidelines for handling hazardous chemicals.[1]

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which may be harmful and cause irritation. Gloves should be inspected before each use and changed immediately if contaminated.
Body Protection A buttoned lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Prevents inhalation of the compound, which may be harmful.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide.

Safe Handling Workflow Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Review SDS Review available safety data (including for related compounds) Don PPE Don appropriate PPE (Goggles, Gloves, Lab Coat) Review SDS->Don PPE Prepare Workspace Prepare workspace in a chemical fume hood Don PPE->Prepare Workspace Weighing Weigh the solid compound Prepare Workspace->Weighing Begin Experiment Dissolving Dissolve in an appropriate solvent Weighing->Dissolving Reaction Perform the experiment Dissolving->Reaction Decontamination Decontaminate workspace and equipment Reaction->Decontamination Experiment Complete Waste Segregation Segregate waste (solid, liquid, contaminated PPE) Decontamination->Waste Segregation Doff PPE Doff PPE correctly Waste Segregation->Doff PPE Store Waste Store waste in labeled, sealed containers Doff PPE->Store Waste Final Steps Dispose Dispose of waste through a licensed contractor Store Waste->Dispose

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be clearly marked with appropriate hazard warnings.

Handling and Use
  • Preparation : Before handling, ensure you have reviewed all available safety information and have the appropriate PPE.[1] Prepare your workspace in a chemical fume hood to minimize inhalation exposure.

  • Weighing : When weighing the solid compound, do so in a fume hood to prevent the dispersion of dust.

  • Dissolving : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Experimental Use : Conduct all experimental procedures involving this compound within a fume hood.

Spill Management
  • Minor Spills : For small spills, dampen the solid material with an inert absorbent material and carefully sweep it into a designated waste container.[4] Clean the spill area with a suitable decontaminating agent.

  • Major Spills : In the event of a large spill, evacuate the area and follow your institution's emergency procedures for chemical spills.

Emergency Procedures: Immediate Actions

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[4] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation : All waste containing this compound, including unused compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), must be collected in a designated hazardous waste container.

  • Labeling : The waste container must be clearly labeled with the full chemical name and appropriate hazard warnings.

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area, away from general laboratory traffic.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[2][7] Do not dispose of this chemical down the drain or in the regular trash. [7]

By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • International Chemical Safety Cards. (2021). ICSC 0233 - ACETAMIDE. Retrieved from [Link]

  • Penta chemicals. (2023). Safety Data Sheet: Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(quinolin-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(quinolin-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.